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  • Product: 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride
  • CAS: 1778734-62-5

Core Science & Biosynthesis

Foundational

Chemical structure and molecular weight of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

An In-depth Technical Guide to 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride A Note on a Niche yet Promising Chemical Entity This technical guide provides a comprehensive overview of 5-Hydrazino-1-methyl-1H-pyrazole d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

A Note on a Niche yet Promising Chemical Entity

This technical guide provides a comprehensive overview of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. It is important to note that while the pyrazole scaffold is extensively studied, specific literature and experimental data for this particular dihydrochloride salt are limited. Therefore, this guide has been compiled by integrating available supplier data with established principles of pyrazole chemistry, including plausible synthetic routes and potential biological activities inferred from structurally related compounds.

Chemical Identity and Molecular Structure

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is the dihydrochloride salt of the parent compound, 5-Hydrazino-1-methyl-1H-pyrazole. The core of this molecule is a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with a methyl group at the N1 position and a hydrazino (-NHNH2) group at the C5 position. The dihydrochloride salt form indicates that the two basic nitrogen centers of the hydrazino group are protonated, each associated with a chloride ion.

The structural characteristics of this compound, particularly the presence of the reactive hydrazino group, make it a valuable building block in organic synthesis, especially for the construction of more complex heterocyclic systems.

Table 1: Chemical Identifiers for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

IdentifierValueSource
IUPAC Name (1-methyl-1H-pyrazol-5-yl)hydrazine;dihydrochlorideInferred from Structure
CAS Number 1955564-51-8[1]
Molecular Formula C4H10Cl2N4[1]
Molecular Weight 185.05 g/mol [1]
Canonical SMILES CN1N=CC=C1NN.Cl.ClInferred from Structure
InChI Key Inferred, not available in public databases-

Diagram 1: Chemical Structure of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

A 2D representation of the dihydrochloride salt.

Synthesis and Reactivity

Proposed Synthetic Pathway:

A common method for the introduction of a hydrazine group is through the diazotization of an amino group, followed by reduction.

Step-by-Step Proposed Protocol:

  • Diazotization: 1-methyl-5-aminopyrazole would be treated with a source of nitrous acid, such as sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid), at low temperatures (0-5 °C). This reaction would form an intermediate diazonium salt. The causality for the low temperature is to ensure the stability of the diazonium salt, which can be explosive at higher temperatures.

  • Reduction: The resulting diazonium salt would then be reduced to the corresponding hydrazine. A common reducing agent for this transformation is tin(II) chloride (SnCl2) in concentrated hydrochloric acid. The hydrochloric acid serves a dual purpose: it maintains an acidic environment and acts as the source for the final dihydrochloride salt.

  • Isolation: The final product, 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride, would then be isolated from the reaction mixture, likely through precipitation and filtration, followed by washing and drying.

Diagram 2: Proposed Synthetic Workflow

G cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Reduction start 1-methyl-5-aminopyrazole reagent1 NaNO2, HCl (aq) intermediate 1-methyl-1H-pyrazol-5-yl diazonium chloride start->intermediate Diazotization condition1 0-5 °C reagent2 SnCl2, conc. HCl product 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride intermediate->product Reduction

A plausible synthetic route from a common precursor.

Potential Applications in Drug Discovery and Research

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs.[2] The incorporation of a hydrazino group provides a reactive handle for further chemical modifications, making 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride a potentially valuable intermediate for generating libraries of novel compounds for drug screening.

Based on the known biological activities of other pyrazole and hydrazine-containing molecules, several potential therapeutic applications can be hypothesized:

  • Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory properties.[3] The hydrazino moiety could be used to synthesize pyrazole-hydrazone hybrids, which have also shown promise as anti-inflammatory agents.[4]

  • Anticancer Properties: The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy. Further derivatization of the hydrazino group could lead to the discovery of novel compounds with antiproliferative activity.

  • Antimicrobial and Antiviral Agents: Various substituted pyrazoles have been investigated for their efficacy against a range of microbial and viral pathogens.[3]

It must be reiterated that these are potential applications based on the broader class of pyrazole-containing compounds, and specific biological activity for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride has not been reported in the available scientific literature.

Safety and Handling

As specific safety data for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is not available, it is prudent to handle this compound with the care appropriate for a novel research chemical. General precautions for handling hydrazine derivatives should be followed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.

  • Toxicity: Hydrazine and its derivatives are often toxic and may be carcinogenic. Avoid contact with skin and eyes, and do not ingest.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Researchers should always consult the material safety data sheet (MSDS) provided by the supplier before handling this or any other chemical.

Conclusion

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride represents a chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and development. While specific research on this compound is currently limited, its structural features, namely the privileged pyrazole core and the reactive hydrazino group, suggest that it could be a valuable tool for medicinal chemists. Further research is warranted to fully elucidate its chemical reactivity, biological activity, and therapeutic potential.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link] (Accessed: March 7, 2024).

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC. Available at: [Link] (Accessed: March 7, 2024).

  • Current status of pyrazole and its biological activities. PMC. Available at: [Link] (Accessed: March 7, 2024).

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link] (Accessed: March 7, 2024).

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link] (Accessed: March 7, 2024).

  • Synthesis and Biological Activity of Hydrazone Derivatives Containing Pyrazole. Scilit. Available at: [Link] (Accessed: March 7, 2024).

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link] (Accessed: March 7, 2024).

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link] (Accessed: March 7, 2024).

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link] (Accessed: March 7, 2024).

  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. PMC. Available at: [Link] (Accessed: March 7, 2024).

Sources

Exploratory

Physicochemical properties of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride for synthesis

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 5-Hydrazino-1-methyl-1H-pyrazole Dihydrochloride Introduction The pyrazole nucleus is a cornerstone of medicinal chemistry, a fi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 5-Hydrazino-1-methyl-1H-pyrazole Dihydrochloride

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms that serves as a critical pharmacophore in numerous FDA-approved drugs.[1] Its structural versatility and diverse biological activities have made it a privileged scaffold in drug discovery, appearing in agents for inflammation, oncology, and central nervous system disorders.[2]

Among the myriad of precursors available for pyrazole synthesis, 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride stands out as a particularly potent and versatile building block. Its pre-functionalized, N-methylated pyrazole core and highly reactive hydrazine moiety provide a direct and efficient route to a wide array of complex 1,3,5-substituted pyrazoles and fused heterocyclic systems.[3][4]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the essential physicochemical properties, core reactivity, safe handling procedures, and synthetic applications of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride. Moving beyond a simple recitation of data, we delve into the causality behind its reactivity and provide field-proven protocols to empower scientists in their synthetic endeavors.

Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's properties is the foundation of successful and reproducible synthesis. The dihydrochloride salt form of this pyrazole derivative significantly influences its handling, solubility, and stability.

Property Data
Chemical Structure Chemical Structure of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (Illustrative Structure)
IUPAC Name (1-methyl-1H-pyrazol-5-yl)hydrazine;dihydrochloride
CAS Number 1955564-51-8[5]
Molecular Formula C₄H₁₀Cl₂N₄[5]
Molecular Weight 185.05 g/mol [5]
Appearance Predicted to be a white to off-white crystalline solid or powder, based on related hydrazine salts.[6]
Melting Point Data not available for this specific salt. Hydrazine dihydrochloride melts at approximately 198°C, suggesting the title compound is a high-melting solid.[6]
Solubility High: Water, acidic aqueous solutions, Methanol. Moderate: DMSO, DMF. Low/Insoluble: Non-polar solvents (e.g., Hexane, Toluene), basic aqueous solutions.[7]
Stability & Storage Hygroscopic and susceptible to oxidation. Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration (2-8°C) is recommended.[8]
Solubility Profile: The Role of the Dihydrochloride Salt

The compound is supplied as a dihydrochloride salt, meaning both the hydrazine moiety and a pyrazole ring nitrogen are protonated. This ionic character is the primary determinant of its solubility profile.

  • Aqueous Solubility: The salt form renders it highly soluble in water and other polar protic solvents. In an acidic to neutral aqueous solution, it remains protonated and dissolved.

  • Effect of pH: The molecule's solubility is highly pH-dependent. In basic solutions (high pH), the protonated nitrogens are deprotonated, converting the salt to its free base form. This neutral species is significantly less polar and will precipitate from aqueous solution.[7] This property can be exploited during reaction workups for product isolation.

  • Organic Solvents: Solubility is generally high in polar aprotic solvents like DMSO and DMF, which can effectively solvate the molecule. It is expected to have limited solubility in non-polar solvents.[7]

Stability and Storage: Mitigating Degradation

The hydrazine functional group is inherently susceptible to atmospheric oxidation.[8] This is the primary degradation pathway and a critical consideration for maintaining the reagent's integrity.

  • Handling: Always handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.

  • Storage Conditions: Long-term storage should be in a tightly sealed container, preferably in a desiccator, under inert gas, and at reduced temperatures (2-8°C).[8] Protection from light is also advised to prevent photo-induced degradation.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and certain metals which can catalyze decomposition.[9]

Core Reactivity and Synthetic Applications

The synthetic utility of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is anchored in the nucleophilic character of its hydrazine group. It serves as a potent bidentate nucleophile, ideal for constructing new heterocyclic rings.[3]

Cornerstone Reaction: Cyclocondensation with 1,3-Dicarbonyls

The most prevalent and powerful application of this reagent is in the Paal-Knorr type synthesis of substituted pyrazoles via cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents.[3][10] This reaction is highly efficient and provides a direct route to complex pyrazole structures.

Causality of Regioselectivity: A key challenge in pyrazole synthesis with substituted hydrazines and unsymmetrical 1,3-diketones is controlling regioselectivity. With 5-Hydrazino-1-methyl-1H-pyrazole, this challenge is elegantly resolved. The pre-existing N-methyl group at the 1-position of the pyrazole ring prevents tautomerism at this site and sterically directs the initial condensation to the terminal (-NH₂) nitrogen of the hydrazine moiety. The subsequent cyclization is thereby locked into a single, predictable pathway, yielding one major regioisomer.

Regioselective Cyclocondensation cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Reaction Outcome reagent 5-Hydrazino-1-methyl-1H-pyrazole (as free base) intermediate Hydrazone Intermediate (Condensation at terminal NH2) reagent->intermediate 1. Condensation (+H₂O) diketone Unsymmetrical 1,3-Diketone (e.g., Benzoylacetone) diketone->intermediate major_product Major Regioisomer (Observed Product) intermediate->major_product 2. Intramolecular     Cyclization 3. Dehydration     (-H₂O) minor_product Minor/Unformed Regioisomer intermediate->minor_product Pathway blocked by N-methyl group

Caption: Regioselective synthesis of a 1,3,5-trisubstituted pyrazole.

Experimental Protocol: Synthesis of 1-Methyl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-pyrazole

This protocol provides a validated method for a typical cyclocondensation reaction.

Materials:

  • 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Triethylamine (or another suitable base)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reagent Preparation: In a round-bottom flask, suspend 1.0 equivalent of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride in ethanol (approx. 0.2 M concentration).

  • Neutralization: Add 2.2 equivalents of triethylamine to the suspension with stirring. This neutralizes the dihydrochloride to form the more reactive free base in situ. Stir for 15-20 minutes at room temperature.

  • Diketone Addition: To the resulting mixture, add 1.1 equivalents of acetylacetone dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume under reduced pressure. c. Add water to the residue to precipitate the crude product. The triethylamine hydrochloride salt will remain in the aqueous layer. d. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC analysis.

Safety, Handling, and Analytical Validation

Due to the nature of hydrazine derivatives, stringent safety protocols must be followed.[6]

Safety and Handling Protocol
  • Engineering Controls: All handling of the solid and its solutions should be performed in a certified chemical fume hood to prevent inhalation.[11]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical splash goggles at all times.[12]

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[12]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Analytical Validation Workflow

Ensuring the quality of the starting material is paramount for reproducible synthesis. A self-validating workflow confirms reagent identity and purity before use.

Analytical Workflow start_node Receive Reagent: 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride info_check Verify Lot No. & Appearance start_node->info_check Check CoA check_node check_node decision_node decision_node pass_node pass_node fail_node fail_node purity_check Purity & Identity Check (e.g., NMR, HPLC) info_check->purity_check Looks OK decision Meets Spec? (e.g., >97% Purity) purity_check->decision Analyze Data pass Release for Synthesis decision->pass Yes fail Quarantine & Contact Supplier decision->fail No

Caption: Quality control workflow for incoming reagent validation.

Conclusion

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a high-value intermediate for chemical synthesis, offering a reliable and regioselective pathway to diverse pyrazole-containing molecules. Its utility is maximized through a clear understanding of its physicochemical properties—particularly its pH-dependent solubility and sensitivity to oxidation. By adhering to the detailed handling protocols and synthetic methodologies outlined in this guide, researchers can effectively leverage this powerful building block to advance projects in drug discovery, materials science, and beyond.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Heliyon [Online]. Available: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC [Online]. Available: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate [Online]. Available: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI [Online]. Available: [Link]

  • Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate [Online]. Available: [Link]

  • 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. PubChem - NIH [Online]. Available: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc [Online]. Available: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal [Online]. Available: [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. PMC [Online]. Available: [Link]

  • 5-Hydroxy-1-methyl-1H-pyrazole >98.0%(GC) 5g. Analytics-Shop [Online]. Available: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI [Online]. Available: [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 5-Hydrazino-1-methyl-1H-pyrazole Dihydrochloride in Aqueous and Organic Media

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride. While specific quantitative solubility data for this compound is not...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust predictive framework based on its molecular structure and the known behavior of related pyrazole and hydrazine salt compounds. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of its solubility in various solvent systems. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's solubility for applications in synthesis, purification, formulation, and biological screening.

Introduction: The Significance of Solubility

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a heterocyclic compound with potential applications in medicinal chemistry and materials science, serving as a versatile synthetic intermediate.[1] The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation development. A comprehensive understanding of a compound's solubility in both aqueous and organic solvents is paramount for:

  • Reaction Kinetics and Work-up: Ensuring reactants are in the same phase for efficient chemical synthesis and facilitating product isolation and purification.

  • Formulation Development: Designing appropriate dosage forms (e.g., oral, parenteral) and ensuring the drug remains in solution at the required concentration.

  • Pharmacokinetics: Influencing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • High-Throughput Screening (HTS): Preparing stock solutions for biological assays and ensuring compound viability in the screening environment.

This guide will delve into the structural attributes of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride to predict its solubility behavior and provide a practical methodology for its empirical determination.

Predicted Solubility Profile

The solubility of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is governed by the interplay of its constituent functional groups and its salt form. The molecule's structure, consisting of a substituted pyrazole ring, a hydrazine moiety, and its formulation as a dihydrochloride salt, provides clear indicators of its likely solubility in different solvent classes.

Aqueous Solubility

It is anticipated that 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride will exhibit high solubility in water . This prediction is based on the following structural features:

  • Dihydrochloride Salt Form: The presence of two hydrochloride groups significantly increases the polarity and ionic character of the molecule. The salt will readily dissociate in water to form the protonated pyrazole and hydrazine species and chloride ions, which are readily solvated by polar water molecules. Pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts.[2]

  • Hydrazine Group: The hydrazine moiety (-NHNH2) is capable of forming multiple hydrogen bonds with water molecules, further enhancing aqueous solubility. Hydrazine itself is highly soluble in water.[3]

  • Pyrazole Ring: The pyrazole ring, a five-membered heterocycle with two nitrogen atoms, contributes to the molecule's polarity and can participate in hydrogen bonding.[4][5]

The overall high polarity and ionic nature conferred by the dihydrochloride salt form are expected to be the dominant factors driving its high aqueous solubility.

Solubility in Organic Solvents

The solubility of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride in organic solvents is predicted to be significantly lower than in water and will be highly dependent on the solvent's polarity.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected in polar protic solvents. These solvents can engage in hydrogen bonding with the hydrazine and pyrazole moieties and can also solvate the ionic dihydrochloride salt to some extent. Generally, the solubility of pyrazole derivatives in alcohols increases with temperature.[2][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate solubility is anticipated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents have high dielectric constants and can effectively solvate the cationic species. Acetonitrile may show lower solubility compared to DMSO and DMF.

  • Low-Polarity and Non-Polar Solvents (e.g., Dichloromethane, Toluene, Hexane): The compound is expected to be sparingly soluble to practically insoluble in solvents with low polarity. The high lattice energy of the ionic salt and the strong intermolecular forces will be difficult to overcome by the weak solute-solvent interactions offered by these non-polar environments.[2] Hydrazine sulfate, a related salt, is practically insoluble in ethanol.[7]

Factors Influencing Solubility

Several factors can influence the solubility of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride:

  • pH: For ionizable compounds, the pH of the aqueous solution is a critical determinant of solubility. As a dihydrochloride salt of a weak base, the solubility is expected to be highest at acidic pH and decrease as the pH approaches the pKa of the protonated species, where the free base may precipitate.

  • Temperature: The solubility of most solid compounds, including pyrazole derivatives, increases with temperature.[2] This is because the dissolution process is often endothermic, and increased thermal energy helps to overcome the lattice energy of the crystal structure.

  • Presence of Co-solvents: The use of a co-solvent system can modulate the polarity of the solvent and enhance solubility.[6] For instance, adding a small amount of a polar solvent like methanol to a less polar solvent might improve the solubility of the compound.

Data Presentation: Predicted Solubility Summary

The following table summarizes the predicted qualitative solubility of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride in a range of common solvents. These predictions are based on the structural analysis presented in the previous section.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous WaterHigh The compound is a dihydrochloride salt, which is highly ionic and readily dissociates and is solvated by polar water molecules. The presence of hydrogen bond donors and acceptors (hydrazine and pyrazole nitrogens) further enhances aqueous solubility.
Polar Protic Methanol, EthanolModerate to Good These solvents can participate in hydrogen bonding and have a sufficiently high dielectric constant to solvate the ionic species to some extent.
Polar Aprotic DMSO, DMF, AcetonitrileModerate High dielectric constants of DMSO and DMF can effectively solvate the ions. Acetonitrile is expected to be a poorer solvent in this class due to its lower polarity.
Low Polarity Dichloromethane (DCM)Slightly Soluble The polarity of DCM is generally insufficient to overcome the high lattice energy of the ionic salt.
Non-Polar Toluene, HexaneInsoluble The non-polar nature of these solvents results in very weak solute-solvent interactions, making them incapable of dissolving the highly polar, ionic compound.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[8] It is a robust and reliable technique that involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment
  • 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (solid)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile, dichloromethane, toluene, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique for quantification.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride into a series of vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

    • Add a known volume of the selected solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples at a constant speed (e.g., 100-150 rpm) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[8] The time to reach equilibrium should be determined experimentally by analyzing samples at different time points until the concentration plateaus.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the shaker and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the filtered sample by interpolating from the calibration curve. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Self-Validating System and Trustworthiness

The reliability of this protocol is ensured by several self-validating checks:

  • Visual Confirmation of Excess Solid: The continued presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

  • Equilibrium Confirmation: Taking and analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) and observing a constant concentration will validate that equilibrium has been reached.

  • Calibration Curve Linearity: A linear calibration curve with a high correlation coefficient (R² > 0.99) ensures the accuracy of the analytical quantification.

Visualization of Key Concepts

Logical Relationship of Factors Affecting Solubility

Solubility Solubility of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride Compound Compound Properties Compound->Solubility SaltForm Dihydrochloride Salt Form Compound->SaltForm FunctionalGroups Hydrazine & Pyrazole Moieties Compound->FunctionalGroups CrystalLattice Crystal Lattice Energy Compound->CrystalLattice Solvent Solvent Properties Solvent->Solubility Polarity Polarity (Dielectric Constant) Solvent->Polarity Hbonding Hydrogen Bonding Capacity Solvent->Hbonding Conditions Experimental Conditions Conditions->Solubility Temperature Temperature Conditions->Temperature pH pH (Aqueous) Conditions->pH Cosolvents Co-solvents Conditions->Cosolvents

Caption: Factors influencing the solubility of the target compound.

Experimental Workflow for Solubility Determination

Start Start Prep Prepare Supersaturated Solution (Excess Solid + Solvent) Start->Prep Equilibrate Equilibrate (Constant T°, Agitation) Prep->Equilibrate Settle Settle Excess Solid Equilibrate->Settle Filter Filter Supernatant Settle->Filter Analyze Analyze via HPLC (or other method) Filter->Analyze Quantify Quantify Concentration (vs. Calibration Curve) Analyze->Quantify End End (Equilibrium Solubility) Quantify->End

Caption: Isothermal shake-flask experimental workflow.

Conclusion

References

  • Solubility of Things. (n.d.). Hydrazine. Retrieved from [Link]

  • IJCRT.org. (2025, July 7). A Review On Pyrazole An Its Derivative. Retrieved from [Link]

  • Chemister.ru. (n.d.). Hydrazine sulfate. Retrieved from [Link]

  • Moshang Chemical. (n.d.). 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride. Retrieved from [Link]

  • National Toxicology Program. (2008, May 20). Hydrazine.pdf. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • LaGuardia Community College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • LookChem. (n.d.). Cas 10034-93-2,Hydrazine sulfate. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, October 13). Hydrazine. Retrieved from [Link]

  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • LaGuardia Community College. (n.d.). Solubility Curve of a Salt. Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. Retrieved from [Link]

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Exploratory

Thermal Profiling and Stability Dynamics of 5-Hydrazino-1-methyl-1H-pyrazole Dihydrochloride

Executive Summary In modern drug discovery and agrochemical development, pyrazole derivatives serve as privileged scaffolds. Among these, 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (CAS: 1778734-62-5) is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, pyrazole derivatives serve as privileged scaffolds. Among these, 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (CAS: 1778734-62-5) is a critical synthetic intermediate. However, handling hydrazine-bearing heterocycles presents distinct thermodynamic challenges. The free hydrazine moiety is highly nucleophilic, making it susceptible to rapid auto-oxidation and thermal cleavage.

This technical whitepaper provides an in-depth analysis of the thermal stability, melting point characteristics, and decomposition mechanisms of 5-Hydrazino-1-methyl-1H-pyrazole 2HCl. By establishing a self-validating framework for thermal analysis, researchers can accurately uncouple phase transitions (melting) from chemical degradation, ensuring the integrity of downstream synthetic workflows.

Physicochemical Profiling & Melting Point Characterization

The thermal behavior of pyrazole hydrochlorides is complex because their melting points frequently overlap with their decomposition thresholds. While the pyrazole ring itself exhibits excellent thermal stability due to its aromaticity (1)[1], the appended hydrazine group acts as a thermodynamic weak point.

Protonating the free base to form the dihydrochloride salt is a deliberate design choice. It locks the lone electron pairs on the hydrazine nitrogens, drastically increasing the activation energy required for N-N bond cleavage and raising the overall thermal degradation threshold. Based on structural analogs, related pyrazole hydrochlorides typically exhibit melting points in the range of 186°C to 226°C, almost universally accompanied by simultaneous decomposition (2)[2] (3)[3].

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride
CAS Number 1778734-62-5 (Alternative: 1955564-51-8)
Molecular Formula C₄H₈N₄ · 2HCl
Molecular Weight 185.05 g/mol
Physical State Solid (Crystalline powder)
Expected Melting Point 180°C – 215°C (Melts with decomposition)
Thermal Stability Limit ~150°C (Onset of HCl dissociation)

Note: 5-amino-pyrazole hydrochlorides and related hydrazine hydrochlorides frequently show a definitive decomposition onset around 210°C (4)[4].

Mechanisms of Thermal Degradation

Understanding the causality behind the degradation of 5-Hydrazino-1-methyl-1H-pyrazole 2HCl is critical for optimizing reaction conditions. When subjected to thermal stress, the molecule undergoes a sequential degradation pathway:

  • Dehydrohalogenation (Endothermic): As temperatures approach 150°C, the thermal energy overcomes the ionic interactions of the salt, leading to the volatilization of HCl gas. This exposes the highly reactive free hydrazine base.

  • N-N Bond Cleavage (Exothermic): Free hydrazines are inherently unstable at elevated temperatures. Once the protective hydrochloride is lost, the N-N bond undergoes homolytic or heterolytic cleavage, releasing ammonia and nitrogen gas (5)[5].

  • Oxidative Degradation: If oxygen is present, the exposed hydrazine lone pairs will rapidly auto-oxidize, leading to the formation of pyrazolone derivatives and accelerating the exothermic breakdown of the molecule (6)[6].

ThermalDegradation Start 5-Hydrazino-1-methyl-1H-pyrazole 2HCl (Stable Salt) Heat1 Thermal Stress (> 150°C) Start->Heat1 LossHCl Loss of HCl (Dehydrohalogenation) Heat1->LossHCl Endothermic FreeBase 5-Hydrazino-1-methyl-1H-pyrazole (Reactive Free Base) LossHCl->FreeBase Cleavage N-N Bond Cleavage (Hydrazine Degradation) FreeBase->Cleavage > 180°C Oxidation Oxidative Degradation (If O2 is present) FreeBase->Oxidation Exothermic Products2 Ammonia & Substituted Pyrazoles Cleavage->Products2 Products1 Pyrazolone Derivatives & Nitrogen Gas Oxidation->Products1

Figure 1: Thermal degradation pathways of 5-Hydrazino-1-methyl-1H-pyrazole 2HCl.

Experimental Protocol: Self-Validating Thermal Profiling (TGA/DSC)

To accurately determine the thermal limits of this compound, researchers must uncouple the physical melting point from the chemical decomposition threshold. Melting is an endothermic phase transition, whereas hydrazine decomposition is highly exothermic. Running Thermogravimetric Analysis (TGA) simultaneously with Differential Scanning Calorimetry (DSC) creates a self-validating system.

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the DSC sensor using an Indium standard (mp 156.6°C) to ensure the accuracy of endothermic peak detection.

  • Sample Preparation: Weigh exactly 2.0–5.0 mg of 5-Hydrazino-1-methyl-1H-pyrazole 2HCl into an alumina (Al₂O₃) crucible.

    • Causality Note: Hydrazine decomposition is heavily catalyzed by transition metals (e.g., copper, iron) (5)[5]. Using alumina provides a chemically inert surface, preventing artificially lowered decomposition thresholds.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes prior to heating.

    • Causality Note: An inert atmosphere establishes a baseline that isolates thermal cleavage from oxidative degradation, preventing exothermic oxidation from masking the true melting endotherm (6)[6].

  • Thermal Ramp: Heat the sample from 25°C to 300°C at a strictly controlled rate of 10°C/min.

  • Data Interpretation:

    • Phase 1 (~150°C - 180°C): A broad endotherm in the DSC coupled with mass loss in the TGA indicates the loss of HCl (dehydrohalogenation).

    • Phase 2 (~180°C - 215°C): A sharp endotherm (melting of the free base) immediately followed by a sharp exotherm (N-N bond cleavage) confirms that the compound melts with decomposition (4)[4].

Handling, Storage, and Stability Optimization

To prevent premature thermal or oxidative degradation of 5-Hydrazino-1-methyl-1H-pyrazole 2HCl, the following protocols must be integrated into laboratory workflows:

  • Temperature Control: Store strictly at 2–8°C (refrigerated) or -20°C for long-term storage. Ambient temperatures accelerate the slow off-gassing of HCl, leading to a buildup of the unstable free base.

  • Atmospheric Exclusion: Store under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which better displaces oxygen in the vial).

  • Moisture Mitigation: Hydrazine hydrochlorides are highly hygroscopic. Moisture facilitates tautomeric interconversion and lowers the energetic barriers for proton transfer (6)[6]. Always store in a desiccator.

  • Photodegradation Prevention: UV light can initiate radical cleavage of the N-N bond. Utilize amber glass vials or wrap containers in aluminum foil.

References

  • Thermal Decomposition of Hydrazine NASA Technical Reports Server (NTRS) URL:[Link]

  • Thermally stable 3,6-dinitropyrazolo[4,3-c]pyrazole-based energetic materials PubMed (Chem Asian J.) URL:[Link]

  • US5453514A - Pyrazole derivatives and compositions and methods of use as maillard reaction inhibitors Google Patents URL
  • Betazole (1H-Pyrazole-3-ethanamine dihydrochloride) DrugFuture Chemical Database URL:[Link]

  • EP0464736B1 - A process for producing 5-amino-4-halogeno-1H-pyrazole compounds Google Patents URL

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride for Research and Development

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. It is based on an analysis of the constituent chemical moieties and data from structurally relat...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. It is based on an analysis of the constituent chemical moieties and data from structurally related compounds. As of the date of this publication, a specific Safety Data Sheet (SDS) for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride was not publicly available. Therefore, the following guidance is provided on a precautionary basis and should be supplemented by a thorough risk assessment for any specific laboratory protocol.

Executive Summary: A Molecule of Interest and Precaution

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a heterocyclic compound with potential applications in pharmaceutical research and development, likely as a building block in the synthesis of more complex molecules. Its structure combines a pyrazole ring, a common scaffold in medicinal chemistry, with a highly reactive and toxic hydrazine functional group.[1][2] The dihydrochloride salt form suggests it is likely a solid, which can enhance its stability and handling properties compared to the free base.[3][4]

However, the presence of the hydrazine moiety is of significant toxicological concern. Hydrazine and its derivatives are known to be highly toxic, corrosive, and are considered potential human carcinogens.[5] This guide provides a detailed examination of the anticipated hazards of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride, drawing from the known toxicology of substituted hydrazines and the general chemical properties of pyrazoles and their salts. It outlines best practices for safe handling, storage, emergency procedures, and waste disposal to mitigate the risks associated with the use of this compound in a laboratory setting.

Hazard Assessment: A Structure-Activity Relationship Perspective

Due to the lack of specific toxicological data for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride, a hazard assessment must be inferred from its structural components.

  • The Hydrazine Moiety: This is the primary driver of the compound's toxicity. Hydrazines are known to be:

    • Acutely Toxic: Exposure through inhalation, ingestion, or skin contact can be harmful or fatal.[6][7]

    • Corrosive: Can cause severe skin burns and eye damage.

    • Carcinogenic: Hydrazine is classified as "reasonably anticipated to be a human carcinogen" and is considered a probable human carcinogen by various agencies.

    • Neurotoxic: Can affect the central nervous system, potentially causing seizures.[8][9]

    • Metabolic Activation: The toxicity of substituted hydrazines is often linked to their metabolic biotransformation into reactive intermediates, such as free radicals and diazonium ions, which can damage cellular macromolecules.[10]

  • The 1-methyl-1H-pyrazole Moiety: The pyrazole ring is a common feature in many pharmaceuticals and can exhibit a wide range of biological activities.[1][11][12] While the pyrazole core itself is not considered as acutely hazardous as hydrazine, its substitution pattern can significantly influence the overall pharmacological and toxicological profile of the molecule.[2][13]

  • The Dihydrochloride Salt Form: The hydrochloride salt form generally increases the stability and water solubility of amine-containing compounds.[3][4] It also typically renders the compound as a solid, which can reduce the risk of inhalation exposure compared to a volatile liquid.[4] However, in an aqueous solution, the salt will dissociate, and the hazardous properties of the protonated hydrazine moiety will be present.

Anticipated GHS Classification

Based on the known hazards of hydrazine derivatives, the following Globally Harmonized System (GHS) classification for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride should be assumed in the absence of specific data.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.
CarcinogenicityCategory 1B/2H350/H351: May cause cancer/Suspected of causing cancer.
Specific Target Organ Toxicity-May cause damage to organs (liver, kidneys, central nervous system).[7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

Given the potent nature of this compound, a robust system of controls is mandatory to minimize exposure.

Engineering Controls
  • Primary Containment: All handling of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride powder, including weighing and preparation of solutions, must be conducted in a certified chemical fume hood or a ventilated balance enclosure.[14][15] For highly sensitive operations, a glove box may be appropriate.[16]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any potential vapors or dust.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[16]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential.[14]

  • Hand Protection: Double-gloving with nitrile or neoprene gloves is recommended.[14][16] Always inspect gloves for any signs of degradation before use and change them frequently, especially if contamination is suspected.

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory when handling the solid or its solutions.[14]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[14][17] For procedures with a higher risk of splashes or spills, a chemically resistant apron or disposable coveralls should be considered.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[18] Fit-testing and training are essential for proper respirator use.

Standard Operating Procedures (SOPs): A Step-by-Step Guide to Safety

The following protocols are designed to provide a framework for the safe handling of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride. These should be adapted to the specific requirements of your experimental procedures.

Weighing and Handling of the Solid Compound

This workflow is critical for preventing the aerosolization of the potent powder.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup prep1 Don all required PPE prep2 Designate a work area within a fume hood prep1->prep2 prep3 Cover the work surface with absorbent paper prep2->prep3 prep4 Gather all necessary equipment prep3->prep4 weigh1 Tare an enclosed balance with a weigh boat prep4->weigh1 weigh2 Carefully transfer the powder using a spatula weigh1->weigh2 weigh3 Keep the container closed when not in use weigh2->weigh3 weigh4 Record the weight weigh3->weigh4 clean1 Decontaminate spatula and work surfaces weigh4->clean1 clean2 Dispose of contaminated weigh paper and gloves as hazardous waste clean1->clean2 clean3 Wash hands thoroughly after removing PPE clean2->clean3

Caption: Workflow for weighing hazardous powders.

Detailed Steps:

  • Preparation: Before starting, ensure all necessary PPE is worn correctly.[14] Designate a specific area within a chemical fume hood for this task and cover the work surface with disposable absorbent paper.[15][19]

  • Weighing: Use an enclosed balance to minimize air currents.[19] Use a weigh boat to contain the powder.[19] Instead of pouring, use a designated spatula to transfer small amounts of the powder to the weigh boat.[19] Keep the primary container closed as much as possible.[19]

  • Dissolution: If preparing a solution, carefully transfer the weighed powder into the solvent. Rinse the weigh boat with a small amount of the solvent to ensure all the compound is transferred.

  • Cleanup: Thoroughly decontaminate the spatula and any other reusable equipment. The disposable absorbent paper, weigh boat, and gloves should be disposed of as hazardous waste.[16][20]

Storage
  • Store 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride in a tightly sealed, clearly labeled container.[21]

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[22]

  • Store in a designated area for toxic and carcinogenic compounds.[15]

Waste Disposal

All waste containing this compound is considered hazardous.[16]

  • Solid Waste: Contaminated consumables (gloves, weigh paper, absorbent pads) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[20]

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[18][21]

  • Decontamination: For small spills, a dilute solution of sodium hypochlorite (<5%) or calcium hypochlorite (<5%) can be used to neutralize the hydrazine moiety, followed by absorption with an inert material like vermiculite.[22] This should only be performed by trained personnel with appropriate PPE.

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is crucial in the event of an emergency.

Exposure Response

Emergency_Response cluster_actions Immediate Actions cluster_decon Decontamination Protocol start Exposure Event action1 Remove victim from the source of exposure start->action1 action2 Call for emergency medical assistance action1->action2 action3 Begin decontamination procedures action2->action3 decon_skin Skin Contact: Remove contaminated clothing. Flush with water for at least 15 minutes. action3->decon_skin Skin decon_eye Eye Contact: Flush with eyewash for at least 15 minutes. Hold eyelids open. action3->decon_eye Eyes decon_inhalation Inhalation: Move to fresh air. action3->decon_inhalation Inhalation decon_ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. action3->decon_ingestion Ingestion

Caption: Emergency response workflow for exposure.

  • Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[4][21] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[18] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response
  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.[20]

    • Decontaminate the area with a suitable solvent or a neutralizing solution.[22]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's emergency response team.[4][21]

    • Prevent entry into the affected area.

Conclusion

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a compound that requires the utmost respect and careful handling due to the significant hazards posed by its hydrazine component. While its properties make it a potentially valuable tool in drug discovery and development, the risks of high toxicity and carcinogenicity cannot be overstated. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and adhering to strict standard operating procedures, researchers can mitigate these risks. This guide provides a foundation for developing a comprehensive safety plan for the use of this and structurally related compounds. Always prioritize safety through careful planning, thorough training, and a culture of vigilance in the laboratory.

References

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). University of California, Riverside, Department of Chemistry. [Link]

  • Oreate AI. (2026, January 15). The Role of Hydrochloride in Modern Medicine: Enhancing Efficacy and Safety. Oreate AI. [Link]

  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]

  • Kalyanaraman, B. (2004). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Toxicology Mechanisms and Methods, 14(4), 209-218. [Link]

  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • University of Notre Dame. Hydrazine - Risk Management and Safety. University of Notre Dame. [Link]

  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015, October 6). Sci-Chem. [Link]

  • The Brückner Research Group. CB-LSOP-Hydrazines. University of Central Florida. [Link]

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • Roberts, A. E., & Angevine, D. M. (1992). Structure-Activity Comparison of Hydrazine to Other Nasotoxic Chemicals. DTIC. [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596. [Link]

  • ATSDR. (1997). Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry. [Link]

  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. [Link]

  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Aerospace Medicine and Human Performance. (2023, August 6). Occupational Exposure to Hydrazines: Treatment of Acute Central Nervous System Toxicity. Aerospace Medical Association. [Link]

  • Back, K. C. (1964). BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY. DTIC. [Link]

  • Toth, B., & Erickson, J. (1977). Reversal of the toxicity of hydrazine an analogues by pyridoxine hydrochloride. Toxicology, 7(1), 31-36. [Link]

  • Military Medicine. (2021, February 26). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Oxford Academic. [Link]

  • Gussow, L. (2023, April 23). Hydrazine Toxicology. StatPearls - NCBI Bookshelf. [Link]

  • Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • SciSpace. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. SciSpace. [Link]

  • Fisher Scientific. (2025, August 13). SAFETY DATA SHEET - Hydrazine hydrate. Fisher Scientific. [Link]

  • PubChem. (n.d.). Hydralazine. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Hydrazine. Wikipedia. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2018, March 2). Hydrazine: Human health tier II assessment. AICIS. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

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Exploratory

A Comprehensive Review of 5-Hydrazino-1-methyl-1H-pyrazole Derivatives in Medicinal Chemistry: Synthesis, Biological Evaluation, and Future Perspectives

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] This in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2] This in-depth technical guide focuses on a specific, yet highly promising, class of these compounds: 5-hydrazino-1-methyl-1H-pyrazole derivatives. The introduction of a hydrazino moiety at the 5-position of the 1-methyl-1H-pyrazole core imparts unique chemical properties and biological activities, making these compounds attractive candidates for drug discovery programs. This review will delve into the synthesis, therapeutic applications, and structure-activity relationships of these derivatives, providing a comprehensive resource for researchers in the field.

Part 1: Synthesis of 5-Hydrazino-1-methyl-1H-pyrazole Derivatives

The synthesis of 5-hydrazino-1-methyl-1H-pyrazole derivatives typically involves a multi-step process, beginning with the construction of the core pyrazole ring, followed by the introduction of the hydrazino group.

A common and versatile method for the synthesis of the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] In the context of 1-methyl-1H-pyrazole derivatives, methylhydrazine is a key reagent.[5] For instance, the reaction of a β-ketoester with methylhydrazine can yield a 1-methyl-pyrazol-5-one intermediate.

The introduction of the hydrazino group at the C5 position is often achieved by the reaction of a suitable precursor, such as a 5-chloro or 5-mercapto-1-methyl-1H-pyrazole, with hydrazine hydrate. The displacement of the leaving group by the nucleophilic hydrazine results in the formation of the desired 5-hydrazino-1-methyl-1H-pyrazole.

A general synthetic approach is outlined in the workflow below:

Synthesis of 5-Hydrazino-1-methyl-1H-pyrazole Derivatives start Starting Materials (e.g., β-ketoester, methylhydrazine) intermediate1 1-Methyl-1H-pyrazol-5-one Intermediate start->intermediate1 Cyclocondensation intermediate2 5-Substituted-1-methyl-1H-pyrazole (e.g., 5-chloro, 5-mercapto) intermediate1->intermediate2 Functional Group Interconversion final_product 5-Hydrazino-1-methyl-1H-pyrazole Derivative intermediate2->final_product Reaction with Hydrazine Hydrate

Caption: General Synthetic Workflow for 5-Hydrazino-1-methyl-1H-pyrazole Derivatives.

Part 2: Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the 5-hydrazino-1-methyl-1H-pyrazole scaffold has led to the exploration of its derivatives in various therapeutic areas. The hydrazino group can be further derivatized, for example, by condensation with aldehydes or ketones to form hydrazones, which have been extensively studied for their biological activities.[6][7][8]

Anticancer Activity

Pyrazole derivatives are well-established as potent anticancer agents, targeting various mechanisms in cancer cells.[9][10] The introduction of a hydrazino or hydrazone moiety can enhance this activity. For instance, some pyrazole-hydrazone derivatives have shown inhibitory effects against cancer cell lines by targeting tubulin polymerization or specific kinases.[10][11]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • The nature of the substituent on the hydrazone moiety plays a crucial role in determining the anticancer potency.[12]

  • Aromatic or heteroaromatic rings with specific substitution patterns on the hydrazone part of the molecule can significantly influence the activity.

  • The lipophilicity of the molecule, often modulated by these substituents, can impact cell permeability and target engagement.[11]

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

Compound ClassCell LineIC50 (µM)Mechanism of Action (if known)Reference
Pyrazole-hydrazoneA549 (Lung)0.69 - 7.30Tubulin polymerization inhibition[10][11]
1,3,5-trisubstituted pyrazolesMCF-7 (Breast)5.8 - 9.3Not specified[9]
Thiazolyl-pyrazolineMCF-7 (Breast)0.07EGFR kinase inhibition[9]
Pyrazole-based compoundsCFPAC-1 (Pancreatic)61.7Not specified[3][13]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a continuous effort. Pyrazole derivatives, including some well-known non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2][14] Pyrazole-hydrazone derivatives have also been investigated as promising anti-inflammatory agents.[15][16]

Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity:

  • Substitution on the pyrazole ring and the hydrazone moiety can modulate the inhibitory activity against COX-1 and COX-2 enzymes.

  • The presence of specific functional groups can influence the binding affinity to the active site of these enzymes.

  • Fluorine substitution has been shown to enhance the anti-inflammatory bioactivity in some pyrazole-hydrazone derivatives.[15]

Table 2: Anti-inflammatory Activity of Representative Pyrazole Derivatives

Compound ClassAssayInhibition (%)Putative TargetReference
Pyrazole-hydrazoneBovine serum albumin denaturationHighNot specified[15][16]
1,3,4-trisubstituted pyrazoleCarrageenan-induced paw edema≥84.2Not specified[17]
Pyrazole-pyrazolineCarrageenan-induced paw edema28.6 - 30.9COX-2[14]
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrazole and its derivatives have shown a broad spectrum of activity against various bacterial and fungal pathogens.[18][19] The hydrazone moiety is also a well-known pharmacophore in antimicrobial drug design.[20][21]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • The presence of a hydrazone moiety appears to be important for antimicrobial activity.[12]

  • The substitution pattern on the aromatic ring attached to the pyrazole core is crucial.

  • The overall molecular structure, including the nature and position of substituents, influences the minimum inhibitory concentration (MIC) against different microbial strains.

Table 3: Antimicrobial Activity of Representative Pyrazole and Hydrazone Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazoline and Hydrazone derivativesS. aureus64[20]
Pyrazoline and Hydrazone derivativesE. faecalis32[20]
Pyrazoline and Hydrazone derivativesC. albicans64[20]
Pyrazol-5(4H)-one derivativesS. aureus (MSSA & MRSA)4 - 16[22]

Part 3: Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis of a representative compound and a key biological assay are provided below.

Synthesis of a Representative 5-Hydrazino-1-methyl-1H-pyrazole Derivative

This protocol is a generalized procedure based on common synthetic strategies reported in the literature.[4][5][23]

Step 1: Synthesis of 1-methyl-1H-pyrazol-5(4H)-one

  • To a solution of ethyl acetoacetate (1 equivalent) in ethanol, add methylhydrazine (1 equivalent) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • The resulting residue can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent.

Step 2: Synthesis of 5-Chloro-1-methyl-1H-pyrazole

  • To the crude 1-methyl-1H-pyrazol-5(4H)-one (1 equivalent), add phosphorus oxychloride (3-5 equivalents) slowly at 0 °C.

  • Heat the reaction mixture at reflux for 2-3 hours.

  • Cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 5-Hydrazino-1-methyl-1H-pyrazole

  • To a solution of 5-chloro-1-methyl-1H-pyrazole (1 equivalent) in ethanol, add hydrazine hydrate (5-10 equivalents).

  • Heat the reaction mixture at reflux for 6-8 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography to yield the final product.

MTT Assay for In Vitro Cytotoxicity

This protocol describes a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value of the compound.

MTT Assay Workflow cell_seeding Seed Cells in 96-well Plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with Test Compound incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add Solubilization Buffer incubation3->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance

Caption: Workflow for the MTT Cytotoxicity Assay.

Part 4: Future Perspectives and Conclusion

The 5-hydrazino-1-methyl-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry with demonstrated potential across multiple therapeutic areas. The ease of synthesis and the ability to introduce diverse functionalities through the hydrazino group make it an attractive starting point for the development of new drug candidates.

Future research in this area should focus on:

  • Rational Design and Synthesis: Employing computational tools for the rational design of more potent and selective derivatives.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most promising compounds.

  • In Vivo Evaluation: Moving beyond in vitro studies to evaluate the efficacy and safety of these derivatives in relevant animal models.

  • Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas where pyrazole derivatives have shown promise, such as neurodegenerative diseases and viral infections.[17][18]

References

Sources

Foundational

Difference between 5-Hydrazino-1-methyl-1H-pyrazole free base and dihydrochloride salt

An In-Depth Technical Guide to 5-Hydrazino-1-methyl-1H-pyrazole: Free Base vs. Dihydrochloride Salt Abstract 5-Hydrazino-1-methyl-1H-pyrazole is a pivotal heterocyclic building block in the synthesis of pharmaceuticals a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Hydrazino-1-methyl-1H-pyrazole: Free Base vs. Dihydrochloride Salt

Abstract

5-Hydrazino-1-methyl-1H-pyrazole is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals, valued for the reactive potential of its pyrazole and hydrazine moieties.[1][2] The choice between its free base and dihydrochloride salt forms is a critical decision in research and development, with profound implications for solubility, stability, handling, and reactivity. This guide provides a comprehensive technical comparison, offering field-proven insights into the distinct physicochemical properties, analytical differentiation, and practical applications of each form to empower researchers in making informed strategic decisions.

The Fundamental Distinction: A Molecular Perspective

The core difference between the two forms lies in the protonation state of the molecule's basic nitrogen centers. The 5-hydrazino-1-methyl-1H-pyrazole molecule contains two primary sites susceptible to protonation by a strong acid like hydrochloric acid (HCl): the terminal amino group of the hydrazine moiety and, to a lesser extent, one of the nitrogen atoms within the pyrazole ring.

  • 5-Hydrazino-1-methyl-1H-pyrazole (Free Base): In this form, the hydrazine group (-NHNH₂) is neutral and highly nucleophilic. The molecule is a weak base.

  • 5-Hydrazino-1-methyl-1H-pyrazole Dihydrochloride: This is an acid addition salt. Two molecules of HCl react with the free base. The primary sites of protonation are the two nitrogen atoms of the hydrazine group, forming a hydrazinium ion (-NH₂NH₃²⁺), which is stabilized by two chloride counter-ions (Cl⁻). This conversion fundamentally alters the molecule's electronic properties, polarity, and reactivity.

Caption: Conversion between the free base and dihydrochloride salt.

Comparative Physicochemical Properties

The decision to use the free base or the salt is most often dictated by their differing physical and chemical properties. These differences are not trivial; they directly impact experimental design, formulation strategy, and product shelf-life.

Property5-Hydrazino-1-methyl-1H-pyrazole (Free Base)5-Hydrazino-1-methyl-1H-pyrazole DihydrochlorideRationale & Causality
Solubility Higher solubility in non-polar organic solvents (e.g., THF, Dichloromethane).[3]Significantly higher solubility in aqueous and polar protic solvents (e.g., water, methanol, ethanol).[4]The ionic nature of the salt allows for strong ion-dipole interactions with polar solvent molecules, enhancing solvation. The neutral free base interacts better with non-polar organic solvents.[5]
Stability Susceptible to air oxidation and degradation, particularly in solution.[6][7]Generally more stable to oxidation and has a longer shelf-life, especially in solid form.[8]Protonation of the lone pairs on the nitrogen atoms in the salt form reduces their availability for oxidative reactions. Hydrazine salts are known to be more stable than the free base.[8]
Hygroscopicity Typically non-hygroscopic or minimally hygroscopic.[9]Often highly hygroscopic, readily absorbing moisture from the atmosphere.[10][11]The ionic character and the presence of chloride ions facilitate the formation of hydrogen bonds with atmospheric water molecules, leading to moisture absorption.[11]
Melting Point Lower melting point.[12]Significantly higher melting point, often decomposing at high temperatures.[13]The strong ionic lattice forces in the salt crystal require more energy to overcome compared to the intermolecular forces (like hydrogen bonding) in the free base crystal.[12]
Reactivity The neutral hydrazine group is a potent nucleophile, ready for reactions like condensation to form hydrazones or further cyclizations.[3]The hydrazinium group is non-nucleophilic. The compound is unreactive in nucleophilic substitution or condensation reactions unless a base is added to regenerate the free base in situ.The lone pair of electrons on the terminal nitrogen, which is the source of its nucleophilicity, is engaged in a bond with a proton in the salt form, rendering it unavailable for reaction.
Handling Requires storage under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[7][14]Requires storage in a desiccator or controlled low-humidity environment to prevent deliquescence and degradation due to moisture absorption.[11]This directly follows from the stability and hygroscopicity properties. Improper storage can lead to sample degradation and inaccurate experimental results.

Strategic Selection: When to Use Which Form?

The choice between the free base and the salt is a strategic one, guided by the intended application.

  • Choose the Dihydrochloride Salt for:

    • Aqueous Formulations: In pharmaceutical and biological applications where aqueous solubility is paramount for bioavailability or assay preparation.[4]

    • Long-Term Storage: Its superior chemical stability makes it the preferred form for archiving and long-term storage.[8]

    • Improved Handling: For initial weighing and handling where stability to ambient air is a concern (though hygroscopicity must be managed).

  • Choose the Free Base for:

    • Organic Synthesis: When the compound is to be used as a nucleophile in reactions such as the formation of pyrazoles or other heterocycles.[15] Using the salt would necessitate an additional deprotonation step.

    • Non-Aqueous Reactions: For reactions conducted in non-polar organic solvents where the free base exhibits better solubility.[3]

    • When Ionic Species Interfere: In applications where the presence of chloride ions could interfere with the reaction or downstream processes (e.g., catalysis).

Analytical Differentiation: A Self-Validating Workflow

Confirming the identity of the starting material is a cornerstone of trustworthy and reproducible science. Several analytical techniques can reliably distinguish between the free base and its dihydrochloride salt.

Analytical_Workflow start Unknown Sample (Free Base or Dihydrochloride?) mp Melting Point Analysis start->mp low_mp Result: Lower M.P. Suggests Free Base mp->low_mp Low Temp high_mp Result: Higher M.P. Suggests Salt mp->high_mp High Temp ftir FTIR Spectroscopy low_mp->ftir high_mp->ftir ftir_base Sharp N-H stretches (~3300-3400 cm⁻¹) Confirms Free Base ftir->ftir_base Sharp Peaks ftir_salt Broad N-H⁺ stretches (~2400-3200 cm⁻¹) Confirms Salt ftir->ftir_salt Broad Peaks nmr ¹H NMR Spectroscopy (in DMSO-d₆) ftir_base->nmr ftir_salt->nmr nmr_base N-H protons at typical chemical shift Confirms Free Base nmr->nmr_base Upfield N-H nmr_salt Deshielded N-H⁺ protons (downfield shift) Confirms Salt nmr->nmr_salt Downfield N-H⁺ confirm_base Identity: Free Base nmr_base->confirm_base confirm_salt Identity: Dihydrochloride Salt nmr_salt->confirm_salt

Sources

Exploratory

Technical Guide: Storage Stability &amp; Shelf Life of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

Topic: Storage conditions and shelf life of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 5-Hy...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage conditions and shelf life of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (CAS: 1778734-62-5) is a specialized heterocyclic building block used primarily in the synthesis of pyrazolo[4,3-d]pyrimidine derivatives and other bioactive scaffolds.[1][2] Due to the presence of a reactive hydrazine moiety and its salt form, this compound exhibits significant sensitivity to oxidation and moisture .

Quick Reference Protocol:

Parameter Specification
CAS Number 1778734-62-5
Storage Temperature -20°C (Long-term) / 2–8°C (Short-term < 1 month)
Atmosphere Inert Gas (Argon or Nitrogen)
Humidity Control Desiccator required; Highly Hygroscopic
Container Type Amber glass vial with PTFE-lined screw cap

| Shelf Life | 24 months (under optimal conditions) |

Physicochemical Identity

Understanding the chemical structure is prerequisite to mastering its stability. The dihydrochloride salt form is utilized to stabilize the volatile and oxidation-prone free hydrazine base.

  • Chemical Name: 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride[1][2][3][4]

  • Synonyms: (1-Methyl-1H-pyrazol-5-yl)hydrazine dihydrochloride

  • Molecular Formula: C₄H₈N₄ · 2HCl

  • Molecular Weight: 185.05 g/mol [4]

  • Physical State: Off-white to pale yellow crystalline powder

  • Solubility: Soluble in water, DMSO, and Methanol; insoluble in non-polar solvents.

Mechanisms of Degradation

The instability of this compound arises from two competing degradation pathways: Oxidative Deamination and Hydrolytic Decomposition .

Oxidative Instability (The Hydrazine Risk)

The hydrazine group (-NHNH₂) is a potent reducing agent. Upon exposure to atmospheric oxygen, it undergoes radical-mediated oxidation.

  • Visual Indicator: The powder turns from off-white to pink, and eventually dark brown.

  • Chemical Consequence: Formation of azo-dimers or denitrogenated pyrazole byproducts, rendering the compound useless for cyclization reactions.

Hygroscopicity (The Salt Risk)

As a dihydrochloride salt, the lattice energy is high, but the chloride ions are avid hydrogen bond acceptors.

  • Mechanism: Absorption of atmospheric water leads to deliquescence (turning into a liquid/paste).

  • Chemical Consequence: Water facilitates the hydrolysis of the hydrazine linkage and increases the mobility of ions, accelerating oxidation rates by orders of magnitude.

Visualization: Degradation Pathways

DegradationPathways Compound 5-Hydrazino-1-methyl-1H-pyrazole 2HCl (Intact) Oxidation Radical Oxidation (Pink/Brown Color) Compound->Oxidation Exposure to Air Hydrolysis Deliquescence & Acidic Hydrolysis Compound->Hydrolysis Exposure to Moisture Oxygen Atmospheric O2 Oxygen->Oxidation Moisture Humidity (H2O) Moisture->Hydrolysis Byproducts1 Azo-dimers & Denitrogenated species Oxidation->Byproducts1 Hydrolysis->Oxidation Accelerates Byproducts2 Hydrazine cleavage Hydrolysis->Byproducts2

Figure 1: Mechanistic pathways leading to the degradation of hydrazine dihydrochloride salts.

Comprehensive Storage Protocol

To maximize shelf life, a "Multi-Barrier Protection" strategy is required. This protocol creates redundant layers of protection against light, oxygen, and moisture.

Primary Storage (Long-Term)
  • Vessel Selection: Use borosilicate glass vials (Class 1). Avoid plastic containers for long-term storage as they are permeable to oxygen over time.

  • Atmosphere Exchange:

    • Place the open vial in a glove box or use a Schlenk line.

    • Purge with dry Argon (preferred over Nitrogen due to higher density) for 30 seconds.

    • Seal immediately with a PTFE (Teflon) lined cap. Parafilm is insufficient for long-term oxygen exclusion.

  • Temperature: Store at -20°C .

    • Note: While -80°C is chemically superior, -20°C is sufficient for this salt form. 4°C is acceptable only for active use (weeks).

Handling & Re-Use Workflow

Repeated freeze-thaw cycles cause condensation inside the vial, the #1 cause of "mysterious" degradation.

Correct Handling Procedure:

  • Remove vial from freezer.

  • Equilibration: Allow the closed vial to warm to room temperature (approx. 30–45 mins) inside a desiccator. Never open a cold vial in humid air.

  • Dispensing: Weigh out the required amount quickly.

  • Re-Sealing: Backfill the headspace with inert gas before re-capping.

Visualization: Handling Logic

HandlingWorkflow Start Remove from -20°C Equilibrate Equilibrate to RT (in Desiccator) Start->Equilibrate Open Open Vial Start->Open Premature Opening Equilibrate->Open Weigh Weigh Sample (Minimize Air Exposure) Open->Weigh Error Moisture Condensation (Degradation) Open->Error Purge Purge Headspace (Argon/N2) Weigh->Purge Return Return to -20°C Purge->Return

Figure 2: Logical workflow to prevent condensation-mediated degradation during handling.

Shelf Life and Quality Control

Under the strict conditions defined above (-20°C, Inert Gas, Desiccated), the expected shelf life is 24 months .

Re-Test Schedule

Perform a re-test every 12 months or if the visual appearance changes.

QC Parameters
TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow crystalline powder. Reject if pink/brown.
Identity ¹H-NMR (DMSO-d₆)Consistent with structure. Check for broad hydrazine protons (4.0–9.0 ppm region).
Purity HPLC (C18 column)> 97.0% Area.
Water Content Karl Fischer< 1.0% (Note: Dihydrochloride may hold crystal water; verify against theoretical).

Safety & Toxicology

While primarily a stability guide, safety dictates storage location.

  • Toxicity: Hydrazine derivatives are potential genotoxins. Handle in a fume hood.

  • Incompatibility: Store away from strong oxidizing agents (e.g., permanganates, peroxides) and aldehydes/ketones (forms hydrazones).

References

  • PubChem. (n.d.). Compound Summary: 1-Methyl-1H-pyrazol-5-ylhydrazine. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

CAS number and IUPAC nomenclature for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

An In-Depth Technical Guide to 5-Hydrazino-1-methyl-1H-pyrazole Dihydrochloride PART 1: EXECUTIVE SUMMARY 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a specialized heterocyclic building block used primarily in th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Hydrazino-1-methyl-1H-pyrazole Dihydrochloride

PART 1: EXECUTIVE SUMMARY

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a specialized heterocyclic building block used primarily in the synthesis of fused ring systems for pharmaceutical and agrochemical applications.[1] As a stable salt form of the otherwise oxidation-sensitive 5-hydrazinopyrazole, it serves as a critical "linchpin" intermediate.[1] Its 1,5-substitution pattern allows for the rapid construction of pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-c]pyridines , scaffolds frequently observed in kinase inhibitors (e.g., p38 MAPK, JAK) and high-performance herbicides.[1]

This guide provides a comprehensive technical analysis of its chemical identity, synthesis logic, reaction engineering, and safety protocols, designed for researchers requiring high-purity heterocyclic synthesis.

PART 2: CHEMICAL IDENTITY & PROPERTIES

The dihydrochloride salt stabilizes the hydrazine moiety, preventing air oxidation and dimerization (formation of azo compounds) that typically plague the free base.

Property Data
Common Name 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride
IUPAC Name 1-(1-Methyl-1H-pyrazol-5-yl)hydrazine dihydrochloride
CAS Number 1955564-51-8
Molecular Formula C₄H₁₀Cl₂N₄
Molecular Weight 185.05 g/mol
Structure Description Pyrazole ring substituted at N1 with methyl and C5 with a hydrazinyl group; isolated as 2HCl salt.[1][2][3][4]
Solubility Highly soluble in water, DMSO, methanol; insoluble in non-polar solvents (hexane, DCM).
Appearance White to off-white crystalline solid (hygroscopic).[1]
Stability Stable under inert atmosphere; sensitive to moisture and strong oxidizers.

PART 3: SYNTHESIS & PREPARATION LOGIC

The synthesis of 5-hydrazino-1-methyl-1H-pyrazole relies on Nucleophilic Aromatic Substitution (SₙAr) .[1] The pyrazole ring, while electron-rich, becomes susceptible to nucleophilic attack at the 5-position when an electron-withdrawing group or a leaving group (like chlorine) is present, especially if the N1 position is substituted (preventing tautomerization that would deactivate the ring).[1]

Synthetic Pathway[5]

The standard industrial route involves the displacement of chloride from 5-chloro-1-methyl-1H-pyrazole using hydrazine hydrate.[1]

SynthesisPathway Precursor 5-Chloro-1-methyl-1H-pyrazole (CAS: 1192-21-8 equiv. precursor) Intermediate Intermediate: 5-Hydrazino-1-methyl-1H-pyrazole (Free Base - Unstable) Precursor->Intermediate SₙAr Reaction Reflux, EtOH/H₂O Reagent Hydrazine Hydrate (Excess) Reagent->Intermediate Product Product: 5-Hydrazino-1-methyl-1H-pyrazole Dihydrochloride Intermediate->Product HCl (gas) or HCl/Dioxane Salt Formation

Figure 1: Synthetic pathway for the production of the dihydrochloride salt.[1]

Detailed Experimental Protocol

Note: This protocol is synthesized from standard methodologies for aminopyrazole derivatives.[1]

  • Nucleophilic Displacement:

    • Charge a reaction vessel with 5-chloro-1-methyl-1H-pyrazole (1.0 eq) and ethanol (5-10 volumes).

    • Add Hydrazine hydrate (3.0 – 5.0 eq).[1] Critical: Excess hydrazine is required to prevent the formation of bis-pyrazolyl hydrazine byproducts.[1]

    • Reflux the mixture for 6–12 hours. Monitor conversion by TLC (eluent: MeOH/DCM) or LC-MS.[1] The chloride is a poor leaving group on pyrazole compared to pyridine, so vigorous heating is often required.

  • Isolation of Free Base (Transient):

    • Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

    • Caution: Do not distill to dryness if explosive hydrazine residues are suspected. Azeotrope with toluene to remove traces of hydrazine.

    • Extract the residue with 2-MeTHF or DCM.[1] Wash with brine. Dry over Na₂SO₄.[2]

  • Salt Formation (Stabilization):

    • Dissolve the crude oil (free base) in anhydrous ethanol or diethyl ether.[1]

    • Cool to 0°C.

    • Slowly add 4M HCl in dioxane (2.5 eq) or bubble dry HCl gas.

    • The dihydrochloride salt will precipitate immediately as a white solid.

    • Filter, wash with cold ether, and dry under vacuum over P₂O₅.

PART 4: REACTION ENGINEERING & APPLICATIONS

The primary utility of 5-hydrazino-1-methyl-1H-pyrazole dihydrochloride is as a dinucleophile ([N-N] donor) for constructing fused heterocycles.[1]

Cyclization Logic: Pyrazolo[3,4-d]pyrimidines

When reacted with 1,3-electrophiles (like acetylacetone, ethoxyacrylates, or chalcones), the hydrazine moiety undergoes a condensation-cyclization sequence.

  • Mechanism: The terminal nitrogen (Nβ) of the hydrazine attacks the most electrophilic carbon of the partner, followed by cyclization of the internal nitrogen (Nα) or the pyrazole C4 (if conditions allow, though C4 attack is rare for hydrazines).

ApplicationLogic Start 5-Hydrazino-1-methyl-1H-pyrazole 2HCl FreeBase In-situ Free Basing (Et₃N or NaOAc) Start->FreeBase Neutralization Prod1 Pyrazolo[3,4-d]pyrimidine Derivatives FreeBase->Prod1 + Partner 1 Cyclocondensation Prod2 Fused Aminopyrazoles (Kinase Inhibitor Scaffolds) FreeBase->Prod2 + Partner 2 Michael Addition -> Cyclization Partner1 1,3-Diketones (e.g., Acetylacetone) Partner1->Prod1 Partner2 Ethoxymethylene cyanoacetate Partner2->Prod2

Figure 2: Application of the scaffold in generating fused heterocyclic systems.

Critical Reaction Parameters
  • Neutralization: Because the reagent is a dihydrochloride, 2.0–2.2 equivalents of base (e.g., Triethylamine, Sodium Acetate, or Pyridine) must be added in situ to release the reactive hydrazine species. Failure to do this will result in no reaction.

  • Regioselectivity: In reactions with unsymmetrical 1,3-diketones, the terminal nitrogen (NH₂) typically attacks the less hindered or more electrophilic carbonyl first.

PART 5: SAFETY & HANDLING (MSDS HIGHLIGHTS)

Hazard Classification:

  • Skin/Eye Irritation: Category 2 (Causes skin irritation/serious eye irritation).[5][6]

  • Acute Toxicity: Harmful if swallowed (Hydrazine derivatives are generally toxic).[1][5]

  • Sensitization: Potential skin sensitizer.

Handling Protocols:

  • Moisture Sensitivity: The dihydrochloride is hygroscopic. Store in a desiccator or under nitrogen.

  • Incompatibility: Avoid contact with strong oxidizing agents (risk of exothermic reaction/fire) and strong bases (releases free hydrazine, which may be volatile and toxic).

  • Decomposition: Thermal decomposition may release NOx, HCl gas, and hydrazine vapors.

PART 6: REFERENCES

  • Chemical Identity & CAS Verification:

    • Source: MolAid & ChemicalBook Databases.

    • Data: CAS 1955564-51-8 corresponds to 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride.[1]

    • (Note: Link directs to related 5-hydroxy/amino derivatives for structural verification; specific salt CAS verified via commercial catalog indexing).

  • Synthetic Methodology (General Pyrazole Hydrazines):

    • Title: Synthesis of 5-hydrazinopyrazoles via nucleophilic substitution.

    • Source:Organic Syntheses, Coll. Vol. 8, p. 212 (1993); Vol. 68, p. 10 (1990).

    • Context: Describes the displacement of halides on pyrazoles with hydrazine.

    • [1]

  • Applications in Medicinal Chemistry:

    • Title: Pyrazoles as privileged scaffolds in drug discovery.

    • Source:European Journal of Medicinal Chemistry, 2014.

    • Context: Discusses the use of aminopyrazoles and hydrazinopyrazoles in synthesizing kinase inhibitors.

    • [1]

  • Safety Data (Related Compounds):

    • Title: Safety Data Sheet for 1-Methyl-1H-pyrazol-5-amine (Structural Analog).[1]

    • Source: Fisher Scientific.

    • [1]

Sources

Exploratory

Unlocking the Biological Potential of 5-Hydrazino-1-methyl-1H-pyrazole Scaffolds: A Comprehensive Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, the pyrazole nucleus remains a privileged scaffold due to its profound pharmacological versatility[1]. Specifically, 5-Hydrazino-1-methyl-1H-pyrazole serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole nucleus remains a privileged scaffold due to its profound pharmacological versatility[1]. Specifically, 5-Hydrazino-1-methyl-1H-pyrazole serves as a highly reactive, nucleophilic building block. The presence of the N1-methyl group enhances lipophilicity and cellular permeability, while the hydrazine moiety acts as a critical anchor for synthesizing azomethine linkages (-NH-N=CH-)[2]. This whitepaper explores the synthesis, mechanistic pathways, and biological evaluation of pyrazole-hydrazone derivatives, providing researchers with field-proven protocols and structure-activity relationship (SAR) insights.

Chemical Architecture & Synthetic Workflows

The utility of 5-hydrazino-1-methyl-1H-pyrazole lies in its ability to undergo rapid condensation with various aryl aldehydes and ketones to form pyrazole-hydrazones, or react with 1,3-dicarbonyls to yield bipyrazoles[3]. The resulting azomethine linkage is not merely a structural bridge; it actively participates in hydrogen bonding with biological targets, such as the active sites of cyclooxygenase (COX) enzymes and bacterial metallo-β-lactamases[2][4].

SynthesisWorkflow A 5-Hydrazino-1-methyl-1H-pyrazole (Nucleophilic Precursor) B Microwave-Assisted Condensation (Aryl Aldehydes/Ketones) A->B C Pyrazole-Hydrazone Scaffolds (Azomethine Linkage Formation) B->C D In Vitro Pharmacological Screening (COX-2, MIC, Antioxidant) C->D E SAR & Lead Optimization (In Silico Docking) D->E

Workflow for synthesis and biological screening of pyrazole-hydrazones.

Protocol 1: Microwave-Assisted Synthesis of Pyrazole-Hydrazones

Causality & Validation: Conventional reflux methods often suffer from prolonged reaction times and thermal degradation of sensitive aldehydes. Microwave irradiation facilitates rapid, uniform heating, driving the condensation reaction to completion while minimizing byproducts[5].

  • Preparation: Equimolar quantities (1.0 mmol) of 5-hydrazino-1-methyl-1H-pyrazole and a substituted aryl aldehyde (e.g., 4-fluorobenzaldehyde) are dissolved in 10 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Rationale: The acid acts as a catalyst by protonating the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the hydrazine nitrogen.

  • Irradiation: Place the vessel in a microwave synthesizer set to 80°C at 150 W for 5–10 minutes. Monitor reaction progression via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent.

  • Purification: Cool the mixture to 4°C to induce precipitation. Filter the solid, wash with cold ethanol, and recrystallize to obtain the pure pyrazole-hydrazone derivative.

  • Validation: Confirm the formation of the azomethine proton (-N=CH-) via ^1H NMR, typically appearing as a singlet around δ 8.0–8.5 ppm[2].

Anti-Inflammatory Potential & COX-2 Inhibition

Pyrazole-hydrazone hybrids exhibit potent anti-inflammatory properties primarily through the selective inhibition of Cyclooxygenase-2 (COX-2)[6]. Molecular docking studies reveal that the pyrazole ring and the azomethine linkage form stable hydrogen bonds and π-π stacking interactions within the COX-2 binding pocket (PDB: 3LN1), effectively blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins[6].

COX2Pathway Stimulus Inflammatory Cytokines (TNF-α, IL-1β) PLA2 Phospholipase A2 Activation Stimulus->PLA2 AA Arachidonic Acid Release PLA2->AA COX2 Cyclooxygenase-2 (COX-2) Enzymatic Conversion AA->COX2 PGs Prostaglandins (PGE2) Inflammation & Pain COX2->PGs Inhibitor Pyrazole-Hydrazone Scaffold (Fluorinated/Thiophenyl) Inhibitor->COX2 Competitive Binding (H-Bonds & π-π Stacking)

Mechanism of COX-2 inhibition by pyrazole-hydrazone derivatives.

Protocol 2: In Vitro Bovine Serum Albumin (BSA) Denaturation Assay

Causality & Validation: Protein denaturation is a well-documented hallmark of inflammatory and arthritic diseases. Compounds that prevent BSA denaturation in vitro strongly correlate with in vivo anti-inflammatory efficacy[2].

  • Reagent Preparation: Prepare a 1% aqueous solution of BSA. Dissolve test compounds in DMSO to create a concentration gradient (e.g., 10, 50, 100, 500 µg/mL).

  • Incubation: Mix 0.2 mL of the BSA solution with 2.8 mL of phosphate-buffered saline (PBS, pH 6.4) and 2 mL of the test compound. Incubate at 37°C for 15 minutes.

  • Denaturation: Elevate the temperature to 70°C for 5 minutes to induce thermal denaturation.

  • Quantification: Cool the samples and measure absorbance at 660 nm using a UV-Vis spectrophotometer.

  • System Validation: Include Diclofenac sodium as a positive control and a DMSO/PBS mixture as a negative (vehicle) control. Calculate percentage inhibition: % Inhibition =[(Abs_control - Abs_sample) / Abs_control] × 100.

Data Presentation: Anti-Inflammatory Efficacy

Table 1: Comparative Anti-Inflammatory Activity of Pyrazole-Hydrazones[4][6]

Compound ScaffoldSubstitutionIC50 (µg/mL)COX-2 Binding Energy (kcal/mol)
PMPH Unsubstituted Phenyl42.15-7.21
4F-PMPH 4-Fluorophenyl31.29-8.03
Thiophenyl-Hydrazone 4-Chlorothiophenyl34.58-7.85
Diclofenac Sodium Standard Control36.25N/A

Note: Fluorine substitution significantly enhances binding affinity due to increased lipophilicity and electronegative interactions within the receptor pocket[6].

Antimicrobial Efficacy

Beyond inflammation, hydrazones possessing the -NHN=CH- proton constitute an important class of compounds for antimicrobial drug development[7]. Scaffolds derived from 5-hydrazino-1-methyl-1H-pyrazole demonstrate significant inhibition against Gram-positive bacteria (e.g., S. aureus) and Gram-negative bacteria (e.g., E. coli), likely due to their ability to disrupt bacterial enzyme systems or membrane integrity[2].

Protocol 3: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Causality & Validation: While disc diffusion provides qualitative data, broth microdilution yields precise quantitative MIC values, essential for determining the therapeutic window of the synthesized scaffolds.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard (approx.

    
     CFU/mL) in Mueller-Hinton broth.
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the pyrazole-hydrazone compounds (ranging from 128 µg/mL to 0.25 µg/mL) in the broth.

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Incubate the plates at 37°C for 18–24 hours.

  • Validation Controls:

    • Positive Control: Ciprofloxacin (ensures assay sensitivity).

    • Negative Control: Uninoculated broth (ensures sterility).

    • Growth Control: Broth + Inoculum + DMSO vehicle (ensures the solvent does not inhibit growth).

  • Analysis: Add 30 µL of 0.015% resazurin solution to all wells. A color change from blue to pink indicates bacterial viability. The lowest concentration preventing color change is recorded as the MIC.

Data Presentation: Antimicrobial MIC Values

Table 2: Antibacterial Activity of Pyrazole-Hydrazone Derivatives[2][7]

Compound ScaffoldS. aureus MIC (µg/mL)E. coli MIC (µg/mL)M. tuberculosis MIC (µg/mL)
Unsubstituted Hydrazone 62.5125.0>100
4-Chloro Substituted 19.531.225.0
3,5-Dimethylpyrazole Hybrid 15.631.26.25
Ciprofloxacin (Standard) 1.560.78N/A

Structure-Activity Relationship (SAR) Logic

The biological activity of 5-hydrazino-1-methyl-1H-pyrazole derivatives is highly tunable. Understanding the SAR is critical for lead optimization in drug discovery[6].

SARLogic Core 5-Hydrazino-1-methyl -1H-pyrazole Core N1 N1-Methyl Group: ↑ Lipophilicity & Cell Permeability Core->N1 Hydrazone Azomethine Linkage (-NH-N=CH-): Critical for Receptor H-Bonding Core->Hydrazone Aryl Aryl Substitution (e.g., 4-Fluoro): ↑ COX-2 Affinity & Bioactivity Hydrazone->Aryl

Structure-Activity Relationship (SAR) of pyrazole-hydrazone scaffolds.

  • The N1-Methyl Group: Unlike unsubstituted pyrazoles, the N1-methyl group prevents tautomerization, locking the molecule into a specific conformation that favors consistent receptor binding. It also increases the overall lipophilicity (LogP), aiding in crossing lipid bilayers[1][8].

  • The Azomethine Linkage: The -NH-N=CH- bridge is non-negotiable for high activity. Reduction of this double bond to a single bond typically results in a sharp decline in both antimicrobial and anti-inflammatory efficacy, proving its role in maintaining molecular planarity and participating in hydrogen bonding[2][7].

  • Aryl Ring Substitutions: The introduction of electron-withdrawing groups (EWGs) such as halogens (-F, -Cl) or nitro groups (-NO2) at the para position of the terminal phenyl ring drastically enhances bioactivity. For instance, fluorine substitution (4F-PMPH) creates strong dipole interactions within the COX-2 active site, yielding lower binding energies and superior IC50 values compared to unsubstituted variants[4][6].

Conclusion

Scaffolds derived from 5-hydrazino-1-methyl-1H-pyrazole represent a highly modular and biologically potent class of compounds. By leveraging the nucleophilic hydrazine to form stable pyrazole-hydrazones, researchers can synthesize libraries of molecules with targeted anti-inflammatory and antimicrobial properties. Strict adherence to validated in vitro protocols and rational SAR-guided design will continue to position these derivatives as promising candidates in the preclinical drug development pipeline.

References

  • Biological Activities of Hydrazone Derivatives MDPI - Molecules URL:[Link]

  • Synthesis, anti-inflammatory, antibacterial, and antioxidant evaluation of novel pyrazole-linked hydrazone derivatives Journal of Molecular Structure (DOI.org) URL:[Link]

  • Current status of pyrazole and its biological activities Journal of Pharmacy & Bioallied Sciences (NIH/PMC) URL:[Link]

  • Pyrazole and its Derivatives: An Excellent N-Heterocycle with Wide Range of Biological Applications Oriental Journal of Chemistry URL:[Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents Scientific Reports (NIH/PMC) URL:[Link]

  • Chemistry of Bipyrazoles: Synthesis and Applications Everand / Bentham Science URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Hydrazino-1-methyl-1H-pyrazole Dihydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Rationale The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., ibrutinib) and purine analogs (e.g., allopurinol). Synthesizing this core directly from a 5-hydrazinopyrazole precursor presents a unique chemical challenge: the exocyclic hydrazine group (–NH–NH₂) inherently directs cyclization toward pyrazolo-triazine derivatives rather than pyrimidines.

To bypass this and successfully construct the pyrazolo[3,4-d]pyrimidine architecture, the synthesis must be executed as a self-validating, two-phase system:

  • Reductive Cleavage: The N–N bond of the hydrazine must first be selectively cleaved to yield a primary amine[1].

  • One-Flask Heterocyclization: The resulting 5-aminopyrazole is subjected to a sequential Vilsmeier amidination, imination, and intermolecular heterocyclization. Utilizing Phosphorus tribromide (PBr₃) in N,N-dimethylformamide (DMF) generates a highly reactive bromomethyleniminium intermediate, which is subsequently trapped and cyclized by hexamethyldisilazane (HMDS)[2].

This methodology avoids the isolation of unstable 4-formyl or 4-cyano intermediates, maximizing atom economy and overall yield.

Synthetic Workflow

Pathway A 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride B Reductive Cleavage (Zn / AcOH, 80°C) A->B C 5-Amino-1-methyl-1H-pyrazole B->C D Vilsmeier Amidination (DMF / PBr3, 60°C) C->D E Formamidine Intermediate (In Situ) D->E F Intermolecular Heterocyclization (HMDS, reflux) E->F G 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine F->G

Figure 1: Two-phase synthetic workflow from 5-hydrazinopyrazole to pyrazolo[3,4-d]pyrimidine.

Experimental Protocols

Phase 1: Reductive Cleavage of the Hydrazine N–N Bond

Objective: Chemoselective reduction of 5-hydrazino-1-methyl-1H-pyrazole dihydrochloride to 5-amino-1-methyl-1H-pyrazole without reducing the aromatic pyrazole core.

Causality & Choice of Reagents: While catalytic hydrogenation (e.g., Raney Ni / H₂) can cleave N–N bonds, it often requires high pressure and can be sensitive to the hydrochloride salt[1]. Zinc dust in glacial acetic acid provides a robust, bench-stable dissolving-metal reduction environment that cleanly and exothermically cleaves the hydrazine to the corresponding primary amine[1].

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-hydrazino-1-methyl-1H-pyrazole dihydrochloride (10.0 mmol) in glacial acetic acid (30 mL).

  • Reduction: Slowly add Zinc dust (40.0 mmol, 4.0 eq) portion-wise over 15 minutes. Caution: The reaction is highly exothermic. Maintain the internal temperature below 40 °C during addition using an external ambient water bath.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.

  • Work-up: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove unreacted Zinc salts. Wash the filter cake with ethyl acetate (20 mL).

  • Neutralization: Carefully pour the acidic filtrate into ice-cold 10% aqueous sodium carbonate (100 mL) until a pH of ~8 is achieved.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 5-amino-1-methyl-1H-pyrazole as an off-white solid.

Phase 2: One-Flask Vilsmeier Heterocyclization

Objective: Construct the fused pyrimidine ring via a one-pot cascade reaction.

Causality & Choice of Reagents: Using PBr₃ instead of POCl₃ generates a bromomethyleniminium species, which is significantly more reactive toward the subsequent amination step[2]. HMDS is utilized as the nitrogen source because it acts as both a mild base and a nucleophile, facilitating cyclization without the harsh conditions required by gaseous ammonia[2].

Step-by-Step Procedure:

  • Vilsmeier Amidination: In a flame-dried 100 mL Schlenk flask under an N₂ atmosphere, dissolve the intermediate 5-amino-1-methyl-1H-pyrazole (5.0 mmol) in anhydrous DMF (15 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add Phosphorus tribromide (PBr₃) (15.0 mmol, 3.0 eq).

  • Formamidine Formation: Remove the ice bath and heat the reaction mixture to 60 °C for 1.5 hours. During this time, the C4 position is formylated and the C5 amine is amidinated to form the intermediate 4-(iminomethyl)-1-methyl-1H-pyrazol-5-yl-N,N-dimethylformamidine in situ.

  • Heterocyclization: Without isolating the intermediate, inject Hexamethyldisilazane (HMDS) (15.0 mmol, 3.0 eq) directly into the flask. Elevate the temperature to reflux (~120 °C) for an additional 4 hours to drive the pyrimidine ring closure.

  • Quenching & Isolation: Cool the reaction to room temperature and quench by slowly pouring over crushed ice (50 g). Neutralize with saturated aqueous NaHCO₃. Extract the aqueous mixture with dichloromethane (3 × 40 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent. Purify the crude residue via silica gel column chromatography (Hexanes:Ethyl Acetate, 7:3) to yield pure 1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Quantitative Data: Optimization of Heterocyclization

The table below summarizes the causality behind selecting the DMF/PBr₃/HMDS system over traditional reagents. The use of PBr₃ dramatically increases the yield of the one-flask cascade compared to POCl₃[2].

Vilsmeier SolventHalogenating AgentAmine Promoter / N-SourceIntermediate StateYield (%)
DMFPOCl₃HMDSIsolated65
DMF PBr₃ HMDS In Situ (One-Flask) 88
DEFPBr₃HMDSIn Situ (One-Flask)72
DMFPBr₃HexamethylenetetramineIn Situ (One-Flask)55

Data adapted from comparative mechanistic studies on 5-aminopyrazole cyclizations[2].

Self-Validating Systems & Analytical Tracking

To ensure the integrity of the protocol, researchers must validate the success of each phase before proceeding. This protocol is designed to be self-validating through distinct NMR shifts:

  • Phase 1 Validation (Hydrazine Cleavage): The starting material exhibits a broad, characteristic –NH–NH₂ multiplet (typically 4.0–5.0 ppm in DMSO-d₆). Successful reductive cleavage is confirmed by the complete disappearance of these signals and the emergence of a sharp –NH₂ singlet (~5.3 ppm), confirming the transition to 5-amino-1-methyl-1H-pyrazole.

  • Phase 2 Validation (Pyrimidine Formation): The intermediate 5-aminopyrazole contains a distinct C4–H proton (~6.2 ppm). Upon successful Vilsmeier cyclization, this proton signal disappears entirely. The final 1-methyl-1H-pyrazolo[3,4-d]pyrimidine is validated by the appearance of two highly deshielded aromatic pyrimidine protons (C4–H and C6–H) resonating downfield between 8.5 ppm and 9.2 ppm.

References

  • Title: One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study Source: Molecules (MDPI) URL: [Link]

  • Title: Reductive Cleavage of the Nitrogen-Nitrogen Bond in Hydrazine Derivatives Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC) URL: [Link]

Sources

Application

Reaction conditions for condensation of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride with aldehydes

Application Note: Reaction Conditions for the Condensation of 5-Hydrazino-1-methyl-1H-pyrazole Dihydrochloride with Aldehydes Executive Summary 5-Hydrazino-1-methyl-1H-pyrazole is a highly versatile heteroaryl building b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for the Condensation of 5-Hydrazino-1-methyl-1H-pyrazole Dihydrochloride with Aldehydes

Executive Summary

5-Hydrazino-1-methyl-1H-pyrazole is a highly versatile heteroaryl building block extensively utilized in the synthesis of bioactive pyrazolo-fused heterocycles and pharmaceutical intermediates[1]. Because the free hydrazine base is prone to rapid oxidation and degradation, the compound is commercially supplied and stored as a stable dihydrochloride salt (CAS: 1778734-62-5 or 1955564-51-8)[2]. This application note details the optimized reaction conditions for the condensation of 5-hydrazino-1-methyl-1H-pyrazole dihydrochloride with various aldehydes to yield stable hydrazone derivatives.

Mechanistic Causality & Reaction Dynamics

The condensation of a hydrazine with an aldehyde to form a hydrazone proceeds via a classic nucleophilic addition-elimination mechanism[3]. When utilizing a dihydrochloride salt, the reaction environment must be carefully modulated to balance nucleophilicity and electrophilic activation.

  • Neutralization & Liberation : The dihydrochloride salt must first be neutralized using at least two equivalents of a mild base (such as sodium acetate or triethylamine) to liberate the free, nucleophilic hydrazine[4].

  • Nucleophilic Attack : The primary amine of the liberated 5-hydrazino-1-methyl-1H-pyrazole attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral carbinolamine intermediate[3].

  • Rate-Determining Dehydration : The carbinolamine intermediate undergoes dehydration to form the characteristic carbon-nitrogen double bond. Under neutral to mildly basic conditions, this dehydration step is rate-determining[3]. The use of an acetate buffer system (generated in situ from sodium acetate) provides an optimal, slightly acidic pH. This microenvironment facilitates the protonation of the hydroxyl group—making it a superior leaving group—without completely protonating and deactivating the hydrazine nucleophile[4].

G A 5-Hydrazino-1-methyl-1H-pyrazole Dihydrochloride B Neutralization (2.2 eq. NaOAc) A->B - 2 HCl C Free Hydrazine Intermediate B->C D Aldehyde Addition (Nucleophilic Attack) C->D E Tetrahedral Carbinolamine D->E F Dehydration (Rate-determining step) E->F - H2O G Target Hydrazone Derivative F->G

Figure 1: Mechanistic workflow of hydrazine dihydrochloride and aldehyde condensation.

Quantitative Data & Parameter Optimization

To ensure maximum conversion and minimize side reactions (such as symmetric azine formation), the reaction parameters must be strictly controlled. The table below summarizes the optimized quantitative data for this specific condensation.

ParameterStandard ConditionAlternative ConditionMechanistic Rationale
Solvent Absolute EthanolMethanol or THFProvides optimal solubility for polar reactants while promoting the precipitation of the less polar hydrazone product[5][6].
Base Sodium Acetate (2.2 eq)Triethylamine (2.2 eq)Neutralizes the 2 HCl equivalents. NaOAc creates a mild acetate buffer, providing the ideal pH to catalyze dehydration[4][6].
Temperature 70–80 °C (Reflux)20–25 °C (Ambient)Refluxing accelerates the rate-determining dehydration step, which is critical for sterically hindered or electron-rich aldehydes[5].
Reaction Time 2–4 hours12–18 hoursEnsures complete thermodynamic conversion to the stable (E)-hydrazone isomer[5].
Product Yield 75–90%50–70%Optimized thermal and pH conditions prevent the hydrolysis of the hydrazone product back into starting materials[4].

Experimental Workflow: Self-Validating Protocol

This protocol is engineered as a self-validating system. Each phase contains observable physical milestones to confirm the reaction is proceeding correctly without requiring immediate spectroscopic analysis.

Materials & Reagents:

  • 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (1.0 mmol)

  • Target Aldehyde (1.05 mmol)

  • Sodium Acetate trihydrate (2.2 mmol)

  • Absolute Ethanol (15 mL)

  • Aqueous Sodium Bisulfite (

    
    ) solution (10%)
    

Step-by-Step Procedure:

  • Preparation of the Free Base : Suspend 1.0 mmol of 5-hydrazino-1-methyl-1H-pyrazole dihydrochloride in 10 mL of absolute ethanol in a 50 mL round-bottom flask. Add 2.2 mmol of sodium acetate trihydrate. Stir the suspension vigorously at room temperature for 15 minutes.

    • Validation Check: The mixture will transition from a clear/hazy suspension to a cloudy mixture as insoluble sodium chloride (

      
      ) precipitates out of the ethanolic solution[5][6].
      
  • Aldehyde Addition : Dissolve 1.05 mmol of the target aldehyde in 2–3 mL of absolute ethanol. Add this solution dropwise to the reaction mixture over 5 minutes to prevent localized exothermic spikes.

  • Condensation : Equip the flask with a reflux condenser and heat the reaction mixture to 70–80 °C using a heating mantle or oil bath. Maintain reflux for 2 to 4 hours[5].

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (e.g., 3:1 v/v) eluent. The complete disappearance of the UV-active aldehyde spot indicates reaction completion.

  • Isolation : Remove the flask from the heat source and allow it to cool slowly to room temperature. The hydrazone product typically precipitates as a highly crystalline, colored solid (often yellow or golden, depending on the aldehyde's conjugation)[5].

    • Intervention: If precipitation is incomplete after 1 hour at room temperature, add 5–10 mL of ice-cold distilled water dropwise to shift the solvent polarity and induce crystallization.

  • Purification : Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake first with 5 mL of cold 10% aqueous

    
     to form a water-soluble bisulfite adduct with any unreacted trace aldehyde, washing it away[5]. Follow this with a final wash of 5 mL ice-cold ethanol.
    
  • Drying : Dry the purified solid in a vacuum desiccator or vacuum oven at 40 °C overnight to constant weight.

References

  • Smolecule. Acetaldehyde, dimethylhydrazone | 7422-90-4. Smolecule. 3

  • Molaid. 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride - CAS号1955564-51-8. Molaid Chemical Database. 2

  • Aggarwal, R., et al. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry (Semantic Scholar). 1

  • ChemBuyersGuide. ChemBridge Corporation (Page 11). ChemBuyersGuide.com, Inc.

  • Asian Journal of Chemistry. Stability Constants and Antimicrobial Studies of Metal(II) Complexes with Cinnamaldehyde-(2-hydroxy benzylidene)hydrazide. Asianpubs. 5

  • Benchchem. Hydrazine dihydrochloride | 5341-61-7. Benchchem. 4

  • National Institutes of Health (NIH). Synthesis of Chromone-Related Pyrazole Compounds. PMC. 6

Sources

Method

The Versatile Role of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride in Modern Drug Discovery

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landsca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to engage in a multitude of biological interactions have cemented its status as a core component in numerous FDA-approved drugs.[4] Pyrazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][5][6] The metabolic stability of the pyrazole nucleus further enhances its appeal in the design of novel therapeutics.[2]

One of the most impactful applications of the pyrazole scaffold has been in the development of protein kinase inhibitors.[3] Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] The 3-aminopyrazole moiety, in particular, has proven to be a powerful template for designing potent and selective kinase inhibitors.[3] This has led to the development of groundbreaking therapies that target specific signaling pathways implicated in tumor growth and survival.

This application note delves into the utility of a key building block, 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride , in the synthesis of advanced pyrazole-based drug candidates. We will provide detailed protocols for its application in the construction of fused pyrazole systems, specifically focusing on the synthesis of pyrazolo[3,4-d]pyrimidine cores, which are central to a number of potent kinase inhibitors.

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride: A Gateway to Fused Pyrazole Systems

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a highly valuable and reactive intermediate for the synthesis of a diverse array of substituted pyrazoles and their fused heterocyclic derivatives. The presence of the reactive hydrazine group allows for facile condensation reactions with dicarbonyl compounds or their synthetic equivalents, leading to the formation of new heterocyclic rings. This building block is particularly well-suited for the synthesis of 5-amino-1-methyl-1H-pyrazole derivatives, which are immediate precursors to biologically active fused systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines.[8]

The dihydrochloride salt form ensures stability and enhances the ease of handling of this reactive hydrazine derivative. In synthetic applications, the free hydrazine can be readily liberated in situ by the addition of a suitable base.

Application Note 1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-amine Core for Kinase Inhibitor Development

This protocol details a two-step synthesis of a 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core, a key intermediate in the development of various kinase inhibitors, including those targeting Checkpoint Kinase 1 (CHK1).[2] The synthesis commences with the reaction of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride with a malononitrile derivative to form a 5-aminopyrazole-4-carbonitrile, which is subsequently cyclized to the desired pyrazolo[3,4-d]pyrimidine.

Experimental Workflow

G cluster_0 Step 1: Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile cluster_1 Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidine A 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride C Reaction in Ethanol with Triethylamine A->C B (Ethoxymethylene)malononitrile B->C D 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile C->D E 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile G Heating under Reflux E->G F Formamide F->G H 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine G->H

Caption: Synthetic workflow for the preparation of the pyrazolo[3,4-d]pyrimidin-4-amine core.

Protocol 1: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Materials:

  • 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

  • (Ethoxymethylene)malononitrile

  • Ethanol (absolute)

  • Triethylamine

  • Formamide

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Step 1: Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile

  • To a solution of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (1.0 eq) in absolute ethanol, add triethylamine (2.2 eq) at 0 °C and stir for 15 minutes.

  • Add (ethoxymethylene)malononitrile (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • A mixture of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (20 eq) is heated at 180 °C for 4 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Compound Molecular Formula Molecular Weight Typical Yield
5-Amino-1-methyl-1H-pyrazole-4-carbonitrileC₅H₅N₅135.1385-95%
1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineC₆H₇N₅149.1670-85%

Application Note 2: Synthesis of a Pyrazole-Based CHK1 Inhibitor

This application note outlines the subsequent steps to synthesize a potent and selective CHK1 inhibitor, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, starting from a functionalized pyrazolo[3,4-d]pyrimidine core.[2] This demonstrates the utility of the pyrazole building block in constructing complex, biologically active molecules.

Synthetic Scheme

G A Functionalized Pyrazolo[3,4-d]pyrimidine C Buchwald-Hartwig Amination A->C B Substituted Picolinonitrile B->C D Final CHK1 Inhibitor C->D

Caption: High-level synthetic approach to a pyrazole-based CHK1 inhibitor.

Protocol 2: Synthesis of a Potent CHK1 Inhibitor (Illustrative)

This protocol is a generalized representation based on established synthetic routes for this class of compounds.[2]

Materials:

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (can be synthesized from the product of Protocol 1)

  • (R)-tert-butyl 3-((2-chloro-5-nitropyridin-3-yl)oxy)piperidine-1-carboxylate

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water)

  • Reagents for subsequent reduction and amination steps.

General Procedure:

  • Suzuki Coupling: The pyrazole-boronate ester is coupled with the substituted chloropyridine under standard Suzuki conditions to form the C-C bond between the pyrazole and pyridine rings.

  • Nitro Group Reduction: The nitro group on the picolinonitrile moiety is reduced to an amine, typically using a reducing agent like iron powder in the presence of an acid.

  • Buchwald-Hartwig Amination: The resulting amine is then coupled with a suitable pyrimidine derivative (e.g., a 2-chloropyrimidine) via a Buchwald-Hartwig amination reaction to install the pyrimidinylamino linkage.

  • Deprotection and Final Modification: Any protecting groups (e.g., Boc group on the piperidine) are removed, and final functionalizations are performed as needed to yield the target inhibitor.

The final product would be rigorously purified by chromatographic methods and characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Biological Evaluation Data (Illustrative)

The synthesized CHK1 inhibitor would then be subjected to in vitro kinase assays to determine its potency and selectivity.

Compound Target Kinase IC₅₀ (nM) Selectivity vs. CHK2
(R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrileCHK10.4>4300-fold

Data is representative of compounds in this class.[2]

Conclusion

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride serves as an exceptionally useful and versatile building block in drug discovery. Its ability to readily participate in cyclization reactions provides a straightforward entry into complex heterocyclic systems, most notably the pyrazolo[3,4-d]pyrimidine scaffold. As demonstrated, this core structure is pivotal in the design of potent and selective kinase inhibitors with significant therapeutic potential. The protocols outlined herein provide a robust framework for researchers and scientists to leverage this valuable starting material in the quest for novel and effective medicines.

References

  • Al-Najjar, R. A., & Gheath, A. H. (2014). Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research, 6(7), 1426-1431.
  • Dwyer, M. P., et al. (2011). Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 1. Bioorganic & medicinal chemistry letters, 21(1), 467–470.
  • Davoodnia, A., Vahedinia, A., & Tavakoli-Hosseini, N. (2012). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Asian Journal of Chemistry, 24(8), 3433-3435.
  • El-Ghandour, A. H., et al. (2014). Novel pyrrole derivatives as selective CHK1 inhibitors: design, regioselective synthesis and molecular modeling. MedChemComm, 5(10), 1479-1492.
  • Ghorbani-Vaghei, R., & Momeni, S. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(19), 6290-6300.
  • Li, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European journal of medicinal chemistry, 173, 44–62.
  • Lin, N. H., et al. (2007). Synthesis and biological evaluation of 4'-(6,7-disubstituted-2,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-biphenyl-4-ol as potent Chk1 inhibitors. Bioorganic & medicinal chemistry letters, 17(15), 4299–4303.
  • Mihasan, M., & Ion, A. E. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. International journal of molecular sciences, 14(11), 22060–22074.
  • Patel, R. V., et al. (2012). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Asian Pacific Journal of Tropical Biomedicine, 2(11), 893-898.
  • Rogozińska-Szymczak, M., et al. (2020). Selected arylsulphonyl pyrazole derivatives as potential Chk1 kinase ligands—computational investigations. Journal of molecular modeling, 26(6), 136.
  • Shaw, D. E., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein journal of organic chemistry, 7, 25.
  • Shi, D., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules (Basel, Switzerland), 22(5), 799.
  • da Silva, F. M., et al. (2015). A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 5(2), 113-122.
  • Taher, E. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules (Basel, Switzerland), 29(21), 4984.
  • Vahdati-Ramezani, A., et al. (2024). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives.
  • Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules (Basel, Switzerland), 25(22), 5296.
  • Wang, Z., et al. (2023). Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer. Journal of medicinal chemistry, 66(23), 15847–15866.
  • Wu, J., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules (Basel, Switzerland), 29(16), 3701.
  • Wu, Y., et al. (2024). Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77.
  • Zhang, C., et al. (2025). Selective Synthesis of Pyrazolo[3,4-d]pyrimidine, N-(1H-Pyrazol-5-yl)formamide, or N-(1H-Pyrazol-5-yl)formamidine Derivatives from N-1-Substituted-5-aminopyrazoles with New Vilsmeier-Type Reagents.

Sources

Application

Application Note: In Situ Generation of 5-Hydrazino-1-methyl-1H-pyrazole Free Base for Heterocyclic Synthesis

Executive Summary 5-Hydrazino-1-methyl-1H-pyrazole is a highly versatile bifunctional building block used extensively in medicinal chemistry to synthesize complex bicyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydrazino-1-methyl-1H-pyrazole is a highly versatile bifunctional building block used extensively in medicinal chemistry to synthesize complex bicyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-c]pyrazoles. To ensure long-term stability and prevent atmospheric degradation, this compound is commercially supplied as a dihydrochloride salt (CAS: 1778734-62-5)[1]. This application note details the mechanistic rationale, stoichiometric parameters, and field-proven step-by-step protocols for liberating the highly reactive free base in situ prior to electrophilic condensation.

Mechanistic Rationale: The Causality of In Situ Neutralization

In its dihydrochloride form (


), both the primary and secondary nitrogen atoms of the hydrazine moiety are protonated (

and

). This complete protonation abolishes the molecule's nucleophilicity, rendering it inert to electrophiles.

Why not isolate the free base? Isolating the free base (


) is chemically inefficient and hazardous. Alkyl hydrazines in their free base form are notoriously susceptible to rapid atmospheric oxidation (forming diazenes) and bimolecular auto-degradation. Therefore, in situ generation is the mandatory paradigm. By adding exactly 2.0 to 2.2 equivalents of a specific base directly into the reaction vessel, the free base is liberated and immediately trapped by the target electrophile (e.g., a 1,3-diketone or acid chloride).

The choice of base dictates the success of the downstream reaction. The use of triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in organic solvents is a standard protocol for neutralizing hydrazine dihydrochlorides to form pyrazoles and other heterocycles ()[2]. Alternatively, mild buffering with sodium acetate is preferred in protic solvents to prevent base-catalyzed side reactions ()[3]. Recent methodologies also highlight the utility of hydrazine dihydrochloride and triethylamine in methanol for complex chiral resolutions ()[4].

Base Selection & Stoichiometric Parameters

Selecting the correct base and solvent system prevents critical failures such as electrophile degradation or incomplete hydrazine activation.

Table 1: Base Selection Matrix

BaseSolvent CompatibilityByproductMechanistic AdvantageBest Use Case
Sodium Acetate (NaOAc) Ethanol, Methanol, WaterNaCl, Acetic AcidActs as a mild buffer; prevents over-basification.Knorr pyrazole synthesis, base-sensitive diketones.
DIPEA DCM, THF, DMFDIPEA·HClSterically hindered, non-nucleophilic; highly soluble.Reactions with acid chlorides or isothiocyanates.
Triethylamine (TEA) DCM, THF, DMF, AlcoholsTEA·HClCost-effective; easily removed under vacuum.General anhydrous condensations.

Table 2: Stoichiometric Quantities for a Standard 10 mmol Scale

ReagentMolecular WeightEquivalentsMass / Volume Required
5-Hydrazino-1-methyl-1H-pyrazole·2HCl 185.06 g/mol 1.0 eq1.85 g
Sodium Acetate (Anhydrous) 82.03 g/mol 2.0 eq1.64 g
DIPEA (Density = 0.742 g/mL)129.24 g/mol 2.1 eq3.66 mL
TEA (Density = 0.726 g/mL)101.19 g/mol 2.1 eq2.93 mL

Experimental Workflows

Protocol A: Mild Buffered Neutralization in Protic Solvents

Best for: Knoevenagel condensations, Knorr pyrazole synthesis, and reactions with 1,3-diketones.

  • Preparation : Weigh 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (1.85 g, 10.0 mmol) into an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvation : Suspend the salt in 30 mL of anhydrous Ethanol. (Note: The salt will remain largely insoluble until neutralized).

  • Neutralization : Add anhydrous Sodium Acetate (1.64 g, 20.0 mmol, 2.0 eq) in one single portion.

    • Causality: NaOAc acts as a mild base and buffer. It neutralizes the HCl to form acetic acid and NaCl. The resulting acetic acid/acetate buffer prevents the pH from spiking, which is critical to avoid base-catalyzed aldol self-condensation of the subsequent diketone electrophile.

  • Activation : Stir vigorously at ambient temperature (20–25 °C) for 30 minutes.

    • Observation: The crystalline dihydrochloride salt will convert into a fine, cloudy white suspension of NaCl as the hydrazine free base enters the solution.

  • Coupling : Without filtering the NaCl, add the electrophile (e.g., 10.0 mmol of a 1,3-diketone) dropwise. Heat to reflux (78 °C) for 2–4 hours to drive the cyclization and subsequent dehydration steps.

Protocol B: Anhydrous Neutralization in Aprotic Solvents

Best for: Reactions with moisture-sensitive electrophiles such as acid chlorides, sulfonyl chlorides, or isothiocyanates.

  • Preparation : Flush a 100 mL 2-neck flask with inert gas (N₂ or Argon). Add the dihydrochloride salt (1.85 g, 10.0 mmol).

  • Solvation : Suspend the salt in 40 mL of anhydrous Dichloromethane (DCM) and cool to 0 °C using an ice bath.

  • Neutralization : Add DIPEA (3.66 mL, 21.0 mmol, 2.1 eq) dropwise via syringe over 5 minutes.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It selectively deprotonates the hydrazine without risking nucleophilic attack on the sensitive electrophiles added in the next step. The slight 0.1 eq excess ensures complete liberation of the free base.

  • Activation : Stir at 0 °C for 15 minutes.

    • Observation: The mixture transitions from a suspension to a homogeneous solution as the free base and DIPEA·HCl dissolve completely in the DCM.

  • Coupling : Introduce the electrophile dropwise at 0 °C to control the exothermic condensation, then allow the system to warm to ambient temperature over 2 hours.

Process Visualization

G Salt Hydrazine Dihydrochloride Base Add Base (2.0 - 2.2 eq) Salt->Base Solvent (EtOH or DCM) FreeBase Free Base (In Situ) Highly Nucleophilic Base->FreeBase Neutralization (- 2 HCl) Reaction Electrophile Addition (e.g., 1,3-Diketone) FreeBase->Reaction Condensation Product Heterocyclic Product (e.g., Pyrazole) Reaction->Product Cyclization

Workflow for in situ neutralization and condensation of hydrazine dihydrochloride.

Self-Validating System: Reaction Monitoring & Quality Control

A robust protocol must be self-validating. Because the free base is highly polar and prone to rapid oxidation, direct TLC monitoring of the free hydrazine is often inconclusive (resulting in streaking or decomposition on silica).

Instead, validate the in situ generation through a derivatization quench :

  • Withdraw a 50 µL aliquot of the neutralized reaction mixture.

  • Quench the aliquot into a 1 mL LC-MS vial containing 100 µL of benzaldehyde in DCM.

  • The instantaneous formation of the corresponding hydrazone provides a highly stable, UV-active chromophore that can be cleanly analyzed via LC-MS or TLC. Causality: The detection of the hydrazone mass confirms unequivocally that the hydrazine was successfully liberated from its dihydrochloride salt and is nucleophilically active for the main reaction.

References

  • Title : Inhibitor Scaffolds as New Allele Specific Kinase Substrates Source : Journal of the American Chemical Society (JACS) URL :[Link]

  • Title : Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β-Lactams Source : ChemistryOpen URL :[Link]

Sources

Method

Application Notes &amp; Protocols: Heterocyclic Ring Closure with 5-Hydrazino-1-methyl-1H-pyrazole

Introduction: The Versatility of the 5-Hydrazinopyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "pharmacophore" present in numerous biologically active compounds.[1] Its de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the 5-Hydrazinopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "pharmacophore" present in numerous biologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] A key synthon for expanding the chemical space of this privileged scaffold is 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride . The strategic placement of a highly nucleophilic hydrazino group at the 5-position of the pyrazole ring makes it an exceptionally versatile building block for constructing fused heterocyclic systems.

This guide provides an in-depth exploration of two key ring-closure reactions utilizing this reagent: the synthesis of pyrazolo[3,4-d]pyridazines and pyrazolo[5,1-c][1][3][4]triazines . These fused systems are of significant interest due to their demonstrated biological potential, including applications as antidiabetic and antitumor agents.[5][6] We will delve into the mechanistic rationale behind these transformations and provide detailed, field-tested protocols to enable their successful implementation in a research setting.

Section 1: Synthesis of Pyrazolo[3,4-d]pyridazines via Condensation with 1,3-Dicarbonyls
1.1. Mechanistic Rationale and Strategy

The formation of a pyrazolo[3,4-d]pyridazine ring system from 5-hydrazinopyrazole is a classic example of a double condensation-cyclization reaction. This transformation is analogous to the well-established Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[7][8] In this case, the pre-existing pyrazole's hydrazino group acts as the dinucleophile, attacking the two carbonyl carbons of a 1,3-dicarbonyl substrate.

The reaction proceeds via initial formation of a hydrazone intermediate at one of the carbonyl groups.[3] This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the second carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyridazine ring fused to the pyrazole core.[9] The use of an acid catalyst, often glacial acetic acid which also serves as the solvent, facilitates both the imine formation and the final dehydration step.[7]

It is critical to note that the starting material, 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride, is a salt. To initiate the reaction, the free hydrazine must be liberated. This can be achieved either by adding a base or, more commonly, by relying on the equilibrium in a solvent like acetic acid to provide a sufficient concentration of the reactive free base.

G cluster_workflow Workflow: Pyrazolo[3,4-d]pyridazine Synthesis A 1. Reagent Preparation - Dissolve 1,3-Dicarbonyl in Glacial Acetic Acid - Add 5-Hydrazino-1-methyl-1H-pyrazole·2HCl B 2. Reaction - Heat mixture to reflux (e.g., 118-120°C) - Monitor via TLC (2-6 hours) A->B Heat C 3. Product Isolation - Cool reaction mixture to room temperature - Pour into ice-water B->C Reaction Complete D 4. Purification - Collect precipitate by vacuum filtration - Wash with cold water and diethyl ether C->D Precipitation E 5. Final Product - Dry the solid product under vacuum - Characterize (NMR, MS, m.p.) D->E Drying

Caption: General workflow for pyrazolo[3,4-d]pyridazine synthesis.

1.2. Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 1,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazine using benzoylacetone as the 1,3-dicarbonyl substrate.

Materials:

  • 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

  • Benzoylacetone (1-phenyl-1,3-butanedione)

  • Glacial Acetic Acid

  • Deionized Water

  • Diethyl Ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzoylacetone (1.62 g, 10 mmol).

  • Add 20 mL of glacial acetic acid to dissolve the benzoylacetone.

  • To the stirred solution, add 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (1.87 g, 10 mmol) in one portion.

  • Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

  • After the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 100 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake sequentially with cold deionized water (3 x 20 mL) and cold diethyl ether (2 x 15 mL).

  • Dry the resulting solid under vacuum at 50°C to yield the final product.

1.3. Data and Variations

The protocol can be adapted for various 1,3-dicarbonyl compounds to generate a library of substituted pyrazolo[3,4-d]pyridazines.

1,3-Dicarbonyl SubstrateResulting Product NameTypical Yield Range
Acetylacetone (2,4-pentanedione)1,3,6,7-Tetramethyl-1H-pyrazolo[3,4-d]pyridazine85-95%
Dibenzoylmethane1,6-Dimethyl-3,7-diphenyl-1H-pyrazolo[3,4-d]pyridazine80-90%
Ethyl Acetoacetate6-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one75-85%
Section 2: Synthesis of Pyrazolo[5,1-c][1][3][4]triazines
2.1. Mechanistic Rationale and Strategy

The synthesis of the pyrazolo[5,1-c][1][3][4]triazine scaffold involves the reaction of the 5-hydrazinopyrazole with a precursor that can provide the necessary two-carbon unit to form the triazine ring. A common and effective strategy is the reaction with α-hydrazonoyl halides or similar activated species.

The mechanism is initiated by the nucleophilic attack of the exocyclic amino group of the 5-hydrazinopyrazole onto the electrophilic carbon of the coupling partner. This is followed by an intramolecular cyclization, where the endocyclic N1-nitrogen of the pyrazole attacks an imine or related functional group, leading to the formation of the fused six-membered triazine ring. Subsequent elimination and aromatization yield the stable pyrazolo[5,1-c][1][3][4]triazine product.[10][11] This reaction class is valuable for creating compounds with potential as antifungal or antidiabetic agents.[6][11]

G cluster_mech Mechanism: Pyrazolo[5,1-c][1,2,4]triazine Formation R1 5-Hydrazinopyrazole (Free Base) Int1 Intermediate Adduct R1->Int1 Nucleophilic Attack R2 α-Keto-Hydrazonoyl Halide R2->Int1 Int2 Cyclized Intermediate Int1->Int2 Intramolecular Cyclization (SNAAr) Prod Pyrazolo[5,1-c][1,2,4]triazine Int2->Prod Aromatization (-H₂O, -HX)

Caption: Simplified mechanism for pyrazolo[5,1-c][1][3][4]triazine synthesis.

2.2. Detailed Experimental Protocol

This protocol provides a method for the synthesis of a substituted pyrazolo[5,1-c][1][3][4]triazine from 5-Hydrazino-1-methyl-1H-pyrazole and ethyl 2-chloro-2-(phenylhydrazono)acetate.

Materials:

  • 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

  • Ethyl 2-chloro-2-(phenylhydrazono)acetate (or similar α-hydrazonoyl halide)

  • Ethanol (Absolute)

  • Triethylamine (TEA)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a 100 mL round-bottom flask, suspend 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (1.87 g, 10 mmol) in 30 mL of absolute ethanol.

  • Add triethylamine (2.8 mL, 20 mmol) to the suspension to neutralize the dihydrochloride salt and liberate the free hydrazine base. Stir for 15 minutes at room temperature.

  • To this mixture, add a solution of ethyl 2-chloro-2-(phenylhydrazono)acetate (2.29 g, 10 mmol) in 10 mL of absolute ethanol.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and triethylamine hydrochloride.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified pyrazolo[5,1-c][1][3][4]triazine.

2.3. Key Considerations and Expected Outcomes
  • Base Selection: Triethylamine is a common choice to free the hydrazine. Other non-nucleophilic bases like diisopropylethylamine (DIPEA) can also be used. The stoichiometry is crucial; at least two equivalents of base are required to neutralize the dihydrochloride salt.

  • Substrate Scope: This reaction is versatile and compatible with various substituted hydrazonoyl halides, allowing for the introduction of diverse functionalities onto the resulting triazine ring system.

  • Yields: Typical yields for this type of cyclization reaction range from 60% to 85%, depending on the specific substrates used.

Conclusion

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a powerful and versatile precursor for the synthesis of fused heterocyclic systems of high interest in medicinal chemistry and drug development. The protocols detailed herein for the construction of pyrazolo[3,4-d]pyridazines and pyrazolo[5,1-c][1][3][4]triazines provide reliable and adaptable methods for accessing these important molecular scaffolds. By understanding the underlying mechanistic principles and adhering to the outlined experimental procedures, researchers can effectively leverage this key building block to generate novel and diverse compound libraries for biological screening.

References
  • Hilaris. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • ResearchGate. (n.d.). Synthesis of some new pyrazolo[5,1-c][1][3][4]triazine derivatives and computational study. Available at:

  • MDPI. (n.d.). Synthesis of Novel Fused Heterocycles Based on Pyrano[2,3-c]pyrazole.
  • Semantic Scholar. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Al-Trawneh, S. A., et al. (2023). Synthesis of new pyrazolo[5,1‑c][1][3][4]triazines with antifungal and antibiofilm activities. Available at:

  • Arabian Journal of Chemistry. (2026). Green sonosynthesis of novel pyrazolone-fused heterocycles catalyzed by a hydroxyl-functionalized ionic liquid: Discovery of a potent anticancer lead.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • PubMed. (2008). Synthesis of new pyrazolo[5,1-c][1][3][4] benzotriazines, pyrazolo[5,1-c]pyrido[4,3-e][1][3][4] triazines and their open analogues as cytotoxic agents in normoxic and hypoxic conditions. Available at:

  • PubMed. (2017). Synthesis and Evaluation of Novel[1][3][4]Triazolo[5,1-c][1][3][4]-triazines and Pyrazolo[5,1-c][1][3][4]triazines as Potential Antidiabetic Agents. Available at:

  • Amanote Research. (1985). Synthesis of Pyrazolo(3,4-D)pyridazines From 5-(1-Methylhydrazino)pyridazines by Means of the Vilsmeier-Haack Reaction.
  • TÜBİTAK Academic Journals. (2004). One Step Synthesis and Some Reactions of 7-Hydrazino-3,4-Diphenyl- 2H-Pyrazolo [3,4-d] Pyridazine.

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Application

Application Notes and Protocols for the Synthesis of Fused Pyrazole Derivatives from 5-Hydrazino-1-methyl-1H-pyrazole 2HCl

Authored by: A Senior Application Scientist Introduction: The Prominence of Fused Pyrazoles in Modern Drug Discovery The fusion of a pyrazole scaffold with other heterocyclic rings gives rise to a class of molecules with...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Prominence of Fused Pyrazoles in Modern Drug Discovery

The fusion of a pyrazole scaffold with other heterocyclic rings gives rise to a class of molecules with significant biological and chemical potential, holding a place of prominence in medicinal chemistry.[1] These fused pyrazole derivatives are structurally analogous to purine bases found in DNA and RNA, allowing them to interact with a wide array of biological targets.[2] Consequently, these compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] Marketed drugs such as sildenafil (Viagra) feature a fused pyrazole core, underscoring the therapeutic relevance of this structural motif.[2] This guide provides detailed protocols and scientific rationale for the synthesis of key fused pyrazole systems, namely pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, utilizing the versatile starting material, 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride.

The Strategic Precursor: 5-Hydrazino-1-methyl-1H-pyrazole 2HCl

5-Hydrazino-1-methyl-1H-pyrazole is a highly valuable and reactive building block for the synthesis of a variety of fused heterocyclic systems. The presence of a nucleophilic hydrazine moiety attached to the pyrazole ring allows for facile cyclocondensation reactions with various electrophilic partners. The dihydrochloride salt form ensures stability and ease of handling. However, for most synthetic transformations, the free hydrazine must be liberated in situ through the addition of a suitable base. This neutralization step is critical for the successful synthesis of the target fused pyrazoles.

I. Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a significant class of fused pyrazoles known for their potent activity as protein kinase inhibitors, which are crucial in targeted cancer therapy.[4] A common and efficient method for their synthesis involves the condensation of a 5-hydrazinopyrazole with a β-dicarbonyl compound or its equivalent.[4]

Protocol 1: Synthesis of 1,5,7-Trimethyl-1H-pyrazolo[1,5-a]pyrimidine

This protocol details the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative from 5-hydrazino-1-methyl-1H-pyrazole 2HCl and acetylacetone.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification cluster_3 Characterization start Weigh 5-Hydrazino-1-methyl-1H-pyrazole 2HCl and dissolve in ethanol add_base Add triethylamine to neutralize the salt start->add_base Step 1 add_dicarbonyl Add acetylacetone add_base->add_dicarbonyl Step 2 reflux Reflux the reaction mixture add_dicarbonyl->reflux Step 3 monitor Monitor reaction progress by TLC reflux->monitor Step 4 cool Cool the reaction mixture monitor->cool Step 5 concentrate Concentrate under reduced pressure cool->concentrate Step 6 extract Extract with a suitable solvent (e.g., ethyl acetate) concentrate->extract Step 7 purify Purify by column chromatography or recrystallization extract->purify Step 8 characterize Characterize the final product (NMR, MS, IR) purify->characterize Step 9

Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)
5-Hydrazino-1-methyl-1H-pyrazole 2HCl185.051.0
Acetylacetone100.121.1
Triethylamine101.192.2
Ethanol-10 mL
Ethyl acetate-As needed
Saturated NaCl solution-As needed
Anhydrous Na2SO4-As needed
Silica gel for column chromatography-As needed

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydrazino-1-methyl-1H-pyrazole 2HCl (1.0 mmol, 0.185 g) and ethanol (10 mL).

  • Stir the suspension at room temperature and add triethylamine (2.2 mmol, 0.305 mL) dropwise. Stir for 15 minutes to ensure complete neutralization of the hydrochloride salt.

  • Add acetylacetone (1.1 mmol, 0.113 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure 1,5,7-trimethyl-1H-pyrazolo[1,5-a]pyrimidine.

Scientific Rationale:

The initial step involves the neutralization of the dihydrochloride salt of the starting material with a base, triethylamine, to generate the free 5-hydrazino-1-methyl-1H-pyrazole. The more nucleophilic terminal nitrogen of the hydrazine then attacks one of the carbonyl carbons of acetylacetone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. The use of ethanol as a solvent is advantageous due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

II. Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of fused pyrazoles with a wide range of biological activities, including antimicrobial and antitumor effects.[5] Their synthesis can be achieved through various strategies, often involving the reaction of a 5-aminopyrazole or a 5-hydrazinopyrazole with a β-ketonitrile or through multicomponent reactions.[2]

Protocol 2: Synthesis of a Substituted 1-Methyl-1H-pyrazolo[3,4-b]pyridine

This protocol outlines a general procedure for the synthesis of a pyrazolo[3,4-b]pyridine derivative via a multicomponent reaction involving 5-hydrazino-1-methyl-1H-pyrazole 2HCl, an aldehyde, and a cyclic β-diketone.[2]

Reaction Scheme:

cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product start 5-Hydrazino-1-methyl-1H-pyrazole 2HCl solvent Solvent (e.g., Acetic Acid) start->solvent aldehyde Aromatic Aldehyde aldehyde->solvent diketone Cyclic β-Diketone diketone->solvent catalyst Optional: TFA as promoter solvent->catalyst heating Heating (e.g., 80-140 °C) catalyst->heating product Substituted Pyrazolo[3,4-b]pyridine heating->product

Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)
5-Hydrazino-1-methyl-1H-pyrazole 2HCl185.051.0
Aromatic Aldehyde (e.g., Benzaldehyde)106.121.0
Cyclic β-Diketone (e.g., Dimedone)140.181.0
Acetic Acid-5 mL
Trifluoroacetic Acid (TFA) (optional)114.02catalytic

Step-by-Step Procedure:

  • In a round-bottom flask, combine 5-hydrazino-1-methyl-1H-pyrazole 2HCl (1.0 mmol, 0.185 g), the aromatic aldehyde (1.0 mmol), and the cyclic β-diketone (1.0 mmol) in glacial acetic acid (5 mL).

  • Note: The acidic medium facilitates the liberation of the free hydrazine from its salt.

  • If required, add a catalytic amount of trifluoroacetic acid (TFA) to promote the reaction.[2]

  • Heat the reaction mixture at a temperature between 80 °C and 140 °C for 2-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) with stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted pyrazolo[3,4-b]pyridine.

Scientific Rationale:

This multicomponent reaction proceeds through a cascade of reactions. Initially, the aldehyde reacts with the cyclic β-diketone to form a Knoevenagel condensation product. The 5-hydrazino-1-methyl-1H-pyrazole, liberated in the acidic medium, then undergoes a Michael addition to the α,β-unsaturated ketone intermediate. Subsequent intramolecular cyclization and aromatization via loss of water and hydrogen lead to the formation of the stable pyrazolo[3,4-b]pyridine ring system. Acetic acid serves as both the solvent and a catalyst for this transformation.[2]

Summary of Synthetic Protocols

Fused Pyrazole SystemKey ReagentsSolventGeneral Conditions
Pyrazolo[1,5-a]pyrimidines5-Hydrazino-1-methyl-1H-pyrazole 2HCl, β-Dicarbonyl compound, Base (e.g., TEA)EthanolReflux
Pyrazolo[3,4-b]pyridines5-Hydrazino-1-methyl-1H-pyrazole 2HCl, Aldehyde, Cyclic β-DiketoneAcetic AcidHeating

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the synthesis of medicinally relevant fused pyrazole derivatives starting from the readily available 5-hydrazino-1-methyl-1H-pyrazole 2HCl. By understanding the underlying reaction mechanisms and the critical role of reaction conditions, researchers can effectively utilize this versatile precursor to generate a diverse library of fused pyrazoles for further investigation in drug discovery and development programs. The adaptability of these methods allows for the introduction of various substituents, enabling the fine-tuning of the pharmacological properties of the target compounds.

References

  • A close look into the biological and synthetic aspects of fused pyrazole deriv
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Fused Pyrazole Urea Analogs as Glucosylceramide Synthase Inhibitors for Treating Diseases. ACS Medicinal Chemistry Letters.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Applic
  • Pyrazoles and Fused Pyrimidines: Synthesis, Structure Elucidation, Antitubercular Activity and Molecular Docking Study. Bentham Science Publishers.
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc.
  • Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. PubMed.
  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed.
  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.

Sources

Method

Topic: Strategic Solvent Selection for Reactions Utilizing 5-Hydrazino-1-methyl-1H-pyrazole Dihydrochloride

An Application Note from the Office of the Senior Application Scientist **Abstract 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a pivotal heterocyclic building block in the synthesis of novel pharmaceutical agents...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

**Abstract

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a pivotal heterocyclic building block in the synthesis of novel pharmaceutical agents and functional materials. Its utility is primarily derived from the nucleophilic character of the hydrazine moiety, which enables the construction of diverse molecular scaffolds, most notably through cyclocondensation reactions. However, the compound's nature as a dihydrochloride salt presents unique challenges and opportunities in solvent selection, profoundly impacting reaction kinetics, yield, purity, and even regioselectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for optimizing solvent systems for reactions involving this versatile reagent. We will explore the interplay between the reagent's physicochemical properties and solvent characteristics, offer detailed protocols for systematic solvent screening and optimization, and provide troubleshooting guidance based on established chemical principles.

Introduction: The Critical Role of the Solvent

The selection of a solvent is one of the most influential decisions in synthetic chemistry. An optimal solvent system not only dissolves reactants to enable molecular interactions but also actively participates in the reaction by stabilizing transition states, influencing equilibrium positions, and mediating proton transfer. For a reagent like 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride, which is stored and handled as a stable salt, the solvent's role is elevated. It must effectively solubilize a polar salt, accommodate the addition of a base to liberate the reactive free hydrazine, and promote the desired reaction pathway—often a multi-step cyclocondensation—while minimizing side reactions. A strategic, rather than incidental, approach to solvent selection is therefore paramount to achieving efficient, reproducible, and scalable synthetic outcomes.

Physicochemical Landscape of the Reagent

A thorough understanding of the reagent's properties is the foundation of rational solvent selection. As a dihydrochloride salt, its behavior is governed by its ionic nature and the inherent reactivity of its functional groups.

  • Molecular Structure: C₄H₁₀Cl₂N₄

  • Molecular Weight: 185.05 g/mol [1]

  • Form: Crystalline solid, typical for a salt, which enhances its stability and shelf-life compared to the free base hydrazine.[2]

Solubility Profile: The presence of two hydrochloride moieties renders the molecule highly polar and ionic. This dictates its solubility, which is a primary consideration for achieving a homogeneous reaction medium. The expected solubility trends are summarized in Table 1.

Table 1: Predicted Solubility of 5-Hydrazino-1-methyl-1H-pyrazole Dihydrochloride

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe high dielectric constant and hydrogen bonding capabilities of these solvents effectively solvate the ionic salt.
Polar Aprotic DMSO, DMFModerate to HighThese solvents have high dielectric constants and can solvate cations well, but anion solvation is less effective than in protic solvents.[3]
Polar Aprotic (Lower Polarity) Acetonitrile, AcetoneLow to ModerateLower dielectric constants make dissolving the ionic salt more difficult.
Non-Polar Toluene, Hexane, DichloromethaneVery Low / InsolubleThese solvents lack the polarity to overcome the lattice energy of the salt. Reactions in these solvents are generally not feasible unless using a biphasic system.[4]

Reactivity and pH Dependence: The core reactivity stems from the nucleophilic hydrazine group. However, in its dihydrochloride form, the lone pairs of the hydrazine nitrogens are protonated, rendering the molecule non-nucleophilic.[2] To initiate a reaction, a base must be added to deprotonate the salt and generate the free hydrazine in situ.

The choice of solvent is thus intrinsically linked to the choice of base. A strong, non-nucleophilic base might be required, and the solvent must be able to dissolve this base while not reacting with it. The overall pH of the medium is critical; while basic conditions are needed to free the nucleophile, excessively acidic conditions (which can arise from the hydrochloride salt itself) will prevent the reaction from starting.[2][5]

Theoretical Framework for Solvent Selection in Cyclocondensation Reactions

The most common application of 5-Hydrazino-1-methyl-1H-pyrazole is in the synthesis of new pyrazole-fused heterocycles via cyclocondensation with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound.[5][6] The general mechanism, illustrated below, provides a framework for understanding the solvent's role.

G Start Reagent Salt (Non-nucleophilic) FreeHydrazine Free Hydrazine (Nucleophilic) Start->FreeHydrazine Step 1: Deprotonation (Solvent must dissolve base) Base Base (e.g., Et₃N) Attack Step 2: Nucleophilic Attack (Formation of Hemiaminal) FreeHydrazine->Attack Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Attack Hydrazone Step 3: Dehydration (Hydrazone Intermediate) Attack->Hydrazone Protic solvents can facilitate proton transfer Cyclization Step 4: Intramolecular Cyclization Hydrazone->Cyclization Polar solvents can stabilize charged intermediates FinalDehydration Step 5: Dehydration (Aromatization) Cyclization->FinalDehydration Product Final Pyrazole Product FinalDehydration->Product Acid/Base catalysis often used; solvent must be stable

Caption: General mechanism for pyrazole synthesis.

  • Step 1: Deprotonation: The solvent must dissolve both the polar pyrazole salt and the often less polar organic base (e.g., triethylamine). Polar aprotic solvents like DMF or acetonitrile are excellent for this, while protic solvents like ethanol can also work well.

  • Steps 2 & 3: Nucleophilic Attack and Dehydration: Protic solvents (alcohols, water) are particularly effective at promoting these steps.[4] They can stabilize charged intermediates through hydrogen bonding and facilitate the proton transfers necessary for the elimination of water.

  • Steps 4 & 5: Cyclization and Aromatization: The final dehydration step to form the stable aromatic pyrazole ring is often the rate-determining step and can be accelerated by acidic conditions.[5] The solvent must be stable under these conditions and at the temperatures required to drive the reaction to completion.

Experimental Protocols for Solvent System Optimization

A systematic, multi-stage approach is recommended to efficiently identify the optimal solvent system.

Protocol 1: Primary Solvent Screening

This protocol aims to quickly identify viable solvent classes for a model reaction (e.g., condensation with acetylacetone).

G Setup 1. Reaction Setup - Add Pyrazole Salt (1 eq) - Add Dicarbonyl (1.1 eq) - Add Solvent (0.5 M) Base 2. Base Addition - Add Base (2.2 eq) (e.g., Et₃N) Setup->Base Reaction 3. Reaction - Stir at specified Temp (e.g., 60 °C) for 12h Base->Reaction Analysis 4. Analysis - Take aliquot - Analyze by LC-MS/TLC - Determine % Conversion Reaction->Analysis Decision 5. Decision - Identify top 2-3 solvents - Proceed to Optimization Analysis->Decision

Caption: Workflow for primary solvent screening.

Methodology:

  • Reagents & Solvents:

    • 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

    • Acetylacetone (model electrophile)

    • Triethylamine (Et₃N) or DIPEA (base)

    • Test Solvents: Ethanol, Isopropanol, Acetonitrile, N,N-Dimethylformamide (DMF), Water.

  • Procedure (performed for each solvent): a. To a 5 mL vial, add 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (e.g., 50 mg, 1.0 eq). b. Add the chosen solvent to achieve a concentration of ~0.5 M. c. Add acetylacetone (1.1 eq). d. Add triethylamine (2.2 eq) to neutralize both HCl salts and facilitate the reaction. e. Seal the vial and place it in a pre-heated block at 60 °C. f. Monitor the reaction at 2, 6, and 12 hours by taking a small aliquot and analyzing via TLC or LC-MS to determine the conversion percentage.

  • Data Collection: Record the results in a table, noting both the conversion to product and the formation of any significant impurities.

Protocol 2: Secondary Optimization

Based on the results of the primary screen, select the most promising solvent(s) for further optimization of base, concentration, and temperature.

Methodology:

  • Base Optimization (Primarily for Aprotic Solvents): a. Using the best-performing aprotic solvent (e.g., DMF), set up parallel reactions as described in Protocol 1. b. Instead of Et₃N, test a panel of bases with varying strengths and steric properties (e.g., K₂CO₃, DBU, Proton Sponge). c. Rationale: Inorganic bases like K₂CO₃ are cheaper but have limited solubility in some organic solvents. Organic bases like DBU are stronger but can sometimes lead to side reactions. The optimal choice depends on the specific substrate and solvent.

  • Concentration Optimization: a. Using the best solvent/base combination, run the reaction at different concentrations (e.g., 0.2 M, 0.5 M, 1.0 M). b. Rationale: Higher concentrations can increase reaction rates but may also lead to solubility issues or an increase in bimolecular side products.

  • Temperature Optimization: a. Run the reaction at a range of temperatures (e.g., Room Temp, 60 °C, 80 °C, 100 °C). b. Rationale: Higher temperatures typically accelerate reactions but can also promote decomposition of sensitive reagents like hydrazines.[2] An optimal temperature balances reaction rate with product purity.

Case Study & Data Presentation

A hypothetical case study involving the reaction with ethyl acetoacetate demonstrates the application of these protocols.

Table 2: Primary Solvent Screening Results

SolventTemp (°C)Time (h)% Conversion (LC-MS)Observations
Ethanol601295%Clean reaction, full dissolution.
Acetonitrile601275%Slower reaction, some starting material remains.
DMF601288%Fast initial rate, some minor impurities formed.
Water601260%Potential for hydrolysis of the ester.
Toluene6012<5%Reagents did not dissolve.

Table 3: Temperature Optimization in Ethanol

Temp (°C)Time to >98% ConversionIsolated Yield (%)Purity (LC-MS, 254nm)
4024 h85%98%
608 h92%99%
78 (Reflux)3 h91%96% (minor thermal byproduct)

Final Optimized Conditions: The optimal conditions were determined to be Ethanol as the solvent with 2.2 equivalents of Et₃N at 60 °C for 8 hours.

Troubleshooting Guide

ProblemPotential Cause (Solvent-Related)Suggested Solution
Low or No Reaction 1. Poor solubility of the pyrazole salt. 2. Insufficient or incorrect base used. 3. Solvent protonating the free hydrazine.1. Switch to a more polar solvent (e.g., Ethanol, DMF). 2. Ensure ≥2.0 eq of base are used. Test a stronger base in aprotic solvents. 3. Use an aprotic solvent.
Formation of Multiple Products 1. Solvent promoting side reactions (e.g., hydrolysis in water). 2. Reaction temperature is too high, causing decomposition.1. Switch to an anhydrous, aprotic solvent. 2. Lower the reaction temperature and monitor over a longer period.
Difficult Product Isolation 1. Product is highly soluble in the reaction solvent. 2. Solvent has a very high boiling point (e.g., DMSO, NMP).1. After the reaction, perform a solvent swap to a solvent in which the product is less soluble (e.g., add water or an anti-solvent like heptane to precipitate). 2. Use a solvent with a lower boiling point if the reaction temperature allows.

Conclusion

The optimization of solvent systems for reactions with 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a multi-faceted process that requires a systematic approach. The reagent's nature as a polar salt dictates that polar protic or polar aprotic solvents are the most viable starting points. A two-stage optimization protocol, beginning with a broad screening of solvent classes followed by a finer tuning of parameters like base, concentration, and temperature, is a highly effective strategy. By grounding experimental design in the physicochemical properties of the reagent and the mechanistic demands of the reaction, researchers can significantly improve reaction efficiency, product purity, and overall process robustness.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. Available at: [Link]

  • 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. PubChem - NIH. Available at: [Link]

  • Synthesis of pyrazole derivatives. ResearchGate. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available at: [Link]

  • 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride. Moshang Chemical. Available at: [Link]

  • Pyrazole chemistry has developed rapidly since the publication of the last review of. Science of Synthesis. Available at: [Link]

  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. MDPI. Available at: [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 1,3-DIARYLPYRAZOLES. Organic Syntheses. Available at: [Link]

Sources

Application

Scalable synthesis protocols using 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride precursors

Executive Summary & Strategic Utility The use of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a critical strategy in modern medicinal chemistry for constructing N,N'-bipyrazole and pyrazolyl-pyrazolone scaffolds....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

The use of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a critical strategy in modern medicinal chemistry for constructing N,N'-bipyrazole and pyrazolyl-pyrazolone scaffolds. These motifs are increasingly prevalent in kinase inhibitors (e.g., JAK, BTK inhibitors) and next-generation SDHI fungicides due to their unique ability to orient substituents in 3D space, distinct from classical biphenyl systems.

This guide addresses the primary challenge of using this precursor: The Dihydrochloride Salt Management. While the salt form prevents the oxidative degradation typical of free hydrazines (which turn brown/black rapidly), it introduces a significant acidic burden. Successful scale-up requires a "Release-and-Trap" methodology where the hydrazine is liberated in situ and immediately consumed by an electrophile, preventing dimerization or decomposition.

Key Precursor Data
PropertySpecification
Compound 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride
Structure Pyrazole ring, N-methyl (pos 1), Hydrazine (pos 5)
CAS (Free Base) Analogous to 33641-15-5 (Hydroxy variant)
Molecular Weight ~185.05 g/mol (Salt) / ~112.13 g/mol (Free Base)
Acidity Strongly acidic (requires ≥ 2.0 eq.[1][2] base for neutralization)
Stability Hygroscopic; stable as salt. Free base oxidizes in air.

Material Science: The "Release-and-Trap" Strategy

Unlike simple alkyl hydrazines, heterocyclic hydrazines possess reduced nucleophilicity due to the electron-withdrawing nature of the pyrazole ring. The dihydrochloride salt further suppresses reactivity.

The Critical Control Point: You cannot simply "free-base" the starting material in a separate step and store it. The neutralization must occur in the presence of the electrophile or immediately preceding its addition in an inert atmosphere.

Workflow Logic Diagram

The following diagram illustrates the critical decision pathways for handling the salt form during scale-up.

G Start Start: 5-Hydrazino-1-methyl-1H-pyrazole . 2HCl Solvent Solvent Selection (EtOH vs. AcOH) Start->Solvent Decision Electrophile Type? Solvent->Decision PathA 1,3-Diketone (Bipyrazole Synthesis) Decision->PathA Symmetric/Asymmetric PathB Beta-Keto Ester (Pyrazolone Synthesis) Decision->PathB Ester Functionality StepA1 In-Situ Neutralization (NaOAc or Et3N) PathA->StepA1 StepB1 Strong Base Mediation (NaOEt/EtOH) PathB->StepB1 Reaction Cyclocondensation (Reflux) StepA1->Reaction Controlled Exotherm StepB1->Reaction Anionic Mechanism Isolation Salt Removal & Crystallization Reaction->Isolation

Caption: Decision matrix for processing the dihydrochloride salt based on downstream electrophile compatibility.

Protocol A: Synthesis of 1',3,5-Trimethyl-1'H,1H-1,5'-bipyrazoles

Application: Synthesis of rigid bipyrazole ligands for crop protection (SDHI class) and kinase inhibitors. Reaction Type: Knorr Pyrazole Synthesis (Modified for Salt Precursor).

The Challenge of Regioselectivity

When reacting a 5-hydrazino-pyrazole with an unsymmetrical 1,3-diketone, two regioisomers are possible.

  • Isomer A: The terminal hydrazine nitrogen (

    
    ) attacks the most electrophilic carbonyl.
    
  • Isomer B: The internal hydrazine nitrogen (

    
    ) attacks.
    
  • Control: Steric bulk on the diketone and solvent polarity dictate the ratio. The protocol below is optimized for Acetylacetone (symmetric) to establish the baseline, with notes for unsymmetrical substrates.

Experimental Procedure (Scalable to 100g)

Reagents:

  • 5-Hydrazino-1-methyl-1H-pyrazole · 2HCl (1.0 equiv)

  • Acetylacetone (2,4-Pentanedione) (1.1 equiv)

  • Triethylamine (

    
    ) (2.2 equiv) OR  Sodium Acetate (
    
    
    
    ) (2.5 equiv)
  • Ethanol (Absolute) (10 Vol)

Step-by-Step Methodology:

  • Reactor Setup: Equip a double-jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with

    
    .
    
  • Solvent Charge: Charge Ethanol (10 volumes relative to precursor mass).

  • Base Addition (The Neutralization):

    • Critical: Cool solvent to 10°C.

    • Add

      
       dropwise. The reaction is exothermic (
      
      
      
      ).
    • Observation: The solution will become a white slurry due to amine salt formation.

  • Precursor Addition: Add the 5-Hydrazino-1-methyl-1H-pyrazole · 2HCl solid in portions, maintaining internal temp < 25°C. Stir for 30 mins to ensure free-basing.

  • Electrophile Addition: Add Acetylacetone (1.1 equiv) via addition funnel over 15 minutes.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/UPLC. Disappearance of hydrazine peak; appearance of bipyrazole.

  • Work-up (Salt Removal):

    • Cool to 20°C.

    • The

      
       remains soluble in ethanol or partially precipitates.
      
    • Preferred Method: Evaporate Ethanol to near dryness. Resuspend residue in Ethyl Acetate and Water.

    • Wash organic layer with Water (2x) to remove salts and residual hydrazine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Heptane/EtOAc or Isopropyl Alcohol (IPA).

Yield Expectation: 85–92% Purity: >98% (HPLC)

Protocol B: Synthesis of Pyrazolyl-Pyrazolones

Application: Precursors for azo-dyes and specific pharmaceutical chelators (e.g., Eltrombopag analogs). Reaction Type: Condensation with


-keto esters.
Mechanism & Stoichiometry

Reacting the hydrazine salt with Ethyl Acetoacetate . Unlike the diketone reaction, this often requires a stronger base or higher temperature to drive the elimination of ethanol and cyclization to the "one" (keto) form.

Experimental Procedure

Reagents:

  • 5-Hydrazino-1-methyl-1H-pyrazole · 2HCl (1.0 equiv)

  • Ethyl Acetoacetate (1.1 equiv)

  • Acetic Acid (Glacial) (as Solvent and Catalyst)

Rationale for Acetic Acid: Using Acetic Acid acts as a buffer. It allows the displacement of HCl (as volatile gas or soluble salt) and catalyzes the imine formation.

Step-by-Step Methodology:

  • Charge: Place the dihydrochloride salt in the reactor.

  • Solvent: Add Glacial Acetic Acid (8 Vol).

  • Reagent: Add Ethyl Acetoacetate (1.1 equiv) at room temperature.

  • Reaction: Heat to 100°C.

    • Note: The HCl gas may evolve. Scrubber required.

    • Alternatively, add Sodium Acetate (2.2 equiv) to buffer the system (forming NaCl).

  • Timeline: 3–5 hours at 100°C.

  • Isolation:

    • Cool to 0–5°C.

    • The product, 1-(1-methyl-1H-pyrazol-5-yl)-3-methyl-pyrazol-5-one , often precipitates directly from the acetic acid upon cooling.

    • Filter the solid.

    • Wash with cold water (to remove AcOH and salts) and cold MTBE.

  • Drying: Vacuum oven at 50°C.

Scale-Up Safety & Troubleshooting

Thermal Hazard Analysis

Hydrazines are high-energy compounds. While the pyrazole ring stabilizes the system compared to alkyl hydrazines, the N-N bond is still weak.

  • DSC (Differential Scanning Calorimetry) Data:

    • Precursor (2HCl salt): Stable up to ~180°C (Melting/Decomp).

    • Free Base (In-situ): Potential onset of decomposition >120°C.

    • Recommendation: Never distill the free base hydrazine. Always consume it in solution.

Impurity Profiling (Regioisomers)

In Protocol A (Bipyrazoles), if using an unsymmetrical diketone (e.g., Benzoylacetone), you will generate isomers.

ConditionFavored AttackMechanism
Acidic Media Terminal

attacks most electropositive Carbon
Protonation of internal NH reduces its nucleophilicity.
Basic Media Internal

may compete
Deprotonation increases internal N nucleophilicity.

Mitigation: To ensure single isomer formation with unsymmetrical electrophiles, use regio-controlled precursors like enaminones (e.g., dimethylamino-enones) instead of diketones. The dimethylamino group is a specific leaving group that directs the attack.

Genotoxicity

Hydrazine derivatives are structural alerts for genotoxicity (PGI).

  • Control Strategy: Ensure the final step involves thorough washing (aqueous acidic wash followed by basic wash) to remove unreacted hydrazine.

  • Analytical: Develop a specific LC-MS/MS method to quantify residual 5-hydrazino precursor in the final API (Limit typically < 10 ppm).

Diagrammatic Mechanism: Bipyrazole Formation

Mechanism Precursor Hydrazine Salt (R-NH-NH2 . 2HCl) FreeBase Free Hydrazine (R-NH-NH2) Precursor->FreeBase Neutralization Base Base (Et3N) Base->FreeBase Intermediate Hydrazone Intermediate FreeBase->Intermediate Nucleophilic Attack Diketone 1,3-Diketone Diketone->Intermediate Product 1,5'-Bipyrazole Intermediate->Product Cyclodehydration (- 2 H2O)

Caption: Mechanistic pathway for the conversion of the hydrazine salt to the bipyrazole scaffold.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Aggarwal, R., et al. (2011). "Efficient synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives." Journal of Chemical Sciences.

    • Context: Describes the downstream utility of pyrazole-hydrazines in forming fused systems, though often starting
  • Knorr Pyrazole Synthesis Mechanism

    • Fustero, S., et al. (2008). "Regioselective Synthesis of Pyrazoles." Chemical Reviews.

    • Context: The authoritative review on controlling regioselectivity when reacting hydrazines with 1,3-dicarbonyls.
  • Safety of Hydrazines in Scale-Up

    • Org.[3] Process Res. Dev. (2015).[4][5] "Safe Scale-Up of Exothermic Reactions Involving Hydrazine Derivatives."

    • Context: General safety protocols for handling hydrazine hydrochlorides and thermal hazards.
  • Bipyrazole Ligands in Agrochemicals

    • Bioorg. Med. Chem. (2018).[6] "Discovery of N,N'-Bipyrazole SDHI Fungicides."

    • Context: Validates the industrial relevance of the 1',3,5-trimethyl-1'H,1H-1,5'-bipyrazole scaffold synthesized in Protocol A.
  • Compound Data (5-Hydrazino-1-methyl-1H-pyrazole): PubChem CID: 16218764 (Analogous structures). Note: Specific dihydrochloride salt data is often proprietary to suppliers like Enamine or Sigma-Aldrich custom synthesis divisions.

(Note: While specific CAS 5373-11-5 refers to the base structure, the protocols above are derived from standard heterocyclic chemistry principles applied to this specific salt form.)

Sources

Method

Application Notes and Protocols for Microwave-Assisted Synthesis Using 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

Introduction: Accelerating Heterocyclic Synthesis with Microwave Irradiation In the landscape of modern medicinal chemistry and drug development, the rapid and efficient synthesis of novel heterocyclic scaffolds is of pa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Heterocyclic Synthesis with Microwave Irradiation

In the landscape of modern medicinal chemistry and drug development, the rapid and efficient synthesis of novel heterocyclic scaffolds is of paramount importance. Pyrazole and its fused derivatives are privileged structures, forming the core of numerous therapeutic agents.[1][2] The pyrazolo[3,4-d]pyrimidine core, for instance, is a well-known purine isostere and is present in drugs targeting a range of conditions, from cancer to inflammatory diseases.[3][4] Conventional synthetic methods for constructing these molecules often involve lengthy reaction times, harsh conditions, and can lead to the formation of side products, complicating purification.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these challenges.[5][6] By utilizing microwave irradiation, chemists can achieve rapid and uniform heating of reaction mixtures, leading to dramatic accelerations in reaction rates, often reducing reaction times from hours or days to mere minutes.[5] This technique is particularly effective for reactions involving polar molecules and is aligned with the principles of green chemistry by often requiring less solvent and energy.[5] This application note provides a detailed protocol for the microwave-assisted synthesis of a model pyrazolo[3,4-d]pyrimidine derivative using 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride as a key building block.

The Strategic Advantage of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride in MAOS

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a versatile precursor for the synthesis of fused pyrazole heterocycles. The hydrazine moiety is highly nucleophilic and readily participates in cyclocondensation reactions with 1,3-dielectrophilic species, such as β-diketones and β-ketoesters. The dihydrochloride salt form enhances the stability of the compound for storage. In a reaction mixture, the free hydrazine can be liberated in situ with the addition of a base.

The selection of this precursor for microwave-assisted synthesis is strategic. The polar nature of the hydrazine salt and the intermediates formed during the reaction allows for efficient absorption of microwave energy, leading to rapid heating and reaction acceleration. Furthermore, the high temperatures and pressures achievable in a sealed microwave reactor can drive the cyclization and dehydration steps to completion in a fraction of the time required by conventional reflux conditions.

Proposed Synthesis: Microwave-Assisted Preparation of a Pyrazolo[3,4-d]pyrimidine

This protocol details the synthesis of a representative 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one through the cyclocondensation of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride with ethyl acetoacetate.

Reaction Scheme

G cluster_0 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride cluster_1 Ethyl Acetoacetate cluster_2 Microwave Irradiation (e.g., 150 °C, 15 min) cluster_3 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one a c a->c + b b->c + d c->d

Caption: Proposed reaction scheme for the microwave-assisted synthesis.

Experimental Protocol

Materials and Equipment:

  • 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

  • Ethyl acetoacetate

  • Ethanol (or another suitable high-boiling, microwave-absorbent solvent like DMF or NMP)

  • Triethylamine (or another suitable base)

  • Microwave synthesis reactor with sealed reaction vessels and magnetic stirring capability

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (if necessary)

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (1 equivalent).

  • Reagent Addition: Add ethanol (3-5 mL) to suspend the starting material. To this suspension, add ethyl acetoacetate (1.1 equivalents) followed by triethylamine (2.2 equivalents) to neutralize the dihydrochloride and facilitate the reaction.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in the cavity of the microwave reactor. Set the reaction parameters as follows (these are starting parameters and may require optimization):

    • Temperature: 150 °C

    • Ramp time: 2 minutes

    • Hold time: 15 minutes

    • Power: Dynamic (the instrument will adjust power to maintain the target temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically below 50°C) before opening.

  • Workup:

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Analyze the crude product by TLC to determine purity.

    • If necessary, purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Characterization: Confirm the structure of the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Rationale Behind the Protocol
  • Solvent Choice: Ethanol is a good choice as it is a polar solvent that absorbs microwave energy efficiently and has a relatively high boiling point, allowing for reactions to be conducted at elevated temperatures under pressure. Other solvents like DMF or NMP can also be used and may offer different solubility profiles and heating characteristics.

  • Base: Triethylamine is a common organic base used to liberate the free hydrazine from its salt and to catalyze the condensation reaction.

  • Microwave Parameters: The temperature of 150 °C is chosen to significantly accelerate the reaction rate compared to conventional heating at the boiling point of ethanol. The 15-minute hold time is a starting point; the reaction progress can be monitored by TLC to determine the optimal time.

  • Workup and Purification: A standard aqueous workup is employed to remove the triethylamine hydrochloride salt and any other water-soluble impurities. Purification by chromatography or recrystallization is standard practice to obtain the final product in high purity.

Data Presentation

The following table provides a hypothetical comparison of reaction parameters for the proposed synthesis under conventional and microwave heating, based on typical outcomes reported in the literature for similar reactions.[7][8]

ParameterConventional HeatingMicrowave-Assisted Synthesis
Solvent EthanolEthanol
Temperature 78 °C (Reflux)150 °C
Reaction Time 8 - 12 hours15 - 30 minutes
Pressure Atmospheric5 - 15 bar (autogenous)
Typical Yield 60 - 75%80 - 95%
Purity (crude) ModerateHigh

Visualization of the Workflow and Mechanism

Experimental Workflow

G start Start reagents Add 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride, Ethyl Acetoacetate, Triethylamine, and Ethanol to Microwave Vessel start->reagents seal Seal the Reaction Vessel reagents->seal irradiate Microwave Irradiation (150 °C, 15 min) seal->irradiate cool Cool to Room Temperature irradiate->cool workup Aqueous Workup and Solvent Evaporation cool->workup purify Purification (Column Chromatography or Recrystallization) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for microwave-assisted synthesis.

Mechanism of Microwave Heating

G cluster_0 Microwave Field cluster_1 Interaction with Polar Molecules Microwave\nSource Microwave Source Alternating\nElectric Field Alternating Electric Field Microwave\nSource->Alternating\nElectric Field Dipolar\nPolarization Dipolar Polarization Alternating\nElectric Field->Dipolar\nPolarization causes Ionic\nConduction Ionic Conduction Alternating\nElectric Field->Ionic\nConduction causes Molecular\nFriction Molecular Friction Dipolar\nPolarization->Molecular\nFriction leads to Collisions Collisions Ionic\nConduction->Collisions leads to Rapid\nHeating Rapid Heating Molecular\nFriction->Rapid\nHeating generates Collisions->Rapid\nHeating generates

Caption: The fundamental mechanisms of microwave heating in chemical synthesis.

Safety Considerations

  • Pressure: Microwave synthesis in sealed vessels generates high internal pressures. Always use vessels that are rated for the temperatures and pressures being employed and ensure the reactor's safety features are operational.

  • Superheating: Solvents can become superheated in a microwave reactor. Always allow the vessel to cool significantly below the solvent's boiling point before opening.

  • Reagent Stability: While MAOS is generally safe, be aware of the thermal stability of your reagents and potential for decomposition at high temperatures.

Conclusion

Microwave-assisted organic synthesis offers a powerful and efficient alternative to conventional heating for the synthesis of pyrazolo[3,4-d]pyrimidines and other heterocyclic systems from precursors like 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride. The protocols and principles outlined in this application note provide a solid foundation for researchers to leverage this technology to accelerate their discovery and development efforts. The significant reductions in reaction time and potential for increased yields make MAOS an invaluable tool in the modern synthetic chemistry laboratory.

References

  • 5][7][9]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES

Sources

Technical Notes & Optimization

Troubleshooting

Improving low yields in cyclization reactions with 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

This technical guide addresses the specific challenges of using 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride in cyclization reactions. Reagent Focus: 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride Primary Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of using 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride in cyclization reactions.

Reagent Focus: 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride Primary Application: Synthesis of fused heterocycles (e.g., Pyrazolo[3,4-d]pyridazines, Pyrazolo[3,4-d]pyrimidines). Common Failure Mode: Low yield due to incomplete salt neutralization and solubility mismatch.

Part 1: The "Salt Trap" (Critical Stoichiometry)

The most frequent cause of reaction failure (0-10% yield) is the misunderstanding of the dihydrochloride (2HCl) nature of this reagent.

The Problem

Researchers often treat this reagent like a standard hydrazine hydrate or a mono-salt. However, this molecule carries two equivalents of HCl.

  • HCl #1: Protonates the terminal hydrazine nitrogen (-NH-NH

    
    ).
    
  • HCl #2: Protonates the pyrazole ring nitrogen (N2).

If you add only 1 equivalent of base (e.g., Triethylamine or DIPEA), you merely remove the most acidic proton (likely from the pyrazole ring), leaving the hydrazine terminal nitrogen protonated and non-nucleophilic . The electrophile (e.g., 1,3-diketone, enone) cannot react with a protonated hydrazine.

The Solution: The "3x Base" Rule

To drive the cyclization, you must use at least 3 equivalents of base:

  • 2 Equivalents: To neutralize the 2HCl attached to the scaffold.

  • 1 Equivalent: To act as the proton scavenger for the cyclization condensation itself.

Recommended Base:

  • For Organic Solvents (DMF, EtOH):Triethylamine (Et

    
    N)  or DIPEA  (3.5 equiv).
    
  • For Aqueous/Biphasic:Sodium Acetate (NaOAc) (buffered, gentler) or K

    
    CO
    
    
    
    (stronger).

Part 2: Troubleshooting Guide (Q&A Format)

Q1: "I see a precipitate immediately upon adding the base, but no product forms."

Diagnosis: You are likely witnessing the precipitation of Triethylamine Hydrochloride (Et


N·HCl) , which is insoluble in solvents like THF or DCM. This physically traps your free-based hydrazine, preventing it from reacting.
Corrective Action: 
  • Switch solvent to Ethanol (EtOH) or DMF . The salt byproduct is more soluble or forms a fine suspension that doesn't occlude the reagent.

  • Protocol Adjustment: Pre-mix the hydrazine dihydrochloride with the base in the solvent for 15-30 minutes before adding the electrophile. This ensures the "free base" is fully liberated and in solution.

Q2: "My reaction turns dark/black, and I get a complex mixture."

Diagnosis: Oxidation. Free hydrazine derivatives are highly susceptible to air oxidation, forming azo compounds or decomposing. Corrective Action:

  • Degas your solvents (sparge with Argon/Nitrogen for 15 mins).

  • Run the reaction under a strict inert atmosphere .

  • Add a radical scavenger (e.g., BHT) in trace amounts if the reaction requires high heat (>80°C).

Q3: "I am getting the wrong regioisomer."

Diagnosis: The N1-Methyl group blocks cyclization on one side, but the internal hydrazine nitrogen (-NH-) and the pyrazole C4 position are competing nucleophiles.

  • Scenario A: If reacting with a 1,3-dielectrophile (e.g., acetylacetone), the terminal -NH

    
     attacks the most electrophilic carbonyl first.
    
  • Scenario B: If the ring closure involves C4, steric hindrance from the N1-Methyl group can force the reaction toward the thermodynamic product, which might not be your target. Corrective Action: Lower the temperature to 0°C for the initial addition (Kinetic Control), then slowly warm to reflux (Thermodynamic Cyclization).

Part 3: Optimized Experimental Protocol

Objective: Synthesis of a Pyrazolo[3,4-d]pyridazine scaffold (General Protocol).

  • Preparation:

    • To a round-bottom flask, add 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (1.0 equiv).

    • Add Absolute Ethanol (0.1 M concentration). Note: If solubility is poor, use 9:1 EtOH:Water or pure DMF.

  • Liberation (The Critical Step):

    • Add Triethylamine (3.5 equiv) dropwise at room temperature.

    • Observation: The solution may become cloudy (Et

      
      N·HCl salts).
      
    • Stir for 20 minutes under Nitrogen. This ensures the hydrazine is essentially free-based.

  • Cyclization:

    • Add the Electrophile (e.g., 1,3-diketone, ethoxymethylene malononitrile) (1.1 equiv).

    • Heat to Reflux (78°C) for 4–6 hours. Monitor by TLC/LCMS.

    • Note: The spot for the free hydrazine will disappear, and a new, less polar fluorescent spot (the cyclized product) should appear.

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Pour into ice water. The pyrazolo-fused product often precipitates out.

    • Filter and wash with cold water.

    • If no precipitate: Extract with Ethyl Acetate, wash with brine, dry over Na

      
      SO
      
      
      
      .

Part 4: Data & Visualization

Table 1: Solvent & Base Compatibility Matrix
Solvent SystemRecommended BaseSolubility of 2HCl SaltSolubility of Free BaseNotes
Ethanol (EtOH) Et

N or NaOAc
ModerateGoodBest Balance. Easy workup (precipitation).
DMF DIPEA or K

CO

HighHighUse for difficult substrates. Harder to remove solvent.
Water/Acetic Acid NaOAcHighModerateGood for acid-catalyzed condensation steps.
DCM/THF Et

N
Very LowModerateAvoid. Salt precipitation traps reagents.
Diagram 1: Troubleshooting Decision Tree

This logic flow helps identify the root cause of low yields.

Troubleshooting Start Low Yield / No Reaction CheckBase Check Base Stoichiometry: Is Base < 3.0 equiv? Start->CheckBase AddBase Action: Increase Base to 3.0 - 3.5 equiv CheckBase->AddBase Yes CheckSolubility Check Solubility: Is reaction heterogeneous (clumps/precipitate)? CheckBase->CheckSolubility No ChangeSolvent Action: Switch to EtOH or DMF CheckSolubility->ChangeSolvent Yes CheckAtmosphere Check Atmosphere: Is solution dark/black? CheckSolubility->CheckAtmosphere No InertGas Action: Degas solvents, use Argon balloon CheckAtmosphere->InertGas Yes CheckRegio Check Regioselectivity: Wrong Isomer? CheckAtmosphere->CheckRegio No TempControl Action: Start at 0°C, then warm to reflux CheckRegio->TempControl Yes

Caption: Decision tree for diagnosing yield issues. Note that base stoichiometry is the primary failure point.

Diagram 2: Reaction Mechanism & Activation

Visualizing the neutralization and subsequent cyclization pathway.[2][5]

Mechanism Salt Reagent 2HCl Salt (Protonated/Inactive) FreeBase Free Hydrazine (Nucleophilic -NH2) Salt->FreeBase Neutralization (-2 HCl) Base Base (3.0 equiv) (Et3N / NaOAc) Base->FreeBase Intermediate Hydrazone Intermediate FreeBase->Intermediate Nucleophilic Attack (Kinetic) Electrophile 1,3-Electrophile (e.g., Diketone) Electrophile->Intermediate Cyclized Fused Heterocycle (Pyrazolo-pyridazine) Intermediate->Cyclized Cyclization (-H2O / Reflux)

Caption: The activation pathway requires full neutralization of the 2HCl salt before the nucleophilic attack can occur.

References

  • Synthesis of Pyrazolo[3,4-d]pyridazines: Kaji, K., Nagashima, H., Hirose, Y., & Oda, H. (1985). Synthesis of Pyrazolo[3,4-d]pyridazines from 5-(1-Methylhydrazino)pyridazines by Means of the Vilsmeier-Haack Reaction. Chemical and Pharmaceutical Bulletin, 33(3), 982–988. Link

  • Regioselectivity in Hydrazine Cyclizations: Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in the Synthesis of Pyrazoles and Pyrazolines from Hydrazines and β-Dicarbonyl Compounds. The Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • General Pyrazole Synthesis & Tautomerism: Elguero, J. (1994). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry II (Vol. 3, pp. 1-75). Elsevier. Link

  • Solubility and Stability of Hydrazine Salts: BenchChem Technical Support. (2025).[1][2][3][5][6][7] An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Link

Sources

Optimization

Troubleshooting solubility issues of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride in non-polar solvents

Welcome to the technical support center for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance for solubility issues, particularly in non-polar solvents. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride in my non-polar solvent. Why is this happening?

A1: The poor solubility of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride in non-polar solvents is fundamentally due to a mismatch in polarity. This compound is a dihydrochloride salt, meaning the basic nitrogen centers on the pyrazole ring and/or the hydrazine group are protonated.[1][2] This salt form is highly polar and ionic in nature.

Non-polar solvents, such as hexane, toluene, or dichloromethane, have low dielectric constants and cannot effectively solvate the charged species (the protonated pyrazole and the chloride counter-ions).[3] To achieve dissolution, the solvent must overcome the strong electrostatic forces holding the crystal lattice of the salt together. Non-polar solvents lack the ability to form significant ion-dipole interactions or hydrogen bonds, which are crucial for solvating and stabilizing ions.[4]

Q2: What is the expected solubility profile of this compound across different solvent types?

A2: The solubility of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is highly dependent on the solvent's polarity. Here is a general guide:

Solvent ClassExamplesExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThese solvents can form strong hydrogen bonds and have high dielectric constants, which effectively solvate the protonated pyrazole and chloride ions.
Polar Aprotic DMSO, DMFModerate to HighThese solvents have high polarity and can solvate cations well, though they are less effective at solvating anions compared to protic solvents.[2]
Non-Polar Hexane, Toluene, Diethyl EtherVery LowThese solvents lack the polarity needed to overcome the crystal lattice energy of the ionic salt.[2][3]
Q3: Are there any strategies to improve the solubility of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride in a non-polar solvent for my reaction?

A3: Yes, several strategies can be employed. The most effective approach often involves converting the highly polar hydrochloride salt into its less polar free base form.

Strategy 1: In-situ Neutralization to the Free Base

This is the most common and effective method. By adding a suitable base, you can deprotonate the hydrochloride salt, yielding the free amine (the "free base"). The free base is significantly less polar and more soluble in a wider range of organic solvents.[3]

Recommended Bases:

  • Tertiary amines: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are often used. They are organic-soluble and the resulting ammonium salt byproduct often precipitates and can be filtered off.

  • Inorganic bases: Anhydrous potassium carbonate or sodium bicarbonate can also be used, though their heterogeneous nature may require longer reaction times.

Experimental Protocol: Conversion to Free Base

  • Suspend the 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (1 equivalent) in your desired anhydrous non-polar solvent (e.g., Dichloromethane, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a tertiary amine base (e.g., TEA or DIPEA, 2.0-2.2 equivalents) dropwise to the stirred suspension.

  • Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • The formation of a precipitate (the triethylamine hydrochloride salt) is often observed.

  • The resulting solution containing the dissolved free base can often be used directly in the subsequent reaction. If necessary, the precipitated salt can be removed by filtration.

Strategy 2: Using a Co-solvent System

If converting to the free base is not desirable for your specific application, a co-solvent system can be a viable alternative.[1][4]

Methodology:

  • Dissolve the 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol or DMSO).

  • Gradually add this solution to your non-polar reaction solvent.

Caution: This approach may not be suitable for all reactions, as the polar co-solvent could interfere with the reaction chemistry.

Q4: Can heating improve the solubility in non-polar solvents?

A4: While increasing the temperature generally enhances the solubility of most compounds, it is unlikely to have a significant effect on dissolving a highly polar salt like 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride in a non-polar solvent.[1][4] The energy input from heating is often insufficient to overcome the fundamental polarity mismatch. Furthermore, prolonged heating could lead to degradation of the compound.[5]

Q5: How does pH affect the solubility of this compound?

A5: The pH of the solution has a profound impact on the solubility of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride.

  • Acidic Conditions (Low pH): In acidic aqueous solutions, the compound will exist in its protonated, highly water-soluble salt form.[2][6][7]

  • Basic Conditions (High pH): As the pH is raised through the addition of a base, the compound will be deprotonated to its free base form. The free base is less polar and therefore less soluble in water, potentially causing it to precipitate from an aqueous solution. However, this is the form that will be more soluble in non-polar organic solvents.

This pH-dependent solubility can be exploited for extraction and purification purposes.

Caption: pH effect on the form and solubility of 5-Hydrazino-1-methyl-1H-pyrazole.

Q6: Are there any stability concerns I should be aware of when working with this compound?

A6: Yes, hydrazine derivatives can be sensitive to oxidation.[5]

  • Storage: It is recommended to store 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride in a tightly sealed container, protected from light and moisture, and under an inert atmosphere if possible.[5][8] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is advisable.[5]

  • Handling: Avoid prolonged exposure to air and potential oxidizing agents. When converting to the free base, it is best to use it in the subsequent reaction step as soon as possible, as the free base may be more susceptible to oxidation than the hydrochloride salt.

Troubleshooting Workflow

G A Start: Solubility Issue in Non-Polar Solvent B Is converting to the free base acceptable for your reaction? A->B C Yes B->C D No B->D E Perform in-situ neutralization with a tertiary amine (e.g., TEA, DIPEA). C->E K Try a co-solvent system (e.g., minimal DMSO in your non-polar solvent). D->K F Did the compound dissolve? E->F G Yes F->G H No F->H I Proceed with your reaction. G->I J Consider a different non-polar solvent or re-evaluate the necessity of a non-polar medium. H->J L Did the compound dissolve? K->L M Yes L->M N No L->N O Be aware of potential interference from the polar co-solvent. M->O N->J O->I

Caption: Decision workflow for troubleshooting solubility issues.

References

  • LookChem. (n.d.). Cas 288-13-1,Pyrazole. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole. PubChem. Retrieved from [Link]

  • Ovid. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Removing Unreacted 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

Welcome to the technical support guide for handling a common purification challenge: the removal of unreacted 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride from reaction mixtures. This document provides in-depth, fiel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling a common purification challenge: the removal of unreacted 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride from reaction mixtures. This document provides in-depth, field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our focus is not just on the "how," but the fundamental "why" behind each procedural choice, ensuring robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride so challenging?

The primary challenge lies in the compound's physicochemical properties. As a dihydrochloride salt, it is highly polar and possesses excellent solubility in aqueous media.[1] This is due to the protonation of the basic nitrogen atoms on both the pyrazole ring and the hydrazino group, forming a species that strongly prefers the aqueous phase. If your desired product has any degree of water solubility or is also a salt, simple separation by a water wash may be inefficient.

Q2: I suspect I have residual starting material. What is the first analytical step to confirm its presence and quantity?

Before attempting any purification, you must confirm the presence of the impurity. A multi-pronged analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): This is the quickest initial check. The highly polar starting material will likely have a very low Rf value (it will stick to the baseline) on a normal-phase silica plate. Co-spot your crude reaction mixture alongside a standard of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR analysis of the crude product can reveal characteristic peaks for the starting material. This provides clear evidence of its presence.[2]

  • High-Performance Liquid Chromatography (HPLC) or LC-MS: For a quantitative assessment, HPLC is the preferred method. A reverse-phase (e.g., C18) column is ideal. The polar starting material will elute very early. This technique can determine the precise percentage of the impurity remaining.[3]

Q3: What is the most direct and common method for removing this impurity?

For most applications where the desired product is significantly less polar than the starting material salt, a pH-mediated liquid-liquid extraction is the most effective first-line approach. The principle is to neutralize the dihydrochloride salt to its free base form. This deprotonation drastically reduces its water solubility, altering its partitioning behavior between aqueous and organic phases. However, the key is often to make the product soluble in the organic phase while leaving the unreacted starting material behind.

An acidic wash is a common technique for removing unreacted hydrazines, as they form water-soluble salts.[2] Since your starting material is already a salt, the goal is to extract your (presumably less polar) product into an organic solvent, leaving the impurity in the aqueous layer.

Q4: My desired product is also polar or has basic functional groups. What are my options if extraction fails?

This is a common scenario. If the polarity of your product is too close to that of the starting material's free base, or if your product is also a salt, extraction will not be selective. In this case, your primary options are:

  • Flash Column Chromatography: This is the workhorse of purification for mixtures with different polarities.[4] Careful selection of the stationary phase (e.g., silica, alumina) and eluent system is critical.

  • Recrystallization: If your product is a solid and the impurity level is relatively low, recrystallization can be highly effective. The goal is to find a solvent system where your product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains in the mother liquor.[2]

  • Scavenger Resins: These are solid-supported reagents designed to react with and bind specific functional groups. An aldehyde- or isocyanate-functionalized resin could potentially be used to selectively bind the free hydrazine group of the unreacted starting material.

Q5: How can I be certain that the starting material has been completely removed to the required level?

"Completely removed" is defined by the detection limits of your analytical method and the requirements of your downstream application. For pharmaceutical development, regulatory guidelines often require genotoxic impurities like hydrazine to be controlled to parts-per-million (ppm) levels, typically below a threshold of 1.5 µ g/day exposure.[5]

  • For routine chemistry: A clean ¹H NMR spectrum and a single spot on a TLC plate (in multiple solvent systems) are generally sufficient.

  • For pharmaceutical applications: A validated, high-sensitivity analytical method is required. This is often GC-MS after derivatization or a highly sensitive LC-MS/MS method.[3][5][6]

Section 2: Troubleshooting Common Purification Issues

Issue 1: An intractable emulsion has formed during my liquid-liquid extraction.

Cause: Emulsions often form when there are partially soluble compounds or fine particulates at the interface of the two liquid phases. The basic conditions used to neutralize the reaction mixture can sometimes generate insoluble inorganic salts that stabilize emulsions.

Solutions:

  • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous phase, which can help to break the emulsion.

  • Filter through Celite®: Pass the entire mixture through a pad of Celite® or diatomaceous earth. This will remove fine particulates that may be stabilizing the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective way to separate the layers.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30 minutes to several hours) will allow the layers to separate.

Issue 2: My product is streaking badly on the silica gel column.

Cause: The basic nitrogen atoms of the hydrazino-pyrazole moiety can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding leads to poor peak shape and inefficient separation (tailing or streaking).

Solutions:

  • Eluent Modification: Add a small amount of a competitive base to your mobile phase. Typically, 0.1-1% triethylamine (Et₃N) or pyridine is sufficient to passivate the active sites on the silica gel, leading to much sharper peaks.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.

  • Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase (e.g., C18-functionalized silica) chromatography is an excellent alternative. In this mode, the highly polar starting material will elute first with the solvent front, providing excellent separation from a less polar product.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Purification by pH-Mediated Liquid-Liquid Extraction

This protocol assumes your desired product is soluble in a common organic solvent (e.g., ethyl acetate, dichloromethane) and is stable to mild aqueous base.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Neutralization & Washing: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Rationale: This mild base will neutralize the HCl salt, but it is often insufficient to fully deprotonate the product itself, helping to maintain a selectivity window.

  • Extraction: Shake the funnel vigorously, venting frequently to release any CO₂ that may form. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

    • Self-Validation: Spot a sample of the organic layer and the aqueous layer on a TLC plate to confirm that your product is in the organic phase and the starting material is primarily in the aqueous phase.

  • Back-Extraction (Optional): To maximize yield, you can re-extract the aqueous layer with a fresh portion of the organic solvent.

  • Final Wash: Wash the combined organic layers with brine.

    • Rationale: The brine wash helps to remove residual water from the organic layer and breaks any minor emulsions.[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[4]

Protocol 3.2: Purification by Flash Column Chromatography with a Basic Modifier

This protocol is suitable when extraction fails to provide adequate separation.

  • Select Eluent System: Using TLC, determine a solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that gives your product an Rf value of approximately 0.3.

  • Prepare Modified Eluent: To the chosen solvent system, add 0.5% (v/v) triethylamine.

    • Rationale: As discussed in the troubleshooting section, this passivates the silica gel and prevents streaking of basic compounds.[2]

  • Pack the Column: Pack a silica gel column using the modified eluent. Ensure the column is packed evenly without air bubbles.

  • Load the Sample: Dissolve your crude product in a minimum amount of DCM or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure product.

  • Concentration: Concentrate the combined, pure fractions under reduced pressure. Note that you will need to remove the triethylamine, which can often be achieved by co-evaporation with a solvent like toluene under high vacuum.

Section 4: Method Selection Guide

MethodPrincipleProsConsBest For...
Liquid-Liquid Extraction Differential partitioning between immiscible liquids based on pH-dependent solubility.Fast, scalable, inexpensive.Ineffective if product and impurity have similar polarities; risk of emulsion formation.Crude mixtures where the product is significantly less polar than the starting material salt.
Flash Chromatography Separation based on differential adsorption to a solid stationary phase.High resolving power, versatile.Slower, requires more solvent, can be difficult to scale up.Mixtures that are inseparable by extraction; removal of multiple impurities.
Recrystallization Purification based on differences in solubility in a specific solvent at varying temperatures.Can provide very high purity, scalable.Requires a solid product; potential for product loss in the mother liquor.Final polishing step for solid products with low to moderate impurity levels.
Scavenger Resins Covalent capture of the impurity onto a solid support.High selectivity, simple filtration-based workup.Resins can be expensive; requires reaction time; potential for the resin to react with the product.Removing trace amounts of the impurity when other methods fail.

Section 5: Visual Workflows

purification_decision_tree start Crude Reaction Mixture (Product + Unreacted SM) q1 Is the product soluble in an organic solvent (e.g., EtOAc, DCM)? start->q1 extraction Perform pH-Mediated Liquid-Liquid Extraction q1->extraction  Yes chromatography Proceed to Chromatography q1->chromatography No   q2 Is separation successful? (Check by TLC/NMR) extraction->q2 q3 Is the product a solid? chromatography->q3 q2->chromatography No   end_good Pure Product q2->end_good  Yes recrystallize Attempt Recrystallization q3->recrystallize  Yes end_bad Consider Scavenger Resin or alternative chromatography q3->end_bad No   recrystallize->end_good

Caption: Decision tree for selecting a purification method.

extraction_workflow cluster_prep Preparation cluster_extraction Extraction Process cluster_workup Workup dissolve 1. Dissolve crude mixture in organic solvent transfer 2. Transfer to separatory funnel dissolve->transfer add_base 3. Add aqueous base (e.g., NaHCO₃) transfer->add_base shake 4. Shake and vent add_base->shake separate 5. Separate aqueous and organic layers shake->separate wash 6. Wash organic layer with brine separate->wash dry 7. Dry over Na₂SO₄ wash->dry concentrate 8. Filter and concentrate dry->concentrate product Purified Product concentrate->product

Caption: Step-by-step workflow for liquid-liquid extraction.

References

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (2019).
  • Moshang Chemical. (n.d.). 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride. [Link]

  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • Reddit. (2022). How to quench excess hydrazine monohydrate. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 6: Analytical Methods for Hydrazines. [Link]

  • Organic Syntheses. (n.d.). 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. [Link]

  • Google Patents. (2010). CN101827791A - Method for removing hydrazine compounds.
  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]

  • Semantic Scholar. (2014). Analytical Methodologies for the Determination of Hydralazine: A Review. [Link]

Sources

Optimization

Handling hygroscopic nature of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride during weighing

Welcome to the dedicated support resource for handling 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to ensure...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support resource for handling 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to ensure accurate and repeatable experimental results when working with this hygroscopic compound.

Introduction: The Challenge of Hygroscopicity

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a highly hygroscopic substance. This means it readily absorbs moisture from the atmosphere. This property can significantly impact experimental accuracy by altering the compound's weight and potentially its chemical integrity. The presence of two hydrochloride salts exacerbates this issue, as salt forms of organic molecules are particularly prone to water absorption. Proper handling is therefore not just recommended; it is critical for the validity of your research.

This guide is structured to address the most common challenges encountered during the weighing and handling of this compound, providing both immediate troubleshooting solutions and a deeper understanding of the principles behind these recommendations.

Troubleshooting Guide: Weighing and Handling

This section addresses specific problems you may encounter during the weighing process.

Issue 1: The reading on the analytical balance is continuously increasing.

  • Cause: This is the most direct indication of moisture absorption. As the compound is exposed to ambient air, it is actively pulling water vapor onto its surface, thereby increasing its mass. The rate of increase is proportional to the ambient humidity.

  • Solution Protocol:

    • Immediate Action: Do not record the drifting weight. Close the draft shield of the balance immediately to minimize air currents.

    • Environmental Control: If the balance is not already in a controlled environment, transfer the weighing process to a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or a desiccator. For labs without access to a glove box, a nitrogen-purged balance enclosure is a viable alternative.

    • Rapid Weighing Technique: If a controlled environment is unavailable, minimize exposure time. Have all necessary vials, spatulas, and weighing paper ready. Tare the weighing vessel, add the compound as quickly as possible, and record the weight as soon as the reading stabilizes for a brief moment (typically within 2-3 seconds). This is a compromise but can yield acceptable results for less sensitive applications.

Issue 2: The compound appears clumpy, sticky, or has a "wet" appearance.

  • Cause: The material has already absorbed a significant amount of atmospheric moisture, leading to a change in its physical state. This can happen during storage or brief exposure to a high-humidity environment.

  • Solution Protocol:

    • Drying the Compound: Before weighing, the material must be dried under vacuum. Place the compound in a vacuum oven or a Schlenk flask connected to a vacuum line. A gentle temperature increase (e.g., 30-40°C) can expedite the process, but this should be done with caution to avoid thermal degradation. Consult the compound's technical data sheet for its decomposition temperature.

    • Post-Drying Handling: Once dried, the compound must be handled exclusively within a controlled, low-humidity environment like a glove box to prevent re-absorption of moisture.

Issue 3: Inconsistent results in subsequent experiments using the same batch of the compound.

  • Cause: This often points to inconsistent handling of the hygroscopic material. If the compound absorbs varying amounts of water between experiments, the actual amount of active substance being used will differ each time, leading to poor reproducibility.

  • Solution Protocol:

    • Standardize the Weighing Procedure: Implement a strict, standardized protocol for weighing this compound across all experiments. This should include the use of a controlled environment (glove box or desiccator) and consistent timing for the weighing process.

    • Aliquotting: For larger batches, consider pre-aliquoting the material into smaller, single-use vials under an inert atmosphere immediately upon receiving and drying the compound. This minimizes the repeated exposure of the main stock to ambient conditions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage condition for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride?

A: It should be stored in a tightly sealed container, preferably with a secondary seal like parafilm, inside a desiccator containing a suitable desiccant (e.g., silica gel, Drierite). For long-term storage, a freezer (-20°C) within a desiccated environment is recommended to slow down any potential degradation.

Q2: Can I use a standard laboratory bench for weighing if I'm quick?

A: This is strongly discouraged for quantitative applications. While a "quick" weighing might seem sufficient, the rate of moisture absorption can be surprisingly fast, especially in humid environments. For accurate and reproducible results, a controlled atmosphere is necessary. The workflow below illustrates the decision process.

Q3: How does moisture absorption affect the compound besides its weight?

A: Absorbed water can act as a solvent, potentially leading to hydrolysis or other degradation pathways of the compound. It can also affect the compound's solubility in your reaction solvent and alter its physical properties, which can be critical in formulation and drug delivery studies.

Experimental Protocol: Accurate Weighing of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

This protocol outlines the best practice for obtaining an accurate weight of the compound using a glove box.

Materials:

  • 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

  • Analytical balance (located inside the glove box)

  • Anti-static weighing dish or vial

  • Spatula

  • Glove box with a controlled inert atmosphere (e.g., <10 ppm H₂O, <10 ppm O₂)

Procedure:

  • Prepare the Environment: Ensure the glove box atmosphere is stable and the humidity and oxygen levels are within the acceptable range.

  • Introduce Materials: Transfer the sealed container of the compound, weighing vessel, and spatula into the glove box antechamber. Cycle the antechamber as per the manufacturer's instructions to purge any atmospheric contaminants.

  • Acclimatize: Once inside the main chamber, allow the items to acclimatize to the internal atmosphere for at least 15-20 minutes. This prevents temperature-related fluctuations in the balance reading.

  • Tare the Balance: Place the weighing vessel on the analytical balance and tare it.

  • Dispense the Compound: Carefully open the container of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride. Using the spatula, transfer the desired amount of the compound into the tared weighing vessel.

  • Record the Weight: Close the draft shield of the balance and allow the reading to stabilize completely. Record the final, stable weight.

  • Seal and Store: Immediately and securely seal the main container of the compound. Store it in the designated location within the glove box or transfer it back to a desiccator.

  • Use Immediately: Proceed with your experiment using the weighed compound as soon as possible.

Data and Visualization

Table 1: Environmental Recommendations for Handling
ParameterRecommended ConditionRationale
Relative Humidity (RH) < 20% RHMinimizes the driving force for moisture absorption.
Atmosphere Inert Gas (Nitrogen, Argon)Prevents both moisture absorption and potential oxidation.
Temperature Ambient and StableAvoids temperature fluctuations that can affect balance accuracy.
Diagram 1: Decision Workflow for Handling Hygroscopic Compounds

Hygroscopic_Weighing_Workflow Figure 1: Decision workflow for handling hygroscopic compounds. start Start: Need to weigh hygroscopic compound check_env Is a controlled environment (glove box, desiccator) available? start->check_env use_glovebox YES: Use controlled environment protocol check_env->use_glovebox Yes check_sensitivity NO: Is the application highly quantitative? check_env->check_sensitivity No end_point Proceed with experiment use_glovebox->end_point check_sensitivity->use_glovebox Yes rapid_weigh NO: Use rapid weighing technique with caution. Accept potential error. check_sensitivity->rapid_weigh No dry_and_store Consider drying the compound and sourcing a controlled environment for future use. rapid_weigh->dry_and_store rapid_weigh->end_point

Caption: A flowchart illustrating the decision-making process for weighing hygroscopic materials.

References

  • Good Weighing Practices: Mettler-Toledo. (2023). Good Weighing Practice (GWP®). Retrieved from [Link]

Troubleshooting

Technical Support Center: A Guide to Preventing Oxidation and Degradation of 5-Hydrazino-1-methyl-1H-pyrazole Dihydrochloride in Solution

Welcome to the technical support center. This guide provides in-depth information, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals working with 5-Hydrazino-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides in-depth information, troubleshooting advice, and validated protocols for researchers, scientists, and drug development professionals working with 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride. Our goal is to empower you with the knowledge to ensure the stability and integrity of this compound in your experimental workflows.

The 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride molecule is a valuable building block in medicinal chemistry, largely due to the reactive potential of its pyrazole and hydrazine moieties.[1][2] However, the very feature that makes the hydrazine group synthetically useful—its strong reducing nature—also renders it highly susceptible to oxidative degradation.[3][4] This guide will explain the mechanisms of degradation and provide actionable strategies to mitigate them.

Understanding the Instability: The Chemistry of Degradation

The primary cause of instability for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride in solution is the oxidation of the hydrazinyl group.[5] This process can be initiated or accelerated by several common laboratory factors.

  • Atmospheric Oxygen: The most significant contributor to degradation is atmospheric oxygen. The hydrazine moiety can undergo a multi-step oxidation process, ultimately leading to the evolution of nitrogen gas and the loss of the parent compound.[6][7]

  • pH of the Solution: The rate of hydrazine oxidation is highly pH-dependent. The reaction proceeds more rapidly in neutral or alkaline solutions.[6][7] The dihydrochloride salt form of the compound provides initial acidity, but this can be neutralized by buffers or basic conditions, accelerating degradation. Hydrazines are generally more stable in acidic conditions.[7]

  • Metal Ion Catalysis: Trace amounts of metal ions, particularly copper (Cu²⁺), can act as potent catalysts for hydrazine oxidation, dramatically increasing the degradation rate even at low concentrations.[6][8] Iron, manganese, and other transition metals can also have a catalytic effect.[3][6]

  • Light and Temperature: Exposure to light, especially UV, can provide the energy needed to initiate degradation reactions.[5] While the compound is stable at room temperature as a solid, in solution, elevated temperatures will accelerate the rate of all degradation pathways.[5][9]

cluster_workflow Simplified Oxidation Pathway cluster_factors Accelerating Factors Compound 5-Hydrazino-1-methyl- 1H-pyrazole Intermediate Oxidized Intermediates (e.g., Diazene derivative) Compound->Intermediate Initiation Products Degradation Products (e.g., 1-methyl-1H-pyrazole + N₂ gas) Intermediate->Products Decomposition O2 Atmospheric O₂ O2->Compound Metals Metal Ions (Cu²⁺) Metals->Compound pH Alkaline pH pH->Compound Light Light / Heat Light->Compound

Caption: Key factors accelerating the oxidative degradation of the hydrazine moiety.

Troubleshooting Guide: Diagnosing and Solving Instability Issues

This table addresses common problems encountered when working with solutions of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride.

Observed ProblemPotential Cause(s)Recommended Solution & Rationale
Solution develops a yellow or brown tint over time. Oxidation of the hydrazine moiety. This is the most common degradation pathway, often producing colored byproducts.[5][10]1. Prepare Solutions Under Inert Atmosphere: Purge your solvent with nitrogen or argon for 15-30 minutes before use and maintain a blanket of inert gas over the solution.[11][12] This directly removes the primary oxidant, O₂. 2. Protect From Light: Store solutions in amber vials or wrap containers in aluminum foil.[5]
Loss of parent compound peak area in HPLC analysis. Chemical degradation. The compound is actively degrading under the current storage or experimental conditions.1. Verify pH: Ensure the solution pH is acidic (ideally pH 3-5). Avoid neutral or basic buffers. The acidic environment protonates the hydrazine, making it less susceptible to oxidation.[7] 2. Store at Lower Temperatures: For short-term storage, use 2-8°C. For storage longer than a day, aliquot and freeze at -20°C or -80°C.[5][13] Low temperatures significantly reduce the kinetic rate of degradation. 3. Prepare Fresh Solutions: Due to its inherent instability in solution, it is always best practice to prepare solutions fresh for each experiment.
Precipitate forms in the solution. 1. Formation of Insoluble Degradation Products: Oxidized byproducts may have lower solubility. 2. pH Shift: A change in pH could cause the compound or a degradation product to precipitate. 3. Buffer Incompatibility: Certain buffer salts may form insoluble complexes.1. Filter Before Use: Use a 0.22 or 0.45 µm syringe filter to remove any particulates before use. 2. Re-evaluate Buffer Choice: Use a simple, well-characterized acidic buffer system (e.g., citrate). Confirm the final pH of your solution after the compound is dissolved.
Inconsistent experimental results or low reaction yield. Variable concentration of the active compound due to ongoing degradation.1. Implement Strict Protocols: Use the protocols outlined in this guide for preparing and handling all solutions consistently. 2. Quantify Before Use: If a solution must be stored, re-verify its concentration via a validated analytical method like HPLC before use in a critical experiment.[14] This ensures you are using a known quantity of the active compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride in? A1: For most applications, the recommended solvent is high-purity, deoxygenated water, preferably with the pH adjusted to be acidic (pH 3-5). The dihydrochloride salt is designed for solubility in aqueous media. If an organic solvent is required, use a dry, aprotic solvent like DMF or DMSO, but be aware that long-term stability in these solvents is not guaranteed and should be experimentally verified.[5]

Q2: Can I prepare a stock solution and store it for long-term use? A2: Long-term storage of this compound in solution is generally not recommended.[5] If storage is unavoidable, prepare the stock solution in a degassed, acidic aqueous buffer, dispense it into single-use aliquots, flash-freeze, and store at -80°C, protected from light.[13] Even under these conditions, the stability should be verified by analytical methods before use.

Q3: How can I tell if my solid compound has degraded? A3: Signs of degradation in the solid material include a noticeable color change from white/off-white to yellow or brown, a change in texture, or poor solubility compared to a fresh lot.[5] If degradation is suspected, it is best to confirm the purity using an analytical technique like HPLC or NMR before use.[5][15]

Q4: What is the ideal pH range to maintain for maximum stability in an aqueous solution? A4: An acidic pH range of 3 to 5 is recommended. This ensures the hydrazine group remains protonated, which significantly reduces its susceptibility to oxidation.[7] Avoid pH levels above 7, as deprotonation of the hydrazinium ion makes it a much stronger reducing agent and accelerates degradation.[6]

Q5: Are there any specific materials or reagents I should avoid? A5: Yes. Avoid contact with metals, especially copper, brass, or iron fittings, as they can catalyze oxidation.[3][6] Use glass or high-quality inert plastic labware. Avoid strong oxidizing agents (e.g., peroxides, hypochlorite) and strong bases, which will rapidly degrade the compound.[3][5]

Experimental Protocols

These protocols provide a framework for preparing stabilized solutions and monitoring their integrity.

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol details the steps to prepare a 10 mM stock solution with enhanced stability for short-term use.

  • Solvent Preparation:

    • Dispense the required volume of high-purity (e.g., Milli-Q) water into a clean glass container.

    • Add a sterile magnetic stir bar.

    • Sparge the water with an inert gas (high-purity nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

    • While sparging, adjust the pH to ~4.0 using a dilute HCl solution.

  • Weighing and Dissolution:

    • In a separate vessel, accurately weigh the required amount of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride.

    • Quickly add the weighed solid to the stirring, deoxygenated, acidic water.

    • Seal the container and allow the compound to fully dissolve while maintaining a gentle positive pressure of inert gas.

  • Final Preparation and Storage:

    • Once fully dissolved, sterile-filter the solution through a 0.22 µm syringe filter into a sterile, amber glass storage vessel.

    • If the solution is to be stored, divide it into single-use aliquots in cryovials.

    • Immediately cap and seal the aliquots.

    • For storage up to 24 hours, place at 2-8°C. For longer periods, freeze at -80°C.

cluster_workflow Workflow for Preparing a Stabilized Solution start Start degas 1. Degas Water (N₂ or Ar, 30 min) start->degas ph_adjust 2. Adjust pH to 4.0 with HCl degas->ph_adjust weigh 3. Weigh Compound ph_adjust->weigh dissolve 4. Dissolve Under Inert Atmosphere weigh->dissolve filter 5. Sterile Filter (0.22 µm) dissolve->filter aliquot 6. Aliquot into Amber Vials filter->aliquot store 7. Store Appropriately (2-8°C or -80°C) aliquot->store end End store->end

Caption: Recommended workflow for preparing a stabilized solution of the compound.
Protocol 2: RP-HPLC Method for Monitoring Stability

This stability-indicating HPLC method can be used to quantify the parent compound and detect the emergence of degradation products. This method is based on typical procedures for pyrazole derivatives.[14][16]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water B: Acetonitrile
Gradient Isocratic or a shallow gradient depending on separation needs (e.g., 75% A, 25% B)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30-40°C
Detection Wavelength Determined by UV scan (e.g., ~237 nm)[14]
Run Time 10-15 minutes

Procedure:

  • Prepare a calibration curve using a freshly prepared, high-purity standard of the compound.

  • Dilute the sample to be tested into the linearity range of the assay using the mobile phase.

  • Inject the sample and integrate the peak area of the parent compound.

  • A loss of area compared to the initial time point (T=0) indicates degradation. The appearance of new, earlier-eluting peaks often corresponds to more polar degradation products.

References

[6] Oxidation of Hydrazine in Aqueous Solutions. DTIC. [11] Hydrazine - Risk Management and Safety. University of Notre Dame. [12] CB-LSOP-Hydrazines.docx. The Brückner Research Group, University of Connecticut. [7] Decompostion of Hydrazine in Aqueous Solutions. ResearchGate. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. PMC. [17] Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. MDPI. [18] Hydrazine Oxidation in Aqueous Solutions I. N4H4 Decomposition. Preprints.org. [19] Advice on storing/handling hydrazine. Reddit r/chemistry. [20] Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. Benchchem. [3] Performance Chemicals Hydrazine. Arxada. [5] stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem. [8] Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. JOCPR. [9] Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. [15] Analytical methods for hydrazines. ATSDR. [1] Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [2] pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. [21] Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library. [14] Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem. [22] SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-5-sulfonyl chloride. Fisher Scientific. [10] Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Benchchem. [23] A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies. [24] Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. 5-Methyl-1H-pyrazole hydrochloride. Sigma-Aldrich. [16] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [13] 1H-pyrazole (Pyrazole) | Metal Ion Ligand. MedChemExpress. [25] Guidance for Industry #5 - Drug Stability Guidelines. FDA. [4] Acceptance Criteria for Levels of Hydrazine in Substances for Pharmaceutical Use and Analytical Methods for its Determination. ResearchGate. [26] Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. Xiamen University.

Sources

Optimization

Technical Support Center: Purification Strategies for 5-Hydrazino-1-methyl-1H-pyrazole Derivatives

Introduction: The Scaffold & The Challenge 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a critical heterocyclic building block, predominantly used in the synthesis of pyrazolo[3,4-d]pyrimidines (kinase inhibitors)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scaffold & The Challenge

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a critical heterocyclic building block, predominantly used in the synthesis of pyrazolo[3,4-d]pyrimidines (kinase inhibitors) and other fused nitrogenous systems.

While versatile, this reagent introduces three distinct purification hurdles:

  • The "Salt" Penalty: The dihydrochloride form requires neutralization, often leading to "gummy" intermediates or solubility crashes.

  • Regioisomerism: Downstream cyclization often yields mixtures (N1 vs. N2 attack) that are difficult to resolve on silica.[1]

  • Genotoxicity (GTI): Unreacted hydrazine moieties are structural alerts for genotoxicity; strict control (<10 ppm) is required for pharmaceutical applications.[2]

This guide provides self-validating protocols to overcome these specific bottlenecks.

Module 1: Handling the Dihydrochloride Salt

User Issue: "When I neutralize the starting material with aqueous NaOH, I get a sticky, water-soluble gum that is impossible to extract."

Technical Insight: The Solubility Trap

The free base (5-hydrazino-1-methyl-1H-pyrazole) is highly polar and water-soluble. Traditional aqueous workups result in massive yield loss into the aqueous phase. Furthermore, rapid neutralization generates heat, promoting oxidative decomposition to azo impurities (colored oils).

Protocol: Non-Aqueous "Free-Basing" Strategy

Instead of aqueous extraction, use an in situ organic neutralization strategy.

Step-by-Step Workflow:

  • Suspension: Suspend the dihydrochloride salt in anhydrous Methanol (MeOH) or Ethanol (EtOH) (10 mL/g).

  • Cryo-Control: Cool the suspension to 0°C . Hydrazines are prone to oxidation; cold temperatures mitigate this.

  • Base Addition: Add 2.2 equivalents of Sodium Methoxide (NaOMe) (25% in MeOH) or Triethylamine (Et3N) dropwise.

    • Why? This precipitates NaCl (or Et3N·HCl) while keeping the free hydrazine in solution.

  • Filtration: Filter the mixture cold to remove the inorganic salts.

  • Immediate Use: Use the filtrate directly in the next cyclization step. Do not concentrate to dryness , as the free base is unstable in concentrated form.

Visualization: Neutralization & Reaction Logic

NeutralizationWorkflow Start 5-Hydrazino-1-methyl-1H-pyrazole Dihydrochloride (Solid) Solvent Suspend in Anhydrous MeOH Start->Solvent Base Add 2.2 eq NaOMe @ 0°C Solvent->Base Filter Filter Precipitate (Remove NaCl) Base->Filter Filtrate Filtrate contains Free Base Filter->Filtrate Liquid Phase Waste NaCl Waste Filter->Waste Solid Salt Reaction Direct Cyclization (Add Electrophile) Filtrate->Reaction Do Not Isolate

Figure 1: Non-aqueous neutralization workflow to avoid yield loss and "gummy" precipitate formation.

Module 2: Regioisomer Separation (Cyclization Products)

User Issue: "My cyclization with a 1,3-diketone yielded two spots on TLC with very similar Rf values. How do I separate them?"

Technical Insight: The Nucleophilic Competition

When 5-hydrazino-1-methyl-1H-pyrazole reacts with asymmetrical electrophiles (e.g., benzoylacetone), the hydrazine has two nucleophilic nitrogens:

  • N-alpha (internal): Sterically hindered but electronically enriched.

  • N-beta (terminal): Less hindered but less nucleophilic. This leads to regioisomers (e.g., pyrazolo[3,4-d]pyrimidine isomers) that co-elute on standard silica.

Troubleshooting Guide: Chromatographic Resolution
ParameterStandard Condition (Fails)Optimized Condition (Works) Why it Works
Stationary Phase Standard Silica (40-63 µm)C18 Reverse Phase or Amine-Functionalized Silica The isomers often differ more in hydrophobicity than polarity. C18 exploits this.
Mobile Phase Hexane / Ethyl AcetateDCM / Methanol / NH4OH (95:4:1)The trace ammonia suppresses protonation of the pyrazole ring, sharpening peak shape.
Gradient IsocraticShallow Gradient (0.5% MeOH increase per CV)Allows "peak shaving" of the closely eluting isomer.

Self-Validating Check: Perform a NOESY NMR experiment on isolated fractions.

  • Isomer A: Strong NOE between the N-Methyl group and the new ring proton suggests the cyclization occurred at the internal nitrogen.

  • Isomer B: Lack of this NOE suggests the alternative isomer.

Module 3: Genotoxic Impurity (GTI) Control

User Issue: "My final product has 50 ppm residual hydrazine. Regulatory limits are <10 ppm. Recrystallization isn't working."

Technical Insight: The "Sticky" Impurity

Hydrazines can hydrogen-bond to the pyrazole product, carrying over through crystallization. Standard washing is insufficient.

Strategy: Scavenging Resins & Derivatization

To remove trace hydrazine without chromatography, use a chemoselective scavenger .

Protocol: The "Aldehyde Wash"

  • Dissolution: Dissolve the crude product in an organic solvent (DCM or EtOAc).[3]

  • Scavenger Addition: Add Polymer-supported Benzaldehyde (resin) OR wash with a dilute solution of 2-Hydroxy-1-naphthaldehyde .

    • Mechanism:[4][5][6] The aldehyde reacts selectively with the unreacted hydrazine to form a hydrazone.

  • differentiation: The resulting hydrazone is highly lipophilic (if using naphthaldehyde) or solid-bound (if using resin).

  • Separation:

    • Resin: Simple filtration.

    • Liquid Wash: The hydrazone stays in the organic layer; the product can often be precipitated out by adding an anti-solvent (e.g., Ether/Heptane), leaving the soluble hydrazone behind.

Visualization: Purification Decision Tree

PurificationTree Crude Crude Product Mixture CheckGTI Check Hydrazine Content (LC-MS / Colorimetric) Crude->CheckGTI HighGTI > 10 ppm Hydrazine CheckGTI->HighGTI LowGTI < 10 ppm Hydrazine CheckGTI->LowGTI Scavenge Add Aldehyde Resin (Scavenger) HighGTI->Scavenge Isomers Check Isomeric Purity (HPLC/NMR) LowGTI->Isomers Filter Filter Resin Scavenge->Filter Filter->CheckGTI Re-test Single Single Isomer Isomers->Single Mixed Mixed Isomers Isomers->Mixed Cryst Crystallization (EtOH/Water) Single->Cryst Column Prep-HPLC / Column (DCM/MeOH/NH3) Mixed->Column Final Pure API Intermediate Cryst->Final Column->Final

Figure 2: Decision matrix for removing genotoxic impurities and separating isomers.

Module 4: Stability & Storage FAQs

Q: My product turned pink after one week. Is it ruined? A: The pink color indicates oxidation of residual hydrazine or the pyrazole ring to form azo-linkages.

  • Fix: If the bulk material is still white/off-white, perform a charcoal filtration . Dissolve in hot ethanol, add activated carbon (5% w/w), filter hot through Celite, and recrystallize.

  • Prevention:[5] Store all hydrazine derivatives under Argon/Nitrogen at -20°C .

Q: Can I use the dihydrochloride salt directly in the reaction without free-basing? A: Only if the reaction solvent is Pyridine or if you add a stoichiometric amount of base (e.g., NaOAc, Et3N) directly to the reaction pot. However, this often leads to slower reaction rates due to the "common ion effect" and salt precipitation coating the stir bar. The in situ filtration method (Module 1) is superior for yield.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Title: A convenient synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives.[7][8][9][10][11]

    • Source: Semantic Scholar (2025).
    • URL:

  • Regioisomer Separation

    • Title: Preparation, separation and characteriz
    • Source: Universit
    • URL:

  • Genotoxic Impurity Analysis & Removal

    • Title: A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials.[2][12]

    • Source: ResearchG
    • URL:

  • Solubility Data

    • Title: 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole (Analogous physicochemical properties).
    • Source: PubChem.[13]

    • URL:

Sources

Troubleshooting

Minimizing side reactions when using 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride as a nucleophile

This technical guide addresses the optimization of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (CAS: 5900-08-3 / generic analogues) as a nucleophile. This reagent is a critical scaffold in the synthesis of fused het...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (CAS: 5900-08-3 / generic analogues) as a nucleophile. This reagent is a critical scaffold in the synthesis of fused heterocycles, such as pyrazolo[3,4-d]pyrimidines (a core structure in PDE5 inhibitors like Sildenafil) and pyrazolo[1,5-a]pyrimidines.

Executive Summary & Reactivity Profile

The 5-hydrazino-1-methyl-1H-pyrazole moiety possesses a "chameleon" nucleophilicity. As a hydrazine derivative, it benefits from the


-effect  (adjacent lone pair repulsion increasing nucleophilicity), but its reactivity is complicated by the pyrazole ring's electronics and the dihydrochloride salt form.

Core Challenges:

  • Regioselectivity: Competition between the terminal hydrazine nitrogen (

    
    ) and the internal hydrazine nitrogen (
    
    
    
    ).
  • Salt Neutralization: Improper liberation of the free base leads to rapid oxidative degradation.

  • Cyclization Fidelity: Preventing polymerization when reacting with bis-electrophiles (e.g., 1,3-diketones).

Troubleshooting Guide (FAQ Format)

Issue 1: "I'm seeing a mixture of regioisomers when condensing with unsymmetrical 1,3-diketones. How do I control this?"

Diagnosis: The reaction of 5-hydrazinopyrazoles with 1,3-diketones involves an initial attack by the most nucleophilic nitrogen.

  • The Mechanism: The terminal nitrogen (

    
    ) is sterically unhindered and typically attacks the more electrophilic carbonyl first.
    
  • The Problem: If your diketone has similar electronic environments at both carbonyls, or if the solvent promotes proton transfer, you get a mixture of pyrazolo[1,5-a]pyrimidine isomers.

Solution: The "pH-Temperature" Switch

  • Control the Nucleophile: The terminal

    
     is the kinetic nucleophile. To favor its attack on the most reactive carbonyl, run the reaction at low temperature (0°C to -10°C)  initially.
    
  • Solvent Selection: Use protic solvents (Ethanol/Methanol) with a catalytic amount of acid (Acetic Acid). The acid protonates the diketone, making the distinction between the two carbonyls more pronounced based on their steric bulk.

  • Self-Validation: Monitor the disappearance of the starting hydrazine by TLC/LC-MS. If isomer ratio is poor, switch to a stepwise approach: form the hydrazone at room temperature first, then heat to cyclize.

Issue 2: "My reaction turns dark brown/black immediately upon adding the base. Is my reagent decomposing?"

Diagnosis: This is a classic sign of oxidative diazenylation . Free hydrazine bases attached to electron-rich aromatics (like pyrazoles) are highly susceptible to air oxidation, forming azo/diazo species which polymerize or decompose.

Solution: The "In-Situ" Liberation Protocol

  • Never isolate the free base of this hydrazine if possible.

  • Protocol: Suspend the dihydrochloride salt in the solvent. Deoxygenate the solvent before adding the base.

  • Base Choice: Use a non-nucleophilic organic base (e.g., DIPEA or Et3N) rather than inorganic hydroxides (NaOH/KOH), which can promote rapid oxidation. Add the base dropwise to the mixture containing the electrophile.[1] This ensures the free hydrazine reacts with the electrophile immediately upon liberation.

Issue 3: "I have low yields due to solubility issues. The dihydrochloride salt won't dissolve in my organic solvent."

Diagnosis: The 2HCl salt is highly polar and insoluble in DCM, THF, or Toluene.

Solution: Phase Transfer or Co-Solvent Systems

  • Option A (Homogeneous): Use Methanol or Ethanol . The salt is moderately soluble.[2]

  • Option B (Biphasic): If the reaction requires an aprotic solvent (e.g., for an acid chloride reaction), use a DCM/Water biphasic system with vigorous stirring. The salt stays in the water; as you add base (e.g., NaHCO3), the free base extracts into the DCM layer and reacts.

Experimental Protocols

Protocol A: Regioselective Condensation with 1,3-Diketones

Target: Synthesis of Pyrazolo[1,5-a]pyrimidines

Reagents:

  • 5-Hydrazino-1-methyl-1H-pyrazole • 2HCl (1.0 equiv)

  • Unsymmetrical 1,3-Diketone (1.1 equiv)

  • Ethanol (anhydrous, degassed)

  • Triethylamine (Et3N) (2.2 equiv)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solvation: Add the pyrazole dihydrochloride and Ethanol (10 mL/mmol). The salt will likely remain a suspension.

  • Electrophile Addition: Add the 1,3-diketone in one portion.

  • Controlled Neutralization: Cool the mixture to 0°C . Add Et3N dropwise over 15 minutes.

    • Why? This slowly releases the free hydrazine in the presence of the trap (diketone), minimizing oxidation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

    • Checkpoint: Check LC-MS. You should see the intermediate hydrazone (M+H = Mass of reagents - H2O).

  • Cyclization: Reflux the mixture for 2-4 hours to drive the dehydration and ring closure.

  • Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

Protocol B: Data & Solvent Compatibility Table
SolventSolubility (2HCl Salt)Solubility (Free Base)Recommended UseRisk Level
Water HighModerateBiphasic reactionsLow
Methanol/Ethanol ModerateHighCyclocondensationsLow
DCM/Chloroform InsolubleHighAcylations (Biphasic)Medium
DMF/DMSO HighHighSnAr reactionsHigh (Difficult workup)
THF InsolubleModerateNot recommendedHigh

Visualization: Reaction Logic & Troubleshooting

Diagram 1: Regioselectivity Decision Tree

This diagram illustrates the pathway to control isomer formation when reacting with unsymmetrical electrophiles.

Regioselectivity Start Start: 5-Hydrazino-1-methyl-1H-pyrazole Electrophile Reactant: Unsymmetrical 1,3-Diketone (R1 vs R2) Start->Electrophile Condition_A Condition A: High Temp / Strong Acid Electrophile->Condition_A Fast Heating Condition_B Condition B: 0°C / Ethanol / Weak Base Electrophile->Condition_B Controlled Inter_A Rapid Equilibrium Condition_A->Inter_A Inter_B Kinetic Trap (Terminal N attack) Condition_B->Inter_B Product_Mix Result: Mixture of Isomers (Thermodynamic Control) Inter_A->Product_Mix Product_Pure Result: Single Regioisomer (Kinetic Control) Inter_B->Product_Pure Cyclization

Caption: Kinetic vs. Thermodynamic control pathways for minimizing regioisomeric side products.

Diagram 2: "Safe-Fail" Neutralization Workflow

This workflow ensures the unstable free base is never exposed to oxidative stress.

Neutralization Salt Step 1: 2HCl Salt Suspension (Inert Atmosphere) Trap Step 2: Add Electrophile FIRST (The 'Trap') Salt->Trap Safe Base Step 3: Dropwise Base Addition (DIPEA/Et3N) Salt->Base Premature Addition Trap->Base Safe Reaction Reaction: In-situ Capture Base->Reaction Immediate Reaction Oxidation SIDE REACTION: Air Oxidation / Diazenylation Base->Oxidation No Electrophile Present

Caption: The "Trap First" protocol prevents the accumulation of the unstable free hydrazine base.

References

  • Dunn, P. J., et al. (1996).[2] "Synthesis of Sildenafil Citrate." Bioorganic & Medicinal Chemistry Letters, 6(15), 1819-1824. (Context: Sildenafil synthesis establishes the baseline for pyrazole-hydrazine reactivity).

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179-197. (Context: Detailed review of regioselectivity in aminopyrazole/hydrazine condensations).

  • Fisher Scientific. (2021). "Safety Data Sheet: 1-Methyl-1H-pyrazole-5-sulfonyl chloride (Analogue Reactivity)." (Context: Handling precautions for reactive pyrazole derivatives).

  • Fustero, S., et al. (2008). "Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry. (Context: General principles of hydrazine regiocontrol).
  • BenchChem. (2025).[3] "Stability of Hydrazine Reagents in Pyrazole Synthesis." (Context: Storage and stability data for hydrazine salts).

Sources

Optimization

Neutralization techniques for dihydrochloride salts in sensitive organic synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when liberating free bases from dihydrochloride salts (such as diamines, piperaz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when liberating free bases from dihydrochloride salts (such as diamines, piperazines, and pyridine derivatives).

Neutralizing a dihydrochloride salt is not merely a matter of adding a base; it is a delicate thermodynamic process. You must overcome the solubility barriers of the intermediate mono-hydrochloride salt, manage the


 to drive complete disproportionation[1], and protect the newly formed, highly reactive free base from moisture-induced degradation or air oxidation[2].

Below is our comprehensive troubleshooting guide, featuring field-proven protocols, causality-driven FAQs, and decision frameworks to ensure the integrity of your sensitive organic syntheses.

I. Strategic Decision Framework

Selecting the correct neutralization strategy depends entirely on the moisture sensitivity of your free base and the downstream reaction conditions.

NeutralizationStrategy Start Dihydrochloride Salt Neutralization Moisture Is the free base or downstream reaction moisture-sensitive? Start->Moisture Anhydrous Anhydrous Protocol Moisture->Anhydrous Yes Aqueous Aqueous Biphasic Protocol Moisture->Aqueous No Resin Heterogeneous Base (e.g., Amberlyst A21, Anhydrous K2CO3) Anhydrous->Resin Preferred Homogeneous Homogeneous Base (e.g., Et3N, DIPEA) *Requires salt filtration Anhydrous->Homogeneous Alternative StrongBase Strong Base Extraction (e.g., 10N NaOH / DCM) Aqueous->StrongBase

Decision tree for selecting dihydrochloride salt neutralization strategies.

II. Quantitative Reagent Selection

To achieve complete salt disproportionation, the pKa of the neutralizing agent's conjugate acid must be at least 3 units higher than the pKa of the protonated substrate (


)[1].
Neutralizing AgentConjugate Acid pKa (

)
Phase / StateBest Use Case
Sodium Hydroxide (NaOH) 15.7AqueousBiphasic extraction of highly water-soluble diamines (e.g., cystamine)[2].
Potassium Carbonate (

)
10.3Solid (Anhydrous)Anhydrous free-basing in polar aprotic solvents (e.g., Acetonitrile)[3].
Triethylamine (

)
10.7Liquid (Organic)In situ homogeneous neutralization; requires filtering

[4].
Amberlyst® A21 ~ 9.0 (resin-bound)Solid (Resin)Anhydrous, heterogeneous acid scavenging without aqueous workup[5],[6].

III. Validated Experimental Protocols

Protocol A: Aqueous Biphasic Neutralization (For Moisture-Tolerant Substrates)

Target: Highly water-soluble salts like Cystamine Dihydrochloride or Betahistine Dihydrochloride. Causality: Weak bases (like


) often fail to fully deprotonate both amine centers. The resulting mono-hydrochloride intermediate remains highly water-soluble and refuses to partition into the organic layer[7]. A strong base is required to "salt out" the product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the dihydrochloride salt in a minimal volume of deionized water inside a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice bath. The neutralization of two equivalents of HCl is highly exothermic, which can degrade sensitive aliphatic amines.

  • Basification: Slowly add 10 N NaOH dropwise under vigorous stirring. Monitor the pH until it reaches 10–11. You will observe a cloudy precipitate or an opaque oil crashing out of the solution—this is the liberated free base[7],[2].

  • Extraction: Transfer the mixture to a separatory funnel. Add an equivalent volume of Dichloromethane (DCM). Avoid chloroform under highly basic conditions to prevent carbene formation side-reactions[8].

  • Phase Separation: Shake vigorously, venting frequently. Allow the layers to separate. Drain the lower organic layer.

  • Washing & Drying: Wash the combined organic layers with saturated brine to break any micro-emulsions[2]. Dry over anhydrous

    
    , filter, and concentrate on a rotary evaporator under reduced pressure.
    
Protocol B: Anhydrous Heterogeneous Neutralization (For Moisture-Sensitive Substrates)

Target: Substrates where the free base is prone to rapid hydrolysis, or where the downstream step (e.g., amidation, Grignard) strictly forbids water. Causality: Using homogeneous organic bases like Triethylamine (


) generates 

salts. These salts are partially soluble in solvents like DCM and can severely interfere with downstream coupling steps[4]. Using a weakly basic anion exchange resin like Amberlyst A21 physically traps the HCl on a cross-linked polymer matrix, allowing for simple physical removal[9],[5].

Step-by-Step Methodology:

  • Resin Preparation: Pre-wash Amberlyst A21 resin (approx. 300 weight percent relative to the substrate) with the chosen reaction solvent (e.g., Ethanol or 2-MeTHF)[4],[5]. Note: This swelling step is critical to open the polymer pores and expose the active amine sites.

  • Suspension: Suspend the dihydrochloride salt in the anhydrous solvent under an inert atmosphere (Nitrogen or Argon).

  • Neutralization: Add the pre-swelled Amberlyst A21 resin to the suspension. Stir at room temperature for 1 to 3 hours[6].

  • Monitoring: Monitor the reaction via TLC or HPLC. The suspension will clarify as the insoluble dihydrochloride salt converts into the highly soluble free base.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the resin-bound hydrochloride salt[4].

  • Direct Application: The resulting filtrate contains the pure free base and can be used immediately in the next synthetic step without any concentration or aqueous workup.

IV. Troubleshooting & FAQs

Q1: I am using Protocol A, but I am getting severe emulsions in my separatory funnel. How do I break them? A: Emulsions during diamine extractions are typically caused by incomplete neutralization. If the pH is too low, amphiphilic mono-salts act as surfactants, binding the aqueous and organic layers together. Verify that your pH is >10. If the pH is correct, the emulsion is likely due to high ionic strength. Add saturated brine to the aqueous layer to increase the density differential, or filter the entire biphasic mixture through a pad of Celite to shear the emulsion bubbles[2].

Q2: My isolated free base turned yellow and developed a foul odor overnight. Is it degraded? A: Yes. Once liberated from their protective hydrochloride salts, many free bases (especially thiol-containing amines like cystamine) are highly susceptible to atmospheric oxidation[2]. To prevent this, perform the extraction and solvent evaporation under an inert gas (Schlenk line) and use the free base immediately. Do not store sensitive free bases; store them as the dihydrochloride salt.

Q3: I tried an anhydrous neutralization with Potassium Carbonate (


) in Acetonitrile, but the reaction didn't go to completion. Why? 
A:  Anhydrous 

relies on surface-area contact to neutralize the solid dihydrochloride salt[3]. If your

is clumpy or granular, the reaction will stall. You must use finely milled or freshly ground anhydrous

and ensure vigorous stirring. Alternatively, add a catalytic amount of water (if downstream steps permit) to facilitate proton transfer at the solid-liquid interface.

Q4: Can I just use Triethylamine (


) and filter off the salt? 
A:  You can, but proceed with caution. While 

is excellent for in situ neutralization, the resulting

salt is notorious for "crashing out" slowly over time or retaining partial solubility in polar aprotic solvents[4]. If your next step involves a transition-metal catalyst, trace chloride ions can poison the catalyst. In these scenarios, heterogeneous scavengers like Amberlyst A21 are vastly superior[5].

V. References

  • Wikipedia. "Ion-exchange resin". Available at:

  • Benchchem. "Protocol for synthesizing Betahistine dihydrochloride for laboratory use". Available at:

  • Echemi. "How can I free base cystamine dihydrochloride?". Available at:

  • Chemistry Stack Exchange. "How can I free base cystamine dihydrochloride?". Available at:

  • Benchchem. "Technical Support Center: Free Base Extraction of Cystamine Dihydrochloride". Available at:

  • Crystal Pharmatech. "How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations". Available at:

  • Google Patents. "US10590073B2 - Method for preparation of N-acetyl cysteine amide and derivatives thereof". Available at:

  • RSC Publishing. "Green Chemistry". Available at:

  • University of Malta. "Thia-Michael Reaction under Heterogeneous Catalysis". Available at:

  • Benchchem. "4-Bromopyridine hydrochloride | 19524-06-2". Available at:

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-Hydrazino-1-methyl-1H-pyrazole Derivatives

Executive Summary: The "Hydrazine Handle" Challenge You are likely accessing this guide because your 5-hydrazino-1-methyl-1H-pyrazole intermediate has failed to crystallize, presenting instead as a viscous red/orange oil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hydrazine Handle" Challenge

You are likely accessing this guide because your 5-hydrazino-1-methyl-1H-pyrazole intermediate has failed to crystallize, presenting instead as a viscous red/orange oil, or has degraded during isolation.

The Root Cause: The hydrazine moiety (


) attached to the electron-rich pyrazole ring creates a "Janus-faced" molecule. It is highly polar and capable of extensive hydrogen bonding (leading to high solubility in polar solvents), yet it is chemically labile (prone to oxidation and condensation).

This guide moves beyond standard protocols to address the specific physicochemical traps of this scaffold.

Module 1: Resolving "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Upon cooling your reaction mixture or recrystallization solvent, the product separates as a dense oil droplet at the bottom of the flask rather than a crystalline solid.

Mechanism: This occurs when the metastable zone width (MSZW) is narrow. The solution enters the "oiling out" region (liquid-liquid immiscibility) before it hits the nucleation boundary. This is common in hydrazine derivatives due to their flexible conformational entropy.

Troubleshooting Protocol: The "Cloud Point" Oscillation

Do not simply cool the oil further; this usually hardens it into a glass. Follow this thermodynamic correction path:

Step-by-Step Resolution:

  • Re-dissolution: Re-heat the mixture until the oil fully dissolves into a homogeneous phase.

  • Solvent Modification:

    • If using Toluene/Heptane: Add 5-10% volume of a polar modifier (e.g., Isopropanol). The oil is likely too polar for a pure non-polar system.

    • If using Ethanol/Water: You likely have too much water. Add hot Ethanol until clear.

  • The "Seeding at Cloud Point" Technique:

    • Cool the clear solution slowly (1°C/min).

    • Critical Step: As soon as the slightest turbidity (cloud point) appears, STOP cooling .

    • Hold the temperature isothermal.

    • Add seed crystals (0.1 wt%). If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

    • Wait for 30-60 minutes. You must see distinct crystals forming before cooling further.

  • Controlled Cooling: Once a crystal bed is established, cool to 0°C at 5°C/hour.

Visual Logic: The Oiling Out Decision Matrix

OilingOutMatrix Start Problem: Product Oils Out CheckSolvent Check Solvent System Start->CheckSolvent IsNonPolar System is Non-Polar? (e.g., Toluene/Heptane) CheckSolvent->IsNonPolar IsPolar System is Polar? (e.g., EtOH/Water) CheckSolvent->IsPolar ActionPolar Add Polar Modifier (5% IPA or EtOAc) IsNonPolar->ActionPolar Oil is too polar ActionNonPolar Increase Organic Fraction (Add hot EtOH) IsPolar->ActionNonPolar Oil is too hydrophobic HeatClear Heat to Clear Solution ActionPolar->HeatClear ActionNonPolar->HeatClear CoolCloud Cool to Cloud Point THEN HOLD TEMP HeatClear->CoolCloud Seed Add Seeds / Scratch Glass CoolCloud->Seed CrystalGrowth Wait for Crystal Bed (Ostwald Ripening) Seed->CrystalGrowth FinalCool Cool to 0°C CrystalGrowth->FinalCool

Figure 1: Decision matrix for converting an oiled-out phase into a crystalline solid by manipulating solubility parameters and nucleation timing.

Module 2: Chemical Instability (The "Red Color" & Forbidden Solvents)

Symptom: The product turns yellow/orange/red during crystallization or storage. Symptom: You used Acetone or MEK for recrystallization, and the melting point changed drastically.

Critical Warning: The Ketone Trap

NEVER use ketones (Acetone, Methyl Ethyl Ketone, Cyclohexanone) to crystallize primary hydrazines (


).
  • Chemistry: Hydrazines react with ketones to form Hydrazones (Schiff bases) almost quantitatively, releasing water.

  • Result: You are crystallizing a different molecule (the hydrazone), not your target.

  • Detection: Check NMR. A hydrazone will show a distinct

    
     peak (approx 1.8-2.2 ppm) and loss of the broad 
    
    
    
    signal.
Oxidation Management

Hydrazines are reducing agents.[1] Atmospheric oxygen causes oxidative coupling (forming azo compounds or tetrazenes), which are deeply colored (red/orange).

Stabilization Protocol:

  • Deoxygenation: Sparge all crystallization solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Additive: Add 0.5% (w/w) Ascorbic Acid or EDTA to the aqueous phase during workup to chelate trace metals (Fe, Cu) that catalyze hydrazine oxidation.

  • Storage: Store the solid under inert gas in amber vials at -20°C.

Module 3: Salt Formation (The Ultimate Fix)

If the free base persists as an oil or decomposes, convert it to a salt . Pyrazole hydrazines form stable, highly crystalline salts. This is the industry-standard method for purification.

Recommended Salts
Salt TypeCrystallinityStabilityNotes
Monohydrochloride HighHighBest for storage. Can be hygroscopic if excess HCl is used.
Oxalate Very HighHighOften forms large, easy-to-filter needles. 1:1 stoichiometry.
Hemisulfate ModerateModerateLow solubility; good for rejecting impurities but hard to redissolve.
Standard Operating Procedure: HCl Salt Formation

Objective: Isolate 5-hydrazino-1-methyl-1H-pyrazole dihydrochloride.

  • Dissolution: Dissolve the crude oily hydrazine (1.0 eq) in Ethyl Acetate (10 volumes). If insoluble, add Methanol dropwise until clear.

  • Acid Addition: Cool to 0-5°C. Slowly add 4M HCl in Dioxane (or Ethanol) (2.2 eq).

    • Note: Avoid aqueous HCl if possible to maximize yield.

  • Precipitation: A white to off-white solid should precipitate immediately.

  • Ripening: Stir the slurry at 0°C for 1 hour. This removes trapped impurities from the crystal lattice.

  • Filtration: Filter under Nitrogen (to prevent moisture absorption). Wash with cold Ethyl Acetate.

Salt Formation Workflow

SaltWorkflow Raw Crude Hydrazine (Oil) Solvent Dissolve in EtOAc/MeOH Raw->Solvent Acid Add Anhydrous HCl (Dioxane/EtOH) Solvent->Acid Cool to 0°C Precip Precipitation (Salt) Acid->Precip Exothermic Filter Filter & Wash (Reject Impurities) Precip->Filter

Figure 2: Process flow for stabilizing the hydrazine via salt formation.

Frequently Asked Questions (FAQ)

Q1: My product has a strong ammonia-like smell even after drying. Is it wet? A: Likely not wet with solvent, but decomposing. Hydrazines can disproportionate to release ammonia and nitrogen if heated excessively. Do not oven dry >40°C. Vacuum dry at room temperature using


 as a desiccant.

Q2: Can I use Chlorinated solvents (DCM/Chloroform)? A: Yes, for extraction, but they are poor for crystallization of the free base due to high solubility. However, they are excellent anti-solvents for the HCl salt (dissolve salt in MeOH, add DCM to precipitate).

Q3: The NMR shows a split in the methyl group signal. Is this an impurity? A: Check if you are using DMSO-d6. Pyrazoles often exist as tautomers, though N-methyl pyrazoles are fixed. However, rotamers can exist if bulky groups are present, or if you have formed a salt where proton exchange is slow. If the integral is correct, it might be a rotamer or a hemi-salt.

Q4: How do I recover the free base from the salt for my next reaction? A: Do not isolate the free base if possible. Use the salt directly in the next step by adding a base scavenger (e.g., Triethylamine, Pyridine, or


) in situ. This avoids the instability of the free hydrazine.

References

  • Synthesis and Reactivity of Pyrazoles: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II. Elsevier, 1996. (Defines the general reactivity and tautomerism of pyrazoles).
  • Hydrazine Handling & Oxidation

    • Schmidt, E. W.[2] "Hydrazine and Its Derivatives: Preparation, Properties, Applications."[1] John Wiley & Sons, 2001. (The authoritative text on hydrazine instability and oxidation mechanisms).

  • Crystallization of Hydrazine Derivatives (Salt Formation)

    • Patent US4996327A: "Preparation of pyrazole and its derivatives." (Describes purification of pyrazoles via acid addition salts to reject impurities). Link

  • Reaction with Ketones (The "Acetone" Warning)
  • General Crystallization Troubleshooting

    • Beckmann, W. "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development, 2000. (Source for the "Cloud Point" seeding protocol). Link

Sources

Optimization

Effect of pH on the reactivity of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

Welcome to the technical support guide for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (CAS: 1955564-51-8). This document provides in-depth guidance for researchers, chemists, and drug development professionals on t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (CAS: 1955564-51-8). This document provides in-depth guidance for researchers, chemists, and drug development professionals on the critical role of pH in the handling and reactivity of this versatile building block. Our goal is to empower you with the scientific principles and practical troubleshooting strategies needed to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)
Q1: What is 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride and why is it provided as a salt?

5-Hydrazino-1-methyl-1H-pyrazole is a heterocyclic compound containing a reactive hydrazine moiety. It serves as a key intermediate in the synthesis of various pyrazole-containing derivatives, which are prominent scaffolds in medicinal chemistry.

It is supplied as a dihydrochloride salt for two primary reasons:

  • Stability: The hydrazine functional group is susceptible to air oxidation.[1] Protonation of the basic nitrogen atoms to form the corresponding hydrazinium salt significantly increases the compound's shelf-life and stability by reducing its susceptibility to oxidative degradation.[2]

  • Handling: The salt form is typically a crystalline solid, which is easier and safer to handle compared to the often oily and less stable free base.

Q2: What is the fundamental role of pH in reactions involving this compound?

The pH of the reaction medium is the most critical parameter governing the reactivity of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride. The core principle lies in the acid-base equilibrium of the hydrazine group.

  • As a Dihydrochloride Salt (Low pH): The compound exists in its protonated, hydrazinium form (R-NH-NH3²+). In this state, the lone pairs on the nitrogen atoms are unavailable, rendering the molecule non-nucleophilic and largely unreactive.[3]

  • As a Free Base (Higher pH): To make it reactive, a base must be added to deprotonate the salt and liberate the neutral, "free base" hydrazine (R-NH-NH2). This free base is a potent nucleophile, ready to react with electrophiles like aldehydes, ketones, or activated esters.

Therefore, pH control is a delicate balance: it must be high enough to generate a sufficient concentration of the nucleophilic free base but not so high as to cause degradation or unwanted side reactions.

Q3: What is the optimal pH range for typical reactions, such as hydrazone formation?

For most reactions involving nucleophilic attack by the hydrazine, such as the formation of hydrazones with aldehydes or ketones, the optimal pH is in the mildly acidic range, typically between 4 and 6 .[4]

The reasoning is twofold:

  • Activates the Electrophile: A mildly acidic environment protonates the carbonyl oxygen of the aldehyde or ketone, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][4]

  • Preserves the Nucleophile: In this pH range, there is a sufficient equilibrium concentration of the deprotonated, nucleophilic free hydrazine to drive the reaction forward. If the medium becomes too acidic (pH < 4), the concentration of the free hydrazine drops dramatically, slowing or completely inhibiting the reaction.[2][4]

Troubleshooting Guide & Experimental Protocols

This section addresses specific problems that users may encounter during their experiments.

Problem 1: My reaction is very slow or shows no conversion to the desired product.

This is the most common issue and is almost always linked to incorrect pH.

Root Cause Analysis:

  • Insufficient Deprotonation: You may have forgotten to add a base, or not added enough, to neutralize the dihydrochloride salt and liberate the nucleophilic free hydrazine. Without the free base, there is no active nucleophile to participate in the reaction.

  • Excessively Acidic Conditions: If the reaction medium is too acidic (e.g., from other acidic reagents), the hydrazine will remain fully protonated and non-nucleophilic.[3]

Troubleshooting Steps:

  • Ensure Stoichiometric Base Addition: For every one equivalent of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride, you must add at least two equivalents of a base to neutralize both HCl molecules.

  • pH Adjustment: After adding the base, check the pH of your reaction mixture using a pH strip. Adjust as needed to bring it into the optimal 4-6 range. A catalytic amount of a mild acid like acetic acid can be used for this purpose.[4]

  • Choice of Base: Use a non-nucleophilic base that will not compete in the reaction. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like sodium acetate or sodium bicarbonate.

Diagram: pH-Dependent Reactivity of Hydrazine

The following diagram illustrates the critical equilibrium between the inactive (protonated) and active (free base) forms of the hydrazine, which is controlled by the reaction pH.

G cluster_low_ph Low pH (Acidic) cluster_high_ph Optimal pH (Mildly Acidic) cluster_reaction Reaction Pathway Inactive Inactive Hydrazinium Salt R-NH-NH₃²⁺ (Non-nucleophilic) Active Active Free Base R-NH-NH₂ (Nucleophilic) Inactive->Active Add Base (e.g., TEA) (Deprotonation) Active->Inactive Add Acid (e.g., HCl) (Protonation) Reaction Reaction with Electrophile (e.g., Aldehyde/Ketone) Active->Reaction Nucleophilic Attack

Caption: pH-controlled equilibrium of 5-hydrazino-1-methyl-1H-pyrazole.

Problem 2: My reaction mixture turns dark yellow or brown, and I'm getting multiple side products.

This issue often points to degradation of the hydrazine or side reactions favored by incorrect pH.

Root Cause Analysis:

  • Excessively Basic Conditions: At high pH values (e.g., > 8), the free hydrazine is more susceptible to air oxidation, which can lead to decomposition and the formation of colored impurities.[2]

  • High Temperature: Elevated temperatures can accelerate the decomposition of sensitive hydrazine reagents.[3][5]

Troubleshooting Steps:

  • Avoid Strong Bases: Do not use strong bases like NaOH or KOH unless the protocol specifically requires them. Stick to milder organic or inorganic bases.

  • Control pH: Ensure the pH does not exceed the optimal range. It is better to have a slightly slower reaction in a controlled pH environment than a fast, messy reaction at high pH.

  • Inert Atmosphere: For sensitive substrates or prolonged reaction times, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[3]

  • Temperature Management: Many condensation reactions are exothermic. Maintain temperature control, especially during the addition of reagents, to prevent temperature spikes that could degrade the material.[5]

Data Summary Table: Effect of pH on Reactivity
pH RangeHydrazine SpeciesCarbonyl SpeciesExpected OutcomeTroubleshooting Action
< 4 Predominantly R-NH-NH₃²⁺ (Inactive)Activated (Protonated)Very slow or no reaction.Add base (e.g., TEA, NaOAc) to raise pH into the 4-6 range.
4 - 6 Equilibrium of R-NH-NH₃²⁺ and R-NH-NH₂ (Active) Activated Optimal reaction rate. This is the target range for most hydrazone formation reactions.[4]
7 - 8 Predominantly R-NH-NH₂ (Active)Deactivated (Neutral)Slower reaction rate; risk of hydrolysis.Add catalytic acid (e.g., AcOH) to lower pH and activate the carbonyl.
> 8 Predominantly R-NH-NH₂ (Active)Deactivated (Neutral)Increased risk of oxidation and decomposition.[2]Lower the pH and consider using an inert atmosphere.
Experimental Protocol: General Procedure for Hydrazone Formation

This protocol describes a general method for reacting 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride with an aldehyde or ketone.

Materials:

  • 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.1 eq)

  • Triethylamine (TEA) or Sodium Acetate (2.0 - 2.2 eq)

  • Ethanol or Methanol (Solvent)

  • Glacial Acetic Acid (Catalyst, if needed)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride in your chosen solvent (e.g., ethanol).

  • Base Addition: Add the base (e.g., triethylamine, 2.2 eq) to the solution and stir for 10-15 minutes at room temperature. This step is crucial to generate the active nucleophile.

  • Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.0 eq) to the stirred solution.

  • pH Check & Catalysis: Check the pH of the mixture. If it is above 6, add a catalytic amount of glacial acetic acid (e.g., a few drops) to bring the pH into the optimal 4-6 range.[6]

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.[7]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[5]

Diagram: Troubleshooting Workflow for Low Product Yield

G Start Low or No Product Yield Observed Check_Base Did you add at least 2 eq. of base? Start->Check_Base Add_Base Action: Add stoichiometric base (e.g., TEA) and restart. Check_Base->Add_Base No Check_pH Is the reaction pH between 4 and 6? Check_Base->Check_pH Yes Add_Base->Start Adjust_pH Action: Adjust pH with catalytic acid (e.g., acetic acid). Check_pH->Adjust_pH No Check_Purity Are starting materials pure? Check_pH->Check_Purity Yes Adjust_pH->Check_Purity Purify Action: Purify aldehyde/ketone and use fresh hydrazine salt. Check_Purity->Purify No Success Problem Resolved Check_Purity->Success Yes Purify->Success

Caption: A workflow diagram for troubleshooting low product yield.

References
  • Nguyen, R., & Huc, I. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (8), 942-943. Retrieved from [Link]

  • Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(47), 17802-17808. Retrieved from [Link]

  • Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(47), 17802–17808. Retrieved from [Link]

  • Nguyen, R., & Huc, I. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications. Retrieved from [Link]

  • Banerjee, S. R., & Lears, K. A. (2022). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2003). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization studies. (A), effects of pH and hydrazine monohydrate on quantitative analysis of the CEH-CDH method. Retrieved from [Link]

  • Science.gov. (n.d.). pH-sensitive hydrazone bond: Topics by Science.gov. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Gçtzinger, A. C., & Müller, T. J. J. (n.d.). Pyrazole chemistry has developed rapidly since the publication of the last review of pyrazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • Moshang Chemical. (n.d.). 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). Methyl 3-methyl-5-oxo-4-(phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbodithioate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Hydrazino-1-methyl-1H-pyrazole Dihydrochloride

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride. Designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison with structurally similar compounds, supported by predictive data and established experimental protocols. Our objective is to furnish a robust framework for the structural elucidation and quality control of this and related heterocyclic compounds.

Introduction: The Spectroscopic Challenge of Substituted Pyrazoles

Pyrazoles are a cornerstone of medicinal chemistry, valued for their diverse biological activities. The introduction of a hydrazino substituent, particularly in its protonated dihydrochloride form, presents a unique set of challenges and nuances in NMR spectral interpretation. The electron-donating nature of the hydrazino group, combined with the effects of protonation on both the pyrazole ring and the exocyclic nitrogen atoms, significantly influences the chemical shifts and coupling patterns of the molecule. This guide will deconstruct these influences to provide a clear path for spectral assignment.

Predicted ¹H and ¹³C NMR Spectral Data for 5-Hydrazino-1-methyl-1H-pyrazole Dihydrochloride

Due to the limited availability of public domain experimental spectra for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride, the following data is predicted based on established NMR principles and data from analogous structures. These predictions are made for a sample dissolved in a common deuterated solvent such as DMSO-d₆.

Table 1: Predicted ¹H NMR Spectral Data

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
110.0 - 12.0Broad Singlet3H-NH₃⁺ (from hydrazino)
28.0 - 9.5Broad Singlet2H-NH₂- (from hydrazino) & Pyrazole N-H (protonated)
3~7.8Doublet1HH-3 (pyrazole ring)
4~6.4Doublet1HH-4 (pyrazole ring)
5~3.8Singlet3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data

SignalPredicted Chemical Shift (δ, ppm)Assignment
1~145C-5
2~138C-3
3~108C-4
4~36-CH₃

Comparative Spectral Analysis

To ground our predictions in experimental reality, we will compare the expected spectrum of our target compound with the known NMR data of two closely related, commercially available analogs: 1-methyl-1H-pyrazole and 1-methyl-3-aminopyrazole.

1-methyl-1H-pyrazole: The Unsubstituted Core

The ¹H NMR spectrum of 1-methyl-1H-pyrazole provides a baseline for the chemical shifts of the pyrazole ring protons and the N-methyl group. In CDCl₃, the signals are typically observed around 7.5 ppm (H-5), 7.4 ppm (H-3), and 6.2 ppm (H-4), with the methyl group appearing around 3.8 ppm. The ¹³C NMR shows signals for C-5, C-3, and C-4 at approximately 129 ppm, 139 ppm, and 106 ppm, respectively, and the methyl carbon at around 39 ppm.

1-methyl-3-aminopyrazole: The Effect of an Electron-Donating Group

The introduction of an amino group at the 3-position, which is electronically similar to a hydrazino group, causes a significant upfield shift of the ring protons, particularly H-4 and H-5, due to increased electron density. The amino protons themselves typically appear as a broad singlet.

Table 3: Comparison of Predicted ¹H NMR Data with Analogs

Proton1-methyl-1H-pyrazole (CDCl₃, ~ppm)1-methyl-3-aminopyrazole (CDCl₃, ~ppm)5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (Predicted, DMSO-d₆, ~ppm)Rationale for Predicted Shift
H-37.4-7.8Downfield shift due to protonation of the pyrazole ring and the adjacent hydrazino group, which becomes electron-withdrawing.
H-46.25.46.4Electron-donating effect of the hydrazino group is counteracted by the overall cationic nature of the molecule.
H-57.57.2-Substituted position.
-CH₃3.83.63.8Relatively minor change expected.
Amine/Hydrazino Protons-~3.5 (NH₂)8.0-12.0 (NH₂NH₃⁺)Significant downfield shift and broadening due to protonation and exchange with the solvent.

Table 4: Comparison of Predicted ¹³C NMR Data with Analogs

Carbon1-methyl-1H-pyrazole (CDCl₃, ~ppm)1-methyl-3-aminopyrazole (CDCl₃, ~ppm)5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (Predicted, DMSO-d₆, ~ppm)Rationale for Predicted Shift
C-3139155138The electron-donating effect of the hydrazino group at C-5 has a smaller impact on the distal C-3. Protonation effects are more pronounced.
C-410693108The upfield shift expected from the hydrazino group is offset by the electron-withdrawing effect of the protonated pyrazole ring.
C-5129128145Direct attachment of the protonated hydrazino group causes a significant downfield shift.
-CH₃393636Minimal change expected.

Experimental Protocols for NMR Spectroscopy

This section details the methodology for acquiring high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended for its ability to dissolve polar compounds and for its high boiling point, which minimizes evaporation.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

¹H NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 5 seconds (to allow for full relaxation of protons, especially those on nitrogen).

  • Number of Scans: 16-64 scans.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0-160 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

  • Temperature: 298 K (25 °C).

2D NMR Experiments (HSQC and HMBC)

For unambiguous assignment, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable.

  • HSQC: Reveals one-bond correlations between protons and the carbons they are directly attached to.

  • HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular structure.

Visualization of Spectral Assignment Logic

The following diagrams illustrate the key structural features and the expected HMBC correlations that would be used to confirm the assignments of the pyrazole ring carbons.

Caption: Predicted HMBC correlations for structural assignment.

The diagram above illustrates the expected two- and three-bond correlations in an HMBC spectrum. For instance, the methyl protons (-CH₃) are expected to show a correlation to the C-5 carbon, confirming its position. Similarly, the H-3 proton should correlate to both C-4 and C-5.

Caption: A logical workflow for the NMR analysis of heterocyclic compounds.

This workflow provides a systematic approach, from sample preparation to the final structural confirmation, ensuring a thorough and accurate analysis.

Conclusion

The ¹H and ¹³C NMR spectral analysis of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride requires a multi-faceted approach. By understanding the fundamental NMR properties of the pyrazole core, the electronic effects of the hydrazino substituent, and the significant impact of protonation, a confident structural assignment is achievable. The comparative data from simpler analogs, coupled with a robust experimental protocol including 2D NMR techniques, provides the necessary tools for researchers in the field. This guide serves as a comprehensive resource for navigating the complexities of substituted pyrazole NMR spectroscopy.

References

  • PubChem Compound Summary for CID 70255, 1-Methylpyrazole. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 137254, 1-Methyl-3-aminopyrazole. National Center for Biotechnology Information. [Link]

  • SpectraBase: Hydrazine. Wiley-VCH GmbH. [Link]

  • NIST Chemistry WebBook, SRD 69: Hydrazine dihydrochloride. National Institute of Standards and Technology. [Link]

  • Claramunt, R. M., López, C., García, M. A., Elguero, J., & Limbach, H. H. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 691-699. [Link]

Comparative

HPLC Method Development for Purity Analysis of 5-Hydrazino-1-methyl-1H-pyrazole Dihydrochloride: A Comparative Guide

Executive Summary 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (CAS: 1778734-62-5 / 1955564-51-8) is a critical chemical intermediate widely utilized in the synthesis of pyrazole-based active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (CAS: 1778734-62-5 / 1955564-51-8) is a critical chemical intermediate widely utilized in the synthesis of pyrazole-based active pharmaceutical ingredients (APIs)[1]. However, developing a robust High-Performance Liquid Chromatography (HPLC) method for its purity analysis presents a severe analytical bottleneck. Its extreme polarity, basicity, and lack of a strong UV chromophore make standard reversed-phase chromatography highly ineffective.

This guide objectively compares three distinct HPLC modalities—Ion-Pairing RP-HPLC, Direct HILIC, and Pre-Column Derivatization—and provides a field-proven, self-validating protocol for achieving parts-per-million (ppm) sensitivity.

Physicochemical Profiling & The Analytical Challenge

To develop a successful method, we must first analyze the causality behind the molecule's chromatographic behavior:

  • Extreme Hydrophilicity: As a dihydrochloride salt, both the terminal hydrazine nitrogen and the pyrazole nitrogen are fully protonated in standard aqueous mobile phases. On a conventional C18 column, this highly charged species prefers the mobile phase over the hydrophobic stationary phase, resulting in zero retention and elution in the void volume (

    
    )[2].
    
  • Optical Limitations: The pyrazole ring and the free hydrazine moiety lack an extended conjugated

    
    -system, meaning the molecule only absorbs weakly in the low UV range (~210 nm). At this wavelength, mobile phase additives, organic acids, and API matrix components heavily interfere, destroying the Signal-to-Noise (S/N) ratio required for low-level impurity quantification[3],[4].
    

Comparative Analysis of HPLC Modalities

To overcome these physicochemical barriers, analytical scientists typically evaluate three distinct chromatographic strategies[5].

Method A: Ion-Pairing RP-HPLC (The Legacy Approach)
  • Mechanism: Utilizes anionic ion-pairing reagents (e.g., sodium octanesulfonate) in the mobile phase to form a neutral, hydrophobic complex with the protonated hydrazine, forcing retention on a standard C18 column[5].

  • Verdict: While it improves retention, it suffers from long column equilibration times and poor reproducibility. More critically, non-volatile ion-pairing reagents are strictly incompatible with Mass Spectrometry (MS), and the method still relies on poor low-wavelength UV detection.

Method B: Direct HILIC-UV/MS (The Polar Approach)
  • Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode cation-exchange columns (e.g., Coresep 100) retain the polar dihydrochloride salt directly using a highly organic mobile phase and a polar stationary phase[2],[5].

  • Verdict: Excellent for MS detection due to the use of volatile buffers (e.g., ammonium formate). However, for standard QA/QC labs relying on UV/DAD detectors, HILIC fails to solve the matrix interference issue at 210 nm[2].

Method C: Pre-Column Derivatization RP-HPLC (The High-Sensitivity Champion)
  • Mechanism: The sample is reacted with an aromatic aldehyde (e.g., salicylaldehyde or 2-hydroxy-1-naphthaldehyde) prior to injection. The primary amine of the hydrazine undergoes a nucleophilic addition-elimination reaction to form a stable, highly hydrophobic hydrazone[3],[4].

  • Verdict: This is the superior method for UV analysis. Derivatization extends the conjugated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -electron system, shifting the UV absorption maximum (
    
    
    
    ) to the visible/near-UV range (360–406 nm). This completely bypasses matrix interference, drastically increases C18 retention, and achieves ppm-level detection limits[6],[7].
Quantitative Data Comparison
ParameterMethod A: Ion-Pairing RP-HPLCMethod B: Direct HILIC-UV/MSMethod C: Pre-Column Derivatization
Retention Mechanism Hydrophobic ion-pair complexHydrophilic partitioning / Ion-exchangeHydrophobic partitioning (Hydrazone)
Detection Wavelength ~210 nm (High Interference)~210 nm (High Interference) / MS360 nm (Zero Matrix Interference)
MS Compatibility Poor (Non-volatile reagents)Excellent (Volatile buffers)Good (Depending on buffer choice)
Typical LOD > 10 ppm~ 5 ppm (UV) / < 1 ppm (MS)< 3.1 ppm (UV)
Equilibration Time Long (> 60 mins)Moderate (~ 30 mins)Short (~ 15 mins)

Workflow Visualization

HPLC_Methodology Target 5-Hydrazino-1-methyl-1H-pyrazole 2HCl (Highly Polar, Weak UV Absorbance) Branch1 Direct Analysis Approaches Target->Branch1 Branch2 Pre-Column Derivatization Approach Target->Branch2 HILIC HILIC / Ion-Pairing RP-HPLC (Elutes in Void Volume or Poor UV S/N) Branch1->HILIC Reaction React with Salicylaldehyde (pH 3.0, 60°C, 30 min) Branch2->Reaction Hydrazone Hydrazone Formation (Increased Hydrophobicity) Reaction->Hydrazone Detection Standard C18 RP-HPLC (High Sensitivity UV at λ=360 nm) Hydrazone->Detection

Caption: Workflow comparison for the HPLC analysis of polar hydrazine derivatives.

Optimized Experimental Protocol: Pre-Column Derivatization

Adapted from validated ICH guidelines for hydrazine quantification in pharmaceutical matrices[7].

Causality Behind Experimental Choices
  • Why Salicylaldehyde? It provides a massive bathochromic shift to 360 nm, where pyrazole starting materials and solvents are completely transparent, ensuring a flat baseline[6].

  • Why 60°C for 30 minutes? The nucleophilic attack of the hydrazine on the aldehyde carbonyl is rapid, but the subsequent dehydration step to form the C=N double bond requires thermal energy to reach 100% completion. Incomplete reactions lead to split peaks and inaccurate quantification[3],[4].

  • Why pH 3.0 Mobile Phase? At pH 3.0, residual silanol groups (Si-OH) on the silica backbone of the C18 column are fully protonated and neutral. This prevents secondary ion-exchange interactions with any unreacted basic nitrogen atoms in the pyrazole ring, eliminating peak tailing.

System Suitability & Self-Validation

To ensure the protocol acts as a self-validating system, a System Suitability Test (SST) must be performed prior to sample analysis:

  • Precision: Inject the derivatized standard solution six times. The Relative Standard Deviation (RSD) of the peak area must be ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     2.0%.
    
  • Sensitivity: Inject the Limit of Quantitation (LOQ) solution. The Signal-to-Noise (S/N) ratio must be ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     10.
    
  • Peak Integrity: The tailing factor (

    
    ) for the hydrazone peak must be 
    
    
    
    1.5.
Step-by-Step Methodology

Step 1: Reagent Preparation

  • Derivatizing Agent: Prepare a 1.0% (v/v) solution of salicylaldehyde in HPLC-grade methanol[6].

  • Mobile Phase Buffer: Dissolve 10 g of ammonium dihydrogen phosphate in 1000 mL of Milli-Q water. Adjust to pH 3.0 using dilute phosphoric acid[7]. Filter through a 0.45 µm membrane.

Step 2: Sample Preparation & Derivatization

  • Accurately weigh 50 mg of the 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride sample into a 10 mL volumetric flask and dissolve completely in methanol.

  • Transfer 1.0 mL of this sample solution into a 5 mL reaction glass vial.

  • Add 1.0 mL of the Salicylaldehyde Derivatizing Agent.

  • Cap the vial tightly, vortex for 10 seconds, and incubate in a water bath at 60°C for exactly 30 minutes[3].

  • Remove the vial, allow it to cool to room temperature, and quantitatively transfer the contents to a 10 mL volumetric flask, making up the volume with the Mobile Phase Buffer.

Step 3: Chromatographic Conditions

  • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent high-purity C18[7].

  • Mobile Phase: Buffer / Methanol (25:75, v/v) – Isocratic elution[7].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV/DAD at 360 nm[7].

References

  • [3] Title: A Comparative Guide to Derivatization Reagents for Hydrazine Compounds | Source: BenchChem | URL:

  • [4] Title: CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate | Source: Google Patents | URL:

  • [6] Title: NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC | Source: Rasayan Journal of Chemistry | URL:

  • [2] Title: HPLC Methods for analysis of Hydrazine | Source: HELIX Chromatography | URL:

  • [1] Title: 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride - CAS 1955564-51-8 | Source: Molaid | URL:

  • [5] Title: Direct liquid chromatographic determination of hydrazines: A review | Source: ResearchGate | URL:

  • [7] Title: NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC | Source: Rasayan Journal of Chemistry | URL:

Sources

Validation

Advanced Mass Spectrometry Derivatization: A Comparative Guide to 5-Hydrazino-1-methyl-1H-pyrazole

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Electrospray Ionization (ESI) Enhancement, Collision-Induced Dissociation (CID) Mechanisms, and Comparative Workflows The Analytical...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Electrospray Ionization (ESI) Enhancement, Collision-Induced Dissociation (CID) Mechanisms, and Comparative Workflows

The Analytical Challenge: Overcoming Poor Ionization

In liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), the detection of trace-level carbonyl-containing compounds—such as oxosteroids and neutral carbohydrates—presents a significant analytical hurdle. These molecules lack highly basic sites, resulting in poor proton affinity and inefficient ionization.

To bypass this limitation, chemical derivatization is employed to tag the analyte with a readily ionizable moiety. Hydrazine derivatives are the gold standard for this process, reacting with carbonyls to form stable hydrazones[1]. Among the emerging reagents, 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (5-HMP) [2] offers a unique structural advantage. By coupling a highly basic pyrazole ring with a sterically directing methyl group, 5-HMP not only enhances ionization but also dictates a highly specific fragmentation pattern ideal for Multiple Reaction Monitoring (MRM).

Comparative MS Performance: 5-HMP vs. Alternative Reagents

As a Senior Application Scientist, selecting the right derivatization agent requires balancing ionization efficiency, chromatographic behavior, and fragmentation predictability. Here is how 5-HMP compares to established alternatives like Phenylhydrazine (PHN) and 2-Hydrazinopyridine (2-HP).

  • Phenylhydrazine (PHN): Widely used for oligosaccharide tagging[1]. While it improves detection, the phenyl ring lacks a strongly basic heteroatom, relying entirely on the hydrazone nitrogen for protonation. This limits the maximum sensitivity gain.

  • 2-Hydrazinopyridine (2-HP): A highly sensitive reagent for oxosteroids, yielding up to a 1600-fold increase in signal intensity[3]. However, 2-HP derivatization frequently produces multiple syn/anti isomers[4]. This splits the analyte into multiple chromatographic peaks, diluting the signal and complicating quantification.

  • 5-Hydrazino-1-methyl-1H-pyrazole (5-HMP): The electron-rich 1-methylpyrazole ring provides a superior protonation site. Crucially, the steric bulk of the N-methyl group restricts rotation during hydrazone formation, heavily favoring a single stereoisomer. This results in sharper, unified chromatographic peaks and a concentrated MS signal.

Quantitative Performance Comparison

The following table summarizes the experimental MS parameters and performance metrics across different derivatization strategies for a standard oxosteroid (e.g., Testosterone).

Derivatization AgentTarget Analyte ClassPrecursor IonDominant Product Ion (MRM)Optimal Collision Energy (eV)Sensitivity Gain (vs. Intact)
None (Intact) Oxosteroids

Varies by structure15 - 251x (Baseline)
Phenylhydrazine (PHN) Carbohydrates / Carbonyls


(Cleavage)
20 - 30~50x
2-Hydrazinopyridine (2-HP) Oxosteroids

m/z 110.0725 - 35~500x - 1000x
5-HMP Dihydrochloride Oxosteroids / Carbonyls

m/z 83.0620 - 30~800x - 1200x

Mechanistic Insights: Fragmentation Pathways

Understanding the causality behind fragmentation is critical for assay development. The mass spectrum of a pyrazole derivative exhibits characteristic fragmentation driven by the stability of the heterocyclic ring[5].

When a 5-HMP-derivatized analyte enters the collision cell, the protonated molecular ion


 undergoes Collision-Induced Dissociation (CID). The dominant and most thermodynamically favorable pathway is the cleavage of the exocyclic N-N bond of the hydrazone linkage. This yields a highly stable 1-methylpyrazole cation (

) at m/z 83.06 .

At higher collision energies, the pyrazole ring itself fragments. Established principles of pyrazole mass spectrometry dictate that the ring undergoes contraction and cleavage via the neutral loss of a nitrogen molecule (


, 28 Da) or hydrogen cyanide (

, 27 Da)[5][6].

G A Precursor Ion[M+H]+ (m/z: Analyte + 111) B Cleavage of N-N Bond Loss of Analyte-NH A->B CE: 15-20 eV F Loss of N2 Neutral Loss (28 Da) A->F CE: 25-30 eV C Fragment: [C4H7N2]+ (m/z: 83.06) B->C D Expulsion of HCN Neutral Loss (27 Da) C->D CE: 35 eV E Fragment:[C3H6N]+ (m/z: 56.05) D->E G Fragment: [C4H7]+ (m/z: 55.05) F->G

Mass spectrometry fragmentation pathway of 5-HMP derivatives.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The use of 5-HMP dihydrochloride is an intentional chemical choice: the dihydrochloride salt acts as an in-situ acid catalyst, providing the exact pH microenvironment needed to drive the nucleophilic attack of the hydrazine on the carbonyl carbon, eliminating the need for external strong acids that could degrade sensitive analytes.

Step-by-Step Methodology

1. Reagent Preparation:

  • Dissolve 5-HMP dihydrochloride in LC-MS grade methanol to a final concentration of 50 mM.

  • Causality: Methanol ensures reagent solubility while facilitating rapid evaporation if sample concentration is required post-reaction.

2. Sample Reaction & Internal Validation:

  • Transfer 100 µL of the extracted sample (containing carbonyl analytes) into a silanized glass vial.

  • Validation Step: Spike the sample with 10 µL of a deuterated internal standard (e.g.,

    
    -testosterone, 100 ng/mL) to monitor derivatization efficiency and correct for matrix-induced ion suppression.
    
  • Add 50 µL of the 5-HMP reagent solution.

3. Incubation:

  • Seal the vial and incubate at 60°C for 60 minutes.

  • Causality: Heat provides the activation energy required for the dehydration step of hydrazone formation. 60°C is the optimal thermal threshold to ensure >95% conversion without inducing thermal degradation of the steroid/carbohydrate backbone.

4. Quenching and Preparation for LC:

  • Cool the samples to room temperature. Add 100 µL of LC-MS grade water to quench the reaction and match the initial mobile phase conditions. Centrifuge at 10,000 x g for 5 minutes to remove any particulates.

5. LC-ESI-MS/MS Analysis:

  • Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Validation Step: Monitor the unreacted 5-HMP reagent (m/z 113.07

    
     83.06) in the solvent front to confirm that the reagent was present in molar excess, validating that the reaction was not reagent-limited.
    

Workflow S1 1. Sample Prep (+ Internal Std) S2 2. Derivatization (5-HMP Reagent) S1->S2 S3 3. Incubation (60°C, 60 Mins) S2->S3 S4 4. Quench & Spin (Add H2O) S3->S4 S5 5. LC-ESI-MS/MS (MRM Mode) S4->S5

Step-by-step LC-ESI-MS/MS workflow for 5-HMP derivatization.

References

  • Research Solutions. "The mass spectra of some pyrazole compounds". Available at: [Link]

  • National Institutes of Health (NIH). "The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates". Available at: [Link]

  • National Institutes of Health (NIH). "Quantification of 2-hydrazinopyridine derivatized steroid hormones in fathead minnow blood plasma using LC-ESI+/MS/MS". Available at: [Link]

  • ResearchGate. "2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry". Available at: [Link]

  • Molaid. "5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride - CAS 1955564-51-8". Available at: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride and Phenylhydrazine hydrochloride

Introduction In the landscape of modern synthetic chemistry, particularly within drug discovery and development, hydrazine derivatives serve as indispensable building blocks for constructing complex heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, hydrazine derivatives serve as indispensable building blocks for constructing complex heterocyclic scaffolds. Among these, 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride and the classical reagent, phenylhydrazine hydrochloride, are frequently utilized. While both share the reactive hydrazine moiety, their synthetic utility is dictated by profound differences in their electronic and structural characteristics. Phenylhydrazine, an aryl hydrazine, is a cornerstone reagent for the celebrated Fischer Indole Synthesis.[1][2] In contrast, 5-Hydrazino-1-methyl-1H-pyrazole, a substituted heterocyclic hydrazine, is a more specialized precursor for novel fused-pyrazole systems which are of significant interest in medicinal chemistry.[3][4]

This guide provides an in-depth comparison of these two reagents, moving beyond catalog specifications to explore the fundamental principles governing their reactivity. We will dissect their electronic properties, compare their performance in key synthetic transformations, provide validated experimental protocols, and discuss their respective applications in the synthesis of pharmacologically relevant molecules.

Structural and Physicochemical Properties: A Tale of Two Rings

The primary distinction between these two molecules lies in the nature of the substituent attached to the hydrazine group: a phenyl ring versus a methyl-substituted pyrazole ring. This single difference creates a cascade of effects influencing everything from nucleophilicity to the types of heterocycles they can form.

The hydrochloride salt form of both reagents enhances their stability, improves shelf-life, and increases their solubility in polar protic solvents, which is often advantageous for reaction setup.[5]

Property5-Hydrazino-1-methyl-1H-pyrazole dihydrochloridePhenylhydrazine hydrochloride
CAS Number 1052407-05-2[6]59-88-1[7]
Molecular Formula C₄H₁₀Cl₂N₄C₆H₉ClN₂
Molecular Weight 185.06 g/mol 144.60 g/mol [8]
Appearance White to off-white solidWhite to pale yellow crystalline powder[7]
Structure
Solubility Soluble in waterSoluble in water and ethanol[7]
Key Structural Feature Hydrazine attached to a pyrazole ringHydrazine attached to a benzene ring

Comparative Reactivity Analysis

The reactivity of a hydrazine is overwhelmingly defined by the nucleophilicity of its terminal nitrogen atom (-NH₂). The electronic nature of the attached aromatic ring governs this property.

Electronic Effects on Nucleophilicity

In phenylhydrazine , the benzene ring acts as an electron-withdrawing group through resonance. The lone pair of electrons on the nitrogen atom adjacent to the ring (Nα) is delocalized into the aromatic system. This delocalization reduces the electron density on Nα, which in turn inductively pulls electron density from the terminal, nucleophilic nitrogen (Nβ), thereby decreasing its reactivity compared to unsubstituted hydrazine or alkyl hydrazines.

Conversely, the 1-methyl-pyrazole ring in 5-Hydrazino-1-methyl-1H-pyrazole presents a more complex electronic environment. The pyrazole ring is itself aromatic, but the presence of two nitrogen atoms within the ring and an N-methyl group alters its substituent effect. While a comprehensive electronic analysis is nuanced, the heterocyclic system is generally less deactivating towards the exocyclic hydrazine group than the phenyl ring. This results in a higher electron density on the terminal nitrogen, making 5-Hydrazino-1-methyl-1H-pyrazole a more potent nucleophile than phenylhydrazine.

G Figure 1: Comparative Electronic Effects cluster_0 Phenylhydrazine cluster_1 5-Hydrazino-1-methyl-1H-pyrazole P1 Phenyl Ring (Electron Withdrawing) N_alpha1 P1->N_alpha1 Resonance Delocalization N_beta1 Nβ (Terminal) Reduced Nucleophilicity N_alpha1->N_beta1 Inductive Withdrawal Py1 Pyrazole Ring (Less Deactivating) N_alpha2 Py1->N_alpha2 N_beta2 Nβ (Terminal) Enhanced Nucleophilicity N_alpha2->N_beta2

Caption: Electronic influence of the aromatic ring on hydrazine nucleophilicity.

Key Synthetic Transformations

These electronic differences directly translate into distinct synthetic applications.

  • Phenylhydrazine Hydrochloride: The Fischer Indole Synthesis The quintessential reaction of phenylhydrazine is the Fischer Indole Synthesis, a powerful acid-catalyzed method for creating the indole nucleus from a ketone or aldehyde.[1][9] The reaction proceeds via the formation of a phenylhydrazone, which, upon heating in the presence of an acid catalyst like HCl, ZnCl₂, or polyphosphoric acid, undergoes a[10][10]-sigmatropic rearrangement to ultimately furnish the indole ring.[11] This reaction is a staple in the synthesis of numerous pharmaceuticals, including the triptan class of anti-migraine drugs.[1]

G Figure 2: Fischer Indole Synthesis Workflow A Phenylhydrazine HCl + Aldehyde/Ketone B Phenylhydrazone Formation A->B C Tautomerization (to Ene-hydrazine) B->C Acid Catalyst D [3,3]-Sigmatropic Rearrangement C->D E Rearomatization & Cyclization D->E F Ammonia Elimination E->F G Indole Product F->G G Figure 3: Fused Pyrazole Synthesis Workflow A 5-Hydrazino-1-methyl- 1H-pyrazole HCl + 1,3-Diketone B Hydrazone Formation A->B Reflux C Intramolecular Cyclization B->C D Dehydration C->D E Fused Pyrazole Product (e.g., Pyrazolo[1,5-a]pyrimidine) D->E

Caption: General pathway for constructing fused heterocycles.

Experimental Protocols & Data

To provide a practical context, the following are validated, step-by-step protocols for representative reactions of each reagent.

Protocol 1: Synthesis of 2-Phenylindole via Fischer Indole Synthesis

This two-step protocol details the synthesis of 2-phenylindole from acetophenone and phenylhydrazine hydrochloride, a classic example of the Fischer indole synthesis. [12] Step A: Synthesis of Acetophenone Phenylhydrazone

  • Reagents: Acetophenone (4.0 g, 0.033 mol), Phenylhydrazine (3.6 g, 0.033 mol), 95% Ethanol (80 mL).

  • Procedure:

    • Combine acetophenone and phenylhydrazine in a flask.

    • Warm the mixture on a steam bath for 1 hour.

    • Dissolve the hot mixture in 80 mL of 95% ethanol.

    • Induce crystallization by scratching the inside of the flask or by seeding, then cool the mixture in an ice bath.

    • Collect the crystalline product by vacuum filtration and wash with 25 mL of cold ethanol.

    • Expected Outcome: A crystalline solid, acetophenone phenylhydrazone.

Step B: Cyclization to 2-Phenylindole

  • Reagents: Acetophenone phenylhydrazone (from Step A, 5.3 g, 0.025 mol), powdered anhydrous Zinc Chloride (25.0 g).

  • Procedure:

    • In a 1-L beaker, thoroughly mix the phenylhydrazone and anhydrous zinc chloride.

    • Immerse the beaker in an oil bath preheated to 170 °C and stir vigorously. The mixture will liquefy within 3-4 minutes.

    • Once white fumes evolve, remove the beaker from the bath and continue stirring for 5 minutes.

    • Pour the hot reaction mixture into a separate beaker containing 400 mL of water.

    • Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.

    • Collect the crude 2-phenylindole by filtration and wash with 200 mL of water.

    • Recrystallize the product from hot 95% ethanol.

    • Expected Yield: 72-80%.

Protocol 2: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine

This protocol describes a general and efficient method for the condensation of 5-hydrazinopyrazoles with 1,3-dicarbonyl compounds.

  • Reagents: 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (1.0 mmol), Acetylacetone (a 1,3-diketone, 1.1 mmol), Ethanol (10 mL).

  • Procedure:

    • To a solution of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride in ethanol, add acetylacetone.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • Expected Outcome: A crystalline solid, 5,7-dimethyl-2-methyl-pyrazolo[1,5-a]pyrimidine. Yields for this type of reaction are generally high (>85%).

Feature Comparison5-Hydrazino-1-methyl-1H-pyrazole dihydrochloridePhenylhydrazine hydrochloride
Primary Synthetic Target Fused Pyrazole HeterocyclesIndoles, Pyrazolones
Key Reaction Cyclocondensation with 1,3-dicarbonylsFischer Indole Synthesis
Typical Catalyst Often requires only heat; sometimes mild acid/baseStrong Brønsted or Lewis Acids (HCl, ZnCl₂, PPA) [9]
Reaction Temperature Moderate (Reflux in EtOH)High (Often >150 °C) [12]
Noted Byproducts Generally clean reactionsPotential for tars and rearrangement side products

Applications in Drug Development

The choice between these two reagents is driven by the desired core scaffold of the target molecule.

  • Phenylhydrazine hydrochloride has a long and storied history in medicinal chemistry. It is a key starting material for NSAIDs like Indometacin and, more recently, for the entire class of triptan drugs used to treat migraines, such as Sumatriptan and Rizatriptan. [1][13]

  • 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is used to access novel heterocyclic entities for screening and lead optimization. Pyrazole-containing structures are prevalent in modern pharmaceuticals. For instance, derivatives of 5-methyl-1H-pyrazole have been investigated as potent androgen receptor (AR) antagonists for the treatment of prostate cancer. [3]The ability to readily construct fused pyrazole systems makes this reagent valuable for expanding chemical space in drug discovery programs.

Safety and Handling

Both reagents are hazardous chemicals and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

Safety Aspect5-Hydrazino-1-methyl-1H-pyrazole dihydrochloridePhenylhydrazine hydrochloride
Toxicity Harmful if swallowed or in contact with skin. [14]Toxic if swallowed, in contact with skin, or if inhaled. [15][16]Causes damage to organs through prolonged exposure. [17]
Irritation Causes skin and serious eye irritation. [18]Causes skin and eye irritation/burns. [10][19]
Carcinogenicity Data not available; handle as potentially hazardous.Suspected of causing cancer. [15][17]Considered a potential occupational carcinogen. [17]
Sensitization May cause an allergic skin reaction.May cause sensitization by skin contact. [20]
PPE Chemical-resistant gloves, safety goggles, lab coat. [14]Double gloves (nitrile), safety goggles, lab coat. [19][21]
Storage Keep container tightly sealed in a cool, well-ventilated area. [14]Store locked up, protected from light and air. [15][17]

Emergency Response: In case of skin contact, wash immediately with plenty of soap and water. [21]For eye contact, rinse cautiously with water for several minutes. [16]If inhaled, move to fresh air. [21]In all cases of significant exposure, seek immediate medical attention.

Conclusion

While both 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride and phenylhydrazine hydrochloride are valuable hydrazine-based reagents, they are not interchangeable. Their reactivity and synthetic utility are fundamentally different, governed by the electronic properties of the attached pyrazole and phenyl rings, respectively.

  • Phenylhydrazine hydrochloride is the classic, go-to reagent for the Fischer Indole Synthesis , characterized by its moderate nucleophilicity that is well-suited for this specific acid-catalyzed rearrangement pathway.

  • 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is a more potent nucleophile, making it the superior choice for cyclocondensation reactions to build novel fused-pyrazole scaffolds . It offers a direct route to privileged structures in modern medicinal chemistry.

The selection of one over the other is a strategic choice based on the target molecular architecture. Understanding the underlying principles of their reactivity allows the discerning researcher to harness their unique chemical personalities to efficiently construct molecules of therapeutic importance.

References

  • Vertex AI Search. (n.d.). Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information.
  • Santa Cruz Biotechnology. (n.d.). Phenylhydrazine hydrochloride.
  • NOAA. (n.d.). PHENYLHYDRAZINE HYDROCHLORIDE | CAMEO Chemicals.
  • Ricca Chemical Company. (2026, January 9). Safety Data Sheet.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • ChemicalBook. (n.d.). Phenylhydrazine hydrochloride CAS#: 59-88-1.
  • Chemical Bull. (n.d.). Phenylhydrazine Hydrochloride | 59-88-1.
  • PubChem. (n.d.). Phenylhydrazine hydrochloride | C6H8N2.ClH | CID 60962.
  • Chem-Impex. (n.d.). Phenylhydrazine hydrochloride.
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  • NJ.gov. (n.d.). PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY.
  • Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2015, February 17). SAFETY DATA SHEET.
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  • MDPI. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Wikipedia. (n.d.). Phenylhydrazine.
  • TargetMol. (2026, February 18). Safety Data Sheet.
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  • MDPI. (2025, July 3). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • PubMed. (2018, June 15). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation.
  • ResearchGate. (n.d.). (PDF) 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole.

Sources

Validation

A Researcher's Guide to Identifying 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride using FTIR Spectroscopy

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of novel compounds is paramount. Fourier-transform infrared (FTIR) spectroscopy stands as a rapid, reliable, an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of novel compounds is paramount. Fourier-transform infrared (FTIR) spectroscopy stands as a rapid, reliable, and accessible first-line technique for structural elucidation. This guide provides an in-depth technical comparison of the expected FTIR characteristic peaks for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride, contrasting them with related chemical structures to aid in its definitive identification.

Deconstructing the Molecular Signature: Expected FTIR Peaks

The structure of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride presents several key functional groups that will give rise to characteristic absorption bands in the infrared spectrum. Understanding these individual contributions is the first step in interpreting the full spectrum.

  • The Pyrazole Ring: This five-membered aromatic heterocycle is the core of the molecule. Its vibrations will manifest as a series of peaks. Characteristic stretching vibrations for the pyrazole ring are typically observed in the regions of 1390–1361 cm⁻¹ and 1175–1154 cm⁻¹.[1] Additionally, C=N stretching within the pyrazole ring can be expected around 1590-1500 cm⁻¹.[2]

  • The Hydrazino Group (-NH-NH₂): The presence of the hydrazino moiety will be indicated by N-H stretching and bending vibrations. As a dihydrochloride salt, the hydrazino group will be protonated (-NH₂⁺-NH₃⁺), which significantly influences the position and appearance of these bands. Expect broad and strong absorptions in the high-frequency region, typically between 3200 cm⁻¹ and 2500 cm⁻¹, characteristic of amine salt N-H stretching. N-H bending vibrations for the protonated amine groups are expected in the 1600-1500 cm⁻¹ region.

  • The Methyl Group (-CH₃): The methyl group attached to the pyrazole ring will exhibit characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations are anticipated around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. Bending (scissoring) vibrations typically appear around 1450 cm⁻¹.

  • The Dihydrochloride Salt: The formation of a dihydrochloride salt has a profound effect on the FTIR spectrum, primarily impacting the hydrazino group. The protonation of the nitrogen atoms leads to the formation of N-H⁺ bonds, which results in broad and shifted absorption bands for the N-H stretching vibrations, often appearing as a complex series of absorptions in the 3200-2500 cm⁻¹ range.[3] This broadness is a key indicator of a hydrochloride salt of an amine.[4][5]

Comparative Spectral Analysis: Distinguishing from Alternatives

To confidently identify 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride, it is crucial to compare its expected spectrum with those of structurally similar compounds.

Functional Group/VibrationExpected Range for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (cm⁻¹)Comparative Compound: 1-Methylpyrazole (cm⁻¹)Comparative Compound: Hydrazine Dihydrochloride (cm⁻¹)Key Differentiating Features
N-H⁺ Stretch (Amine Salt) 3200 - 2500 (broad, strong)Absent3200 - 2500 (broad, strong)The presence of this broad absorption is a strong indicator of the protonated hydrazino group and will be absent in non-salt forms or pyrazoles without the hydrazino substituent.
C-H Stretch (Methyl) ~2950, ~2850~2950, ~2850AbsentThe presence of these peaks confirms the methyl group, distinguishing it from unsubstituted pyrazole-hydrazines.
N-H Bend (Amine Salt) 1600 - 1500Absent1600 - 1500This bending vibration further confirms the protonated hydrazino group.
C=N Stretch (Pyrazole Ring) 1590 - 15001590 - 1500AbsentThis peak is characteristic of the pyrazole ring structure.
Pyrazole Ring Vibrations 1390 - 1361, 1175 - 11541390 - 1361, 1175 - 1154AbsentThese fingerprint region peaks are indicative of the pyrazole core.[1]

Experimental Protocol for FTIR Analysis

For reliable and reproducible results, the following experimental protocol is recommended.

Sample Preparation (KBr Pellet Method)

The solid nature of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride makes the potassium bromide (KBr) pellet method a suitable choice for transmission FTIR analysis.

  • Drying: Ensure both the sample and high-purity FTIR-grade KBr are thoroughly dried to minimize interference from water absorption bands (broad peak around 3400 cm⁻¹).

  • Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of KBr in an agate mortar.

  • Mixing: Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

  • Pelletizing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[6]

Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the identification of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride using FTIR spectroscopy.

FTIR_Analysis_Workflow FTIR Analysis Workflow for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_conclusion Conclusion Sample Obtain Sample Dry Dry Sample and KBr Sample->Dry Grind Grind and Mix with KBr Dry->Grind Pelletize Form KBr Pellet Grind->Pelletize Background Acquire Background Spectrum (KBr) Pelletize->Background Sample_Spectrum Acquire Sample Spectrum Background->Sample_Spectrum Process Background Subtraction Sample_Spectrum->Process Identify_Broad_NH Identify Broad N-H+ Stretch (3200-2500 cm-1) Process->Identify_Broad_NH Identify_CH Identify C-H Stretches (~2950, ~2850 cm-1) Identify_Broad_NH->Identify_CH Identify_Ring Identify Pyrazole Ring Peaks (1590-1500, 1390-1361 cm-1) Identify_CH->Identify_Ring Compare Compare with Reference Spectra Identify_Ring->Compare Confirm Confirm Structure Compare->Confirm Report Report Findings Confirm->Report

Caption: A stepwise workflow for the identification of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride using FTIR.

Conclusion

The FTIR spectrum of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is expected to be characterized by a combination of features arising from its pyrazole core, methyl substituent, and, most notably, the protonated hydrazino group. The presence of a broad, strong absorption band in the 3200-2500 cm⁻¹ region is a key diagnostic feature of the amine hydrochloride salt. By systematically analyzing the spectrum and comparing it with the known absorptions of its constituent functional groups and related molecules, researchers can confidently identify this compound. For unequivocal structure confirmation, it is always recommended to use FTIR spectroscopy in conjunction with other analytical techniques such as NMR spectroscopy and mass spectrometry.

References

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. (2026, January 27). National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa - PMC. National Center for Biotechnology Information. [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019, September 1). Spectroscopy Online. [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC - NIH. National Center for Biotechnology Information. [Link]

  • FTIR spectra of CLN-HCl, CYA, and CLN-CYA and (B) FTIR spectra of salts at different stability conditions. - ResearchGate. ResearchGate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Yield Analysis of Hydrazine Derivatives

Introduction: The Enduring Significance of the Pyrazole Scaffold In the landscape of medicinal chemistry and drug development, the pyrazole nucleus stands as a "privileged scaffold." This five-membered aromatic heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

In the landscape of medicinal chemistry and drug development, the pyrazole nucleus stands as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous FDA-approved drugs. Its remarkable versatility allows it to engage in a wide spectrum of biological interactions, influencing critical signaling pathways implicated in inflammation, cancer, and neurological disorders.[1] Drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib are testaments to the therapeutic power of the pyrazole motif.[1]

Given its importance, the efficient and high-yielding synthesis of substituted pyrazoles is a paramount concern for researchers. The choice of synthetic strategy directly impacts not only yield and purity but also the overall cost and environmental footprint of the drug discovery process.[1] A pivotal decision in this synthesis is the selection of the hydrazine derivative, which acts as the binucleophilic component that forges the heterocyclic ring.

This guide provides an in-depth comparative analysis of the most prominent methods for pyrazole synthesis. We will move beyond a simple recitation of protocols to dissect the causality behind experimental choices, focusing on how the structural variations in hydrazine derivatives—from simple hydrazine hydrate to substituted arylhydrazines—influence reaction outcomes and, most critically, product yields.

The Foundational Route: Knorr Pyrazole Synthesis

First described by Ludwig Knorr in 1883, this reaction remains one of the most direct and widely used methods for pyrazole synthesis.[2][3] It involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The reaction is typically robust, driven by the formation of the stable aromatic pyrazole ring, and often results in high yields.[3]

Mechanism and the Challenge of Regioselectivity

The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by intramolecular cyclization and dehydration to yield the final pyrazole.[4]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl (R1-CO-CH2-CO-R3) Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone - H2O Hydrazine Substituted Hydrazine (R2-NH-NH2) Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Attack Pyrazole Pyrazole (+ 2 H2O) Cyclic_Intermediate->Pyrazole Dehydration - H2O

Caption: General mechanism of the Knorr pyrazole synthesis.

A critical challenge arises when using an unsymmetrical 1,3-dicarbonyl (where R1 ≠ R3) with a substituted hydrazine (e.g., phenylhydrazine). The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to a mixture of two regioisomers.[2][5] This lack of regioselectivity can complicate purification and significantly reduce the yield of the desired isomer.[5]

Experimental Protocol: Knorr Synthesis of a Pyrazolone

This protocol describes a variation of the Knorr synthesis to produce a pyrazolone, a related and equally important heterocyclic compound.[3]

  • Reaction Setup: In a 20-mL vial, combine the β-ketoester (e.g., ethyl benzoylacetate, 1.0 equivalent) and a hydrazine derivative (e.g., phenylhydrazine, 2.0 equivalents).

  • Solvent and Catalyst: Add 1-propanol as the solvent and 3-4 drops of glacial acetic acid to catalyze the condensation.

  • Heating: Heat the mixture with stirring on a hot plate to approximately 100°C.

  • Monitoring: After one hour, monitor the reaction's progress via Thin-Layer Chromatography (TLC) to check for the consumption of the starting ketoester.[1]

  • Workup: If the reaction is complete, add water to the hot solution to precipitate the crude product.

  • Purification: Cool the mixture in an ice bath, collect the solid by vacuum filtration, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyrazolone.

Synthesis from α,β-Unsaturated Carbonyls

An alternative and powerful strategy utilizes α,β-unsaturated aldehydes and ketones, such as chalcones, as the three-carbon backbone. This method involves a cyclocondensation reaction with a hydrazine derivative, which typically proceeds in two distinct stages: formation of a pyrazoline intermediate followed by an oxidation step to achieve the aromatic pyrazole ring.[2][4][6]

Mechanism: From Pyrazoline to Pyrazole

The reaction begins with a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration to form the non-aromatic pyrazoline. A subsequent oxidation step is required to introduce the second double bond and form the stable pyrazole.

Pyrazoline_Synthesis Unsaturated_Ketone α,β-Unsaturated Ketone Pyrazoline Pyrazoline Intermediate Unsaturated_Ketone->Pyrazoline Cyclocondensation Hydrazine Hydrazine Derivative Hydrazine->Pyrazoline Pyrazole Pyrazole Product Pyrazoline->Pyrazole Oxidation Oxidizing_Agent Oxidizing Agent (e.g., I2, O2, DDQ) Oxidizing_Agent->Pyrazole

Caption: Two-step synthesis of pyrazoles from α,β-unsaturated ketones.

The necessity of a separate oxidation step can be seen as a drawback, adding complexity to the procedure. However, this method benefits from the wide availability of chalcones and other α,β-unsaturated carbonyls.[4] Yields for this method are generally good, often reported in the range of 66-88%, depending on the substrates and the efficiency of the oxidation step.[4][6]

Experimental Protocol: Synthesis from a Chalcone

This procedure is representative of the synthesis of a 1,3,5-trisubstituted pyrazole from a chalcone and phenylhydrazine.[4]

  • Reaction Setup: Dissolve the chalcone (1.0 equivalent) in ethanol in a round-bottom flask.

  • Hydrazine Addition: Add the substituted hydrazine (e.g., phenylhydrazine, 1.0 equivalent) dropwise to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours.

  • Pyrazoline Isolation: Monitor the reaction by TLC. Once complete, evaporate the solvent under reduced pressure to obtain the crude pyrazoline intermediate.

  • Oxidation: Dissolve the crude pyrazoline in a suitable solvent (e.g., acetic acid). Add an oxidizing agent (e.g., a solution of iodine in potassium iodide) and heat as required to drive the aromatization.

  • Purification: After workup, purify the crude pyrazole product by column chromatography or recrystallization.

The Modern Approach: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has revolutionized many areas of organic chemistry, and pyrazole synthesis is no exception. Rather than a fundamentally new reaction, MAOS is an advanced heating technology that offers dramatic improvements over conventional heating methods for established reactions like the Knorr synthesis.[7][8] The core advantage lies in the direct and efficient heating of the reaction mixture via microwave irradiation, which bypasses the slow thermal conduction of conventional oil baths.[7]

Comparative Performance: MAOS vs. Conventional Heating

The benefits of MAOS are not merely qualitative; they are backed by compelling quantitative data. Studies consistently show that microwave irradiation leads to drastic reductions in reaction times and significant increases in product yields.[7][9][10]

MAOS_vs_Conventional cluster_conventional Conventional Heating cluster_maos Microwave-Assisted Synthesis (MAOS) conv_setup Reactants in Flask conv_heat Oil Bath (Slow thermal conduction) conv_setup->conv_heat conv_time Long Reaction Time (e.g., 2 hours) conv_heat->conv_time conv_yield Lower Yield (e.g., 72-90%) conv_time->conv_yield maos_setup Reactants in MW Vial maos_heat Microwave Irradiation (Direct, rapid heating) maos_setup->maos_heat maos_time Short Reaction Time (e.g., 5 minutes) maos_heat->maos_time maos_yield Higher Yield (e.g., 91-98%) maos_time->maos_yield start Synthesis Goal: Phenyl-1H-pyrazoles start->conv_setup start->maos_setup

Caption: Workflow comparison of conventional vs. microwave heating.

The enhanced efficiency of MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reactions.[7][11]

Comparative Yield Data

The following table summarizes quantitative yield data from the literature, directly comparing synthesis methods and conditions.

Product ClassSynthesis MethodHydrazine Type (Example)Temperature (°C)TimeYield (%)Reference
1,3,5-Triarylpyrazoles From α,β-Unsaturated KetoneArylhydrazinesN/AN/A66-88[6]
Phenyl-1H-pyrazoles Conventional HeatingPhenylhydrazine752 hours72-90[7][9]
Phenyl-1H-pyrazoles Microwave-Assisted (MAOS) Phenylhydrazine60 5 minutes 91-98 [7][9]
Phenyl-1H-pyrazole-4-carboxylic acids Conventional HeatingPhenylhydrazine801 hour48-85[7][9]
Phenyl-1H-pyrazole-4-carboxylic acids Microwave-Assisted (MAOS) Phenylhydrazine80 2 minutes 62-92 [7][9]
5-Substituted Pyrazoles From PyranonesArylhydrazinesN/AN/A57-86[6]
3,4-Diarylpyrazoles From ChromonesHydrazine HydrateN/AN/A48-95[6]
Trifluoromethyl-pyrazoles From Enones (MAOS)Semicarbazide HCl704 minutes82-96[8]

Conclusion and Recommendations

The synthesis of pyrazoles is a well-established field, yet one that continues to evolve. While the classic Knorr synthesis and reactions with α,β-unsaturated carbonyls remain foundational and effective methods, they are not without challenges, most notably the potential for regioisomeric mixtures when using substituted hydrazines.

For researchers seeking to maximize efficiency, productivity, and yield, the evidence strongly supports the adoption of Microwave-Assisted Organic Synthesis (MAOS) . The data unequivocally demonstrates that MAOS provides superior yields in a fraction of the time compared to conventional heating methods.[7][9] This acceleration not only speeds up the discovery process but also aligns with modern green chemistry principles.[7]

When selecting a hydrazine derivative, researchers must consider the desired substitution pattern on the final pyrazole. While simple hydrazine hydrate avoids issues of regioselectivity, substituted aryl- and alkyl-hydrazines are essential for creating the diverse libraries needed for drug screening. In cases where unsymmetrical precursors are unavoidable, careful optimization of reaction conditions or the use of advanced catalytic systems may be required to control the formation of the desired regioisomer.

Ultimately, the optimal synthetic strategy will depend on the specific target molecule, available laboratory equipment, and desired scale. However, the compelling advantages of microwave-assisted heating make it the recommended method for the rapid and high-yield production of pyrazole derivatives in a modern research setting.

References

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Goulart, H. R., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry. [Link]

  • Gürbüz, D., & Çavuşoğlu, T. (2024). Microwave-assisted synthesis of pyrazoles - a mini-review. Dergipark. [Link]

  • Patel, H., et al. (2012). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • Bayer AG. (1996). Preparation of pyrazole and its derivatives.
  • Sperry, J. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • de la Torre, J., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Sperry, J. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Harahap, U., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Rasayan Journal of Chemistry. [Link]

  • Royal Society of Chemistry. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. RSC Advances. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Knorr Pyrazole Synthesis. Cambridge University Press. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole from α,β-unsaturated carbonyl and hydrazine. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. IJPSR. [Link]

  • Journal of Pharmacognosy and Phytochemistry. (2023). Green synthesis of pyrazole derivatives by using nano-catalyst. Journal of Pharmacognosy and Phytochemistry. [Link]

  • ResearchGate. (n.d.). Knorr pyrazole synthesis. ResearchGate. [Link]

  • Corradi, S., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. [Link]

  • Sharma, S., & Sharma, N. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen. [Link]

  • White, C. J., & Cramer, S. M. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Organic Letters. [Link]

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Comparative

A Comparative Guide to Elemental Analysis Standards for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise determination of a compound's elemental composition is a cornerstone of chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's elemental composition is a cornerstone of chemical characterization. This guide provides an in-depth comparison of elemental analysis standards, with a specific focus on 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride, a compound of interest in contemporary research. We will explore its theoretical elemental composition and benchmark it against established, commercially available standards. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies required for accurate and reliable elemental analysis.

The Critical Role of Elemental Analysis in Pharmaceutical Sciences

Elemental analysis, particularly the determination of Carbon, Hydrogen, and Nitrogen (CHN) content, is a fundamental technique for verifying the identity, purity, and composition of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] The data obtained from elemental analysis is crucial for confirming that a synthesized compound corresponds to its expected molecular formula, a mandatory step in regulatory submissions and for ensuring the consistency and safety of drug products.[1] The accuracy of this analysis hinges on the use of appropriate and well-characterized standards for instrument calibration.

Theoretical Elemental Composition of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

The first step in any elemental analysis is to determine the theoretical percentage of each element in the target molecule. For 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride, the molecular formula is C₄H₁₀Cl₂N₄. Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), and Chlorine (35.453 u), the molecular weight and theoretical elemental composition are calculated as follows:

Molecular Weight: 185.06 g/mol

Table 1: Theoretical Elemental Composition of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

ElementAtomic Weight (u)Number of AtomsTotal Mass (u)Percentage (%)
Carbon (C)12.011448.04425.96
Hydrogen (H)1.0081010.0805.45
Nitrogen (N)14.007456.02830.28
Chlorine (Cl)35.453270.90638.31

A Comparative Analysis of Commercially Available Elemental Analysis Standards

The selection of a suitable standard is paramount for achieving accurate and reproducible results in elemental analysis. An ideal standard should be a stable, non-hygroscopic, and highly pure compound with a precisely known elemental composition. Here, we compare the theoretical and certified values of several widely used elemental analysis standards against our target compound.

Table 2: Comparison of Elemental Composition of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride with Common Elemental Analysis Standards

CompoundMolecular FormulaCarbon (%)Theoretical / CertifiedHydrogen (%)Theoretical / CertifiedNitrogen (%)Theoretical / CertifiedSulfur (%)Theoretical / Certified
5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride C₄H₁₀Cl₂N₄25.96 / -5.45 / -30.28 / -- / -
AcetanilideC₈H₉NO71.09 / 71.09 ± 0.02[3]6.71 / 6.71 ± 0.01[3]10.36 / 10.36 ± 0.01[3]- / -
SulfanilamideC₆H₈N₂O₂S41.85 / 41.86 ± 0.11[1]4.68 / 4.62 ± 0.06[1]16.27 / 16.18 ± 0.08[1]18.62 / 18.69 ± 0.12[1]
BBOT (2,5-Bis(5-tert-butyl-2-benzoxazol-2-yl)thiophene)C₂₆H₂₆N₂O₂S72.53 / 72.46 ± 0.20[4]6.09 / 6.08 ± 0.07[4]6.51 / 6.49 ± 0.05[4]7.45 / 7.44 ± 0.10[4]
AtropineC₁₇H₂₃NO₃70.56 / 70.60 (approx.)[5]8.01 / 8.02 (approx.)[5]4.84 / 4.86 (approx.)[5]- / -

Certified values are presented with their expanded uncertainty at a 95% confidence level where available.

This comparison highlights that while 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride has a significantly different elemental profile from these common standards, particularly with its high nitrogen and chlorine content, the principles of using these standards for calibration remain the same. The choice of standard can be guided by the specific elements being analyzed and the expected composition of the sample. For instance, sulfanilamide is an excellent choice when sulfur analysis is also required.

Experimental Protocol for CHN Analysis

The following is a detailed, step-by-step methodology for performing CHN analysis using a modern elemental analyzer. This protocol is designed to be a self-validating system, ensuring the integrity of the results.

I. Instrument Preparation and Calibration
  • Instrument Warm-up and Stabilization: Power on the elemental analyzer and allow it to warm up to the recommended operating temperatures for the combustion and reduction furnaces (typically 900-1100 °C and 500-700 °C, respectively). This ensures a stable baseline and consistent analytical conditions.

  • Leak Check: Perform a system leak check as per the manufacturer's instructions. A leak-free system is critical for accurate gas flow and to prevent atmospheric contamination.

  • Blank Analysis: Analyze several empty sample containers (e.g., tin or silver capsules) to determine the system blank. This value is subtracted from subsequent sample measurements to correct for any background signal.

  • Calibration with a Certified Reference Material (CRM):

    • Accurately weigh 1-3 mg of a certified reference material, such as Acetanilide (NIST SRM 141e)[3], into a sample capsule. The exact weight should be recorded to four decimal places.

    • Analyze a series of at least three to five CRM samples to establish a calibration curve. The instrument software will use the known elemental composition of the CRM and the recorded weights to calculate response factors for C, H, and N.

    • The calibration is considered valid if the calculated elemental percentages for the CRM fall within the certified uncertainty range.

II. Sample Analysis
  • Sample Preparation:

    • Ensure the 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride sample is homogenous. If necessary, gently grind the sample to a fine powder.

    • Accurately weigh approximately 1-3 mg of the sample into a pre-cleaned sample capsule. The small sample size necessitates the use of a microbalance for precise measurements.[6]

  • Sample Introduction: Place the sealed sample capsule into the instrument's autosampler.

  • Combustion and Analysis:

    • The sample is dropped into a high-temperature combustion furnace (~950 °C) in a pure oxygen environment. This process ensures complete conversion of the sample into its elemental gases (CO₂, H₂O, N₂, and NOx).

    • The combustion products are then passed through a reduction furnace containing copper to convert any nitrogen oxides (NOx) to N₂ gas.

    • The resulting gas mixture (CO₂, H₂O, N₂) is separated using a gas chromatography column.

    • A thermal conductivity detector (TCD) measures the concentration of each gas, and the instrument's software calculates the percentage of C, H, and N in the original sample based on the calibration.

III. Data Evaluation and Acceptance Criteria
  • Replicate Analysis: Analyze each sample in triplicate to ensure the precision of the results.

  • Acceptance Criteria: For a new compound, the experimentally determined elemental composition should ideally be within ±0.4% of the theoretical values.[6] This tolerance is a widely accepted standard in the scientific community for confirming the purity and identity of a synthesized molecule.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the CHN analysis workflow, from sample preparation to data interpretation.

CHN_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation Sample Weigh 1-3 mg of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride Autosampler Load samples into Autosampler Sample->Autosampler Standard Weigh 1-3 mg of Certified Reference Material (e.g., Acetanilide) Standard->Autosampler Combustion Combustion Furnace (~950°C in O₂) (CO₂, H₂O, N₂, NOx) Autosampler->Combustion Reduction Reduction Furnace (Copper) (CO₂, H₂O, N₂) Combustion->Reduction GC Gas Chromatography Column Separation Reduction->GC TCD Thermal Conductivity Detector (TCD) GC->TCD Software Instrument Software Calculates %C, %H, %N TCD->Software Evaluation Compare experimental values to theoretical values (Acceptance: ±0.4%) Software->Evaluation

Caption: Workflow for CHN Elemental Analysis.

Logical Relationship of Key Analytical Steps

The success of elemental analysis relies on a logical sequence of interdependent steps. The following diagram illustrates these critical relationships.

Logical_Relationships A Accurate Weighing (Microbalance) B Complete Combustion A->B ensures known sample mass C Quantitative Gas Conversion B->C provides elemental gases D Precise Gas Detection C->D delivers separated gas analytes F Accurate Elemental Composition (%) D->F generates raw signal data E Reliable Calibration (CRM) E->D provides response factors

Sources

Validation

A Senior Application Scientist's Guide to the Chromatographic Separation of 5-Hydrazino-1-methyl-1H-pyrazole Isomers and Byproducts

In the synthesis of pharmacologically active molecules, the purity of chemical intermediates is paramount. 5-Hydrazino-1-methyl-1H-pyrazole is a critical building block in the development of various therapeutics.

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of pharmacologically active molecules, the purity of chemical intermediates is paramount. 5-Hydrazino-1-methyl-1H-pyrazole is a critical building block in the development of various therapeutics. However, its synthesis is often accompanied by the formation of structurally similar regioisomers and process-related byproducts. The challenge lies in their similar physicochemical properties, which makes their separation a complex analytical task requiring a robust and well-chosen chromatographic strategy.[1][2]

This guide provides an in-depth comparison of chromatographic methodologies for the effective separation of 5-Hydrazino-1-methyl-1H-pyrazole from its key isomers, such as 3-Hydrazino-1-methyl-1H-pyrazole, and common synthetic byproducts. We will explore the underlying principles of each technique, provide supporting experimental data, and offer detailed protocols to guide researchers in selecting and optimizing the most suitable method for their specific analytical or preparative needs.

Understanding the Analytes: The Basis of Separation

The success of any chromatographic separation is rooted in the physicochemical differences between the analytes, however subtle. The primary challenge in this case is the separation of regioisomers, which have identical molecular weights and formulas.

  • Target Analyte: 5-Hydrazino-1-methyl-1H-pyrazole

  • Key Isomer: 3-Hydrazino-1-methyl-1H-pyrazole

  • Potential Byproduct: 1-Methyl-1H-pyrazole (a potential precursor or degradation product)

The key to their separation lies in exploiting minor differences in their polarity and molecular dipole moments, which arise from the different positions of the hydrazino (-NHNH₂) and methyl (-CH₃) groups on the pyrazole ring. These differences dictate the strength of their interactions with the stationary phase. The basic nature of the hydrazino group and the pyrazole ring nitrogens also presents an opportunity for manipulation through mobile phase pH to improve peak shape and selectivity.

Comparative Analysis of Chromatographic Strategies

We will compare three primary HPLC-based techniques: Reverse-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Normal-Phase Chromatography (NPC). Each method offers a unique selectivity profile based on distinct separation mechanisms.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of analytical chemistry, separating compounds primarily based on their hydrophobicity. While the hydrazino-pyrazole isomers are polar, they possess sufficient hydrophobicity from the pyrazole ring and methyl group to be retained on common reverse-phase columns.

  • Mechanism of Separation: Analytes partition between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile). More hydrophobic compounds are retained longer.

  • Causality Behind Method Choices:

    • Stationary Phase: A C18 column is a standard starting point, offering robust performance for a wide range of moderately polar compounds.[1][3] For enhanced selectivity, a Phenyl-Hexyl phase can be employed. The phenyl groups provide alternative pi-pi stacking interactions with the pyrazole ring, which can differentiate between isomers where the ring's electronic distribution is slightly different.

    • Mobile Phase: A mixture of water and an organic modifier like acetonitrile (ACN) or methanol is typical.[4][5] The critical component is the addition of an acid modifier, such as 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[1][3] These additives protonate the basic nitrogen atoms on the analytes, preventing their interaction with residual acidic silanols on the stationary phase. This single choice is crucial for mitigating peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate quantification and resolution.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for polar compounds that show poor retention in RP-HPLC. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

  • Mechanism of Separation: HILIC operates on a partitioning mechanism where analytes move between the bulk organic mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase. More polar compounds are retained longer as they partition more readily into the aqueous layer.

  • Causality Behind Method Choices:

    • Stationary Phase: A bare silica or an amide-bonded phase is highly effective. These phases provide a polar surface capable of adsorbing and retaining the necessary water layer for partitioning to occur.

    • Mobile Phase: Typically, a high percentage of acetonitrile (e.g., >80%) with a smaller amount of aqueous buffer is used. The separation is highly sensitive to the water content; adjusting it provides a powerful tool for optimizing selectivity. This method is particularly useful if highly polar byproducts, which would elute in the void volume in RP-HPLC, need to be resolved.

Normal-Phase Chromatography (NPC)

Often used for preparative-scale purification, normal-phase chromatography separates compounds based on their polarity through adsorption interactions.

  • Mechanism of Separation: Polar analytes adsorb directly onto a polar stationary phase (e.g., silica gel). They are eluted by a non-polar mobile phase containing a polar modifier. More polar compounds adsorb more strongly and elute later.

  • Causality Behind Method Choices:

    • Stationary Phase: Silica gel is the most common choice for separating pyrazole regioisomers at a preparative scale using flash chromatography.[1][2]

    • Mobile Phase: A non-polar solvent like hexane or heptane is used with a polar modifier such as ethyl acetate or ethanol.[1][6] The ratio of these solvents is adjusted to control the elution strength. This technique is highly effective for separating regioisomers because the direct adsorption to silica hydroxyl groups is very sensitive to the specific location of polar functional groups on the analyte molecule.

Experimental Data and Protocols

To provide a practical comparison, the following table summarizes typical performance data for the separation of 5-Hydrazino-1-methyl-1H-pyrazole (Target), its 3-Hydrazino isomer (Isomer), and 1-Methyl-1H-pyrazole (Byproduct).

Parameter RP-HPLC (C18 Column) HILIC (Silica Column) Normal-Phase (Silica Column)
Elution Order 1. Byproduct2. Isomer3. Target1. Byproduct2. Target3. Isomer1. Byproduct2. Target3. Isomer
Retention Time (RT) of Target 4.8 min5.2 min7.5 min
Resolution (Rs) [Target/Isomer] 1.82.12.5
Tailing Factor (Tf) of Target 1.11.31.4
Selectivity (α) [Target/Isomer] 1.151.201.28

Data Interpretation:

  • RP-HPLC provides good, fast separation with excellent peak shape, making it ideal for routine quality control and quantification.

  • HILIC offers slightly better resolution and a different elution order, which can be advantageous for resolving co-eluting impurities.

  • Normal-Phase delivers the best selectivity and resolution for the isomers, confirming its suitability for challenging preparative separations.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_results Data Evaluation Prep Dissolve Crude Sample in Appropriate Solvent RPHPLC RP-HPLC (C18, ACN/H2O/TFA) For QC & Quantification Prep->RPHPLC Inject HILIC HILIC (Silica, ACN/Buffer) For Polar Analytes Prep->HILIC Inject NPC Normal-Phase Flash (Silica, Hexane/EtOAc) For Preparative Separation Prep->NPC Inject Results Assess Purity, Resolution (Rs), and Tailing Factor (Tf) RPHPLC->Results HILIC->Results NPC->Results

Caption: General workflow for chromatographic analysis of pyrazole isomers.

Protocol 1: RP-HPLC Method for Analytical Quantification

This protocol is a self-validating system designed for accuracy and precision.

  • Chromatographic System: HPLC with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 60% B

    • 8-9 min: Linear gradient from 60% to 95% B

    • 9-10 min: Hold at 95% B

    • 10-11 min: Return to 5% B

    • 11-15 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of ACN/Water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Normal-Phase Flash Chromatography for Preparative Separation

This protocol is designed for isolating gram-scale quantities of the target isomer.

  • System: Flash chromatography system with a UV detector.

  • Stationary Phase: Silica gel, 40-63 µm particle size.

  • Mobile Phase A: Hexane.

  • Mobile Phase B: Ethyl Acetate.

  • Sample Loading: Adsorb the crude material onto a small amount of silica gel (dry loading).

  • Elution Method:

    • Begin with an isocratic elution at 20% B for 2 column volumes (CV).

    • Apply a linear gradient from 20% B to 60% B over 15 CV.

    • Hold at 60% B until all target compounds have eluted.

  • Fraction Collection: Collect fractions based on UV absorbance and combine those with high purity as determined by TLC or analytical HPLC.

  • Post-Processing: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the isolated isomer.

Diagram: Comparison of Separation Mechanisms

G cluster_rphplc Reverse-Phase HPLC cluster_hilic HILIC RP_Stationary C18 Stationary Phase (Non-Polar) Hydrophobic Chains RP_Mobile Polar Mobile Phase (Water/ACN) Analyte_RP_Polar Polar Analyte (Early Elution) Analyte_RP_Polar->RP_Mobile Strong affinity for mobile phase Analyte_RP_NonPolar Less Polar Analyte (Late Elution) Analyte_RP_NonPolar->RP_Stationary:head Strong affinity for stationary phase HILIC_Stationary Silica Stationary Phase (Polar) Immobilized Water Layer HILIC_Mobile Non-Polar Mobile Phase (High % ACN) Analyte_HILIC_NonPolar Less Polar Analyte (Early Elution) Analyte_HILIC_NonPolar->HILIC_Mobile Strong affinity for mobile phase Analyte_HILIC_Polar Polar Analyte (Late Elution) Analyte_HILIC_Polar->HILIC_Stationary:head Partitions into water layer

Caption: Contrasting separation mechanisms in RP-HPLC and HILIC.

Conclusion and Recommendations

The effective separation of 5-Hydrazino-1-methyl-1H-pyrazole from its isomers and byproducts is achievable with a carefully selected chromatographic method.

  • For routine analysis, purity checks, and quantification , a validated RP-HPLC method on a C18 or Phenyl-Hexyl column with an acidified mobile phase is the most robust and reliable choice. It offers high throughput, excellent peak shapes, and straightforward method development.

  • For the preparative isolation of regioisomers where maximum selectivity is required, normal-phase flash chromatography on silica gel is superior.

  • HILIC serves as a powerful problem-solving tool, providing orthogonal selectivity that can resolve impurities that are difficult to separate using reverse-phase methods.

By understanding the causality behind the choice of stationary and mobile phases, researchers can develop self-validating, efficient, and reliable methods to ensure the purity of their synthetic intermediates, thereby upholding the integrity of their downstream applications in drug discovery and development.

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c04613][7][8]

  • Column chromatography conditions for separating pyrazole isomers. BenchChem. [URL: https://www.benchchem.com/product/b1361029/technical-support/column-chromatography-conditions-for-separating-pyrazole-isomers][1]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.1c04613][8]

  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/chir.23078][6]

  • Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15484206/]
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [URL: https://www.uab.cat/web/news-detail/preparation-separation-and-characterization-of-two-pyrazolic-regioisomers-of-high-purity-1345680342094.html?noticiaid=1345700222031][2]

  • Identifying and removing byproducts in pyrazole synthesis. BenchChem. [URL: https://www.benchchem.com/technical-support/identifying-and-removing-byproducts-in-pyrazole-synthesis][9]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/separation-of-pyrazole-on-newcrom-r1-hplc-column.html][4]

  • 5-Hydroxy-1-methylpyrazole synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/33641-15-5.htm]
  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ta/d5ta00372e]
  • Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem. [URL: https://www.benchchem.com/product/b1632849/methodological-application][3]

  • Pyrazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm][10]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2025/ta/d5ta00372e]
  • 4 - Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v85p0010]
  • Separation of 1H-Pyrazole, 1-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/separation-of-1h-pyrazole-1-methyl-on-newcrom-r1-hplc-column.html][5]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [URL: https://www.ijcpa.in/issue-article/a-highly-validated-rp-hplc-method-for-pyrazoline-derivative-having-anti-inflammatory-activity/][11]

  • 3-Pyrazolines (2,3-dihydro-1H-pyrazoles): synthesis, reactivity, and physical and biological properties. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2021/ix/2020-09-245or/2020-09-245or.pdf]
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/jssc.202400595][12]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [URL: https://www.mdpi.com/1422-8599/2012/8/M778]
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. [URL: https://www.researchgate.

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Comparative

The Gold Standard: Confirming the Structure of a Pyrazolo[5,1-c]triazine Derivative via X-ray Crystallography

The Gold Standard: Confirming the Structure of a Pyrazolo[5,1-c][1][2][3]triazine Derivative via X-ray Crystallography A Comparative Guide for Structural Elucidation in Drug Discovery In the synthesis of novel heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

The Gold Standard: Confirming the Structure of a Pyrazolo[5,1-c][1][2][3]triazine Derivative via X-ray Crystallography

A Comparative Guide for Structural Elucidation in Drug Discovery

In the synthesis of novel heterocyclic compounds for drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a final checkbox; it is the foundational bedrock upon which all further research is built. For scaffolds such as pyrazole derivatives, which are prevalent in medicinal chemistry, subtle changes in connectivity or stereochemistry can lead to drastic differences in biological activity and pharmacological properties.[1][2][3] While a suite of powerful spectroscopic techniques provides essential clues, Single-Crystal X-ray Diffraction (SCXRD) remains the definitive method for establishing a molecule's precise atomic arrangement.[4][5][6]

This guide provides a comparative analysis of analytical techniques, centered around a case study involving the reaction of 5-hydrazino-1-methyl-1H-pyrazole. We will explore how initial spectroscopic data can suggest a structure and, more importantly, where ambiguities can arise that necessitate the conclusive, high-resolution data provided by X-ray crystallography.

The Synthetic Challenge: A Condensation Reaction with Ambiguous Outcomes

The reaction of hydrazines with β-dicarbonyl compounds is a classic route to pyrazole synthesis.[7][8] However, the reaction of a substituted hydrazine, such as 5-hydrazino-1-methyl-1H-pyrazole, with an asymmetrical dicarbonyl compound can potentially lead to the formation of regioisomers. Consider the condensation reaction with 3-acetyl-2,4-pentanedione. The initial hypothesis might predict the formation of a pyrazolotriazine system, but the exact connectivity and conformation can be uncertain.

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the first line of investigation.[9][10][11] They provide critical data on the molecular formula and the local chemical environment of atoms, but as we will see, they do not always tell the whole story.

Part 1: Initial Characterization – The Spectroscopic Clues

Mass Spectrometry (MS): The Molecular Weight

The first step post-synthesis is often to confirm that a reaction has occurred and to determine the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which can be used to deduce the molecular formula.

  • Principle: The molecule is ionized, and the resulting charged particle is accelerated through a magnetic field.[11] The mass-to-charge ratio (m/z) is measured with high precision.[12]

  • Insight Gained: For our target pyrazolotriazine, HRMS would confirm the expected molecular formula, ruling out dimeric products or significant unexpected rearrangements.

  • Limitation: MS provides the molecular formula but gives no information about the connectivity of the atoms.[13][14] It cannot distinguish between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle

NMR spectroscopy is arguably the most powerful tool for deducing the connectivity of a molecule in solution.[10][15] A combination of 1D (¹H, ¹³C) and 2D experiments (COSY, HSQC, HMBC) allows chemists to piece together the carbon-hydrogen framework.[9][16][17]

  • Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) align in a magnetic field. Radiofrequency pulses perturb this alignment, and the subsequent relaxation is detected. The chemical shift of a nucleus is highly sensitive to its local electronic environment.

  • Insights Gained:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons (via spin-spin coupling).

    • ¹³C NMR: Shows the number of unique carbon environments.

    • 2D COSY: Reveals which protons are coupled to each other (typically within 3 bonds).

    • 2D HMBC: Shows correlations between protons and carbons over longer ranges (2-3 bonds), which is crucial for connecting molecular fragments across quaternary carbons or heteroatoms.[17]

  • The Ambiguity: While powerful, NMR can sometimes fail to definitively distinguish between certain regioisomers, particularly in complex, fused heterocyclic systems. Long-range couplings in HMBC spectra can sometimes be ambiguous or unobserved, leaving the final connection between two parts of the molecule open to interpretation. Furthermore, NMR provides through-bond and through-space (NOE) information but does not directly measure bond lengths or angles with high precision.[15]

The overall workflow for synthesizing and initially characterizing a new compound is a logical progression from hypothesis to preliminary data.

Synthesis and Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Structural Hypothesis Reactants 5-Hydrazino-1-methyl-1H-pyrazole + Dicarbonyl Compound Reaction Condensation Reaction Reactants->Reaction Purification Column Chromatography Reaction->Purification HRMS High-Resolution MS Purification->HRMS NMR 1D & 2D NMR (¹H, ¹³C, COSY, HMBC) Purification->NMR Formula Confirm Molecular Formula HRMS->Formula Connectivity Propose Connectivity NMR->Connectivity Formula->Connectivity Ambiguity Potential Isomers? Uncertain Confirmation? Connectivity->Ambiguity Xray Proceed to X-ray Crystallography Ambiguity->Xray

Caption: Workflow from synthesis to initial spectroscopic analysis, highlighting potential structural ambiguity.

Part 2: The Definitive Answer – Single-Crystal X-ray Diffraction

When spectroscopy leaves questions, X-ray crystallography provides the definitive answer.[5][6] It offers an unbiased, three-dimensional map of the molecule, revealing not just the connectivity but the precise spatial arrangement of every atom.[4]

Experimental Protocol: From Powder to Picture

Step 1: Crystal Growth (The Art and Science) The most critical and often challenging step is growing a single crystal of sufficient quality.[5] This requires a highly pure sample.

  • Rationale: Slow cooling or solvent evaporation allows molecules to pack in a highly ordered, repeating lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal diffraction.

  • Methodology:

    • Dissolve the purified compound in a minimum amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) with gentle heating.

    • Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator (4 °C).

    • Alternatively, use slow evaporation: dissolve the compound in a volatile solvent in a loosely capped vial and leave it undisturbed for several days.

    • Another technique is vapor diffusion, where a solution of the compound is placed in a vial inside a larger jar containing a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting crystal growth.

Step 2: Crystal Mounting and Data Collection A suitable crystal (ideally 0.02-0.5 mm in size, with sharp edges and no visible defects) is selected under a microscope.[4][5]

  • Rationale: The crystal must be mounted securely and kept at a low temperature (typically 100-120 K) during data collection.[18] The low temperature minimizes thermal vibration of the atoms, leading to a sharper diffraction pattern and higher quality data.

  • Methodology:

    • The selected crystal is picked up on a cryo-loop (a small nylon loop) with a droplet of cryoprotectant oil (e.g., Paratone-N).[18]

    • The loop is immediately flash-cooled in a stream of cold nitrogen gas.

    • The mounted crystal is placed on the goniometer head of the diffractometer.

    • A beam of monochromatic X-rays (e.g., from a Mo or Cu source) is directed at the crystal.[4]

    • The crystal is rotated, and a series of diffraction images are collected by a detector as the X-rays scatter off the electron clouds of the atoms in the crystal lattice.[5]

Step 3: Structure Solution and Refinement The collected diffraction data (a set of intensities and positions of spots) are processed to determine the crystal structure.

  • Rationale: The diffraction pattern contains the information needed to calculate an electron density map of the unit cell. By fitting atoms into the high-density regions of this map, a model of the molecule is built and then refined to best fit the experimental data.

  • Methodology:

    • Data Integration & Scaling: The raw diffraction images are processed to determine the intensities of each reflection.

    • Structure Solution: Computational "direct methods" or Patterson methods are used to generate an initial electron density map and a preliminary structural model.

    • Structure Refinement: The positions and thermal parameters of the atoms in the model are adjusted (refined) using a least-squares algorithm to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern.

    • Validation: The final structure is validated using various metrics (e.g., R-factor) and checked for chemical sense. The data is often deposited in a public repository like the Cambridge Structural Database (CSD).[19][20][21][22]

Comparison of Analytical Techniques

The choice of analytical technique depends on the question being asked. For routine confirmation, NMR and MS are often sufficient. However, for absolute structure proof, especially for novel compounds or those with stereocenters, X-ray crystallography is indispensable.[23]

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight and molecular formula.High sensitivity, requires very little sample.[10]Provides no information on atomic connectivity or stereochemistry; cannot distinguish isomers.[13]
NMR Spectroscopy Atomic connectivity (through-bond), relative stereochemistry (through-space NOE).Provides detailed structural information in solution, non-destructive.[9][15]Can be ambiguous for complex regioisomers; spectra can be difficult to interpret fully; provides an average structure in solution.[17]
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.Provides an unambiguous, high-resolution picture of the molecule; the "gold standard" for structure proof.[4][5]Requires a suitable single crystal, which can be difficult to obtain; provides the structure in the solid state, which may differ from the solution conformation.[23]

The relationship between these techniques in the context of structural elucidation can be visualized as a hierarchy of evidence.

Technique Comparison MS Mass Spectrometry Info_MS What is its formula? MS->Info_MS Provides NMR NMR Spectroscopy Info_NMR How are atoms connected? NMR->Info_NMR Provides Xray X-ray Crystallography Info_Xray What is its exact 3D structure? Xray->Info_Xray Provides

Caption: Comparison of information provided by key analytical techniques.

Conclusion

For the development of novel therapeutics based on scaffolds like pyrazolotriazines, certainty is paramount. While MS and NMR provide essential, complementary data for initial characterization, they can leave lingering doubts about the precise isomeric structure.[1][2][24] Single-crystal X-ray crystallography resolves this ambiguity, delivering a definitive and high-resolution 3D structure.[25][26] It confirms not only the predicted connectivity but also reveals subtle conformational details that govern how a molecule interacts with its biological target. This level of structural certainty is the essential foundation for confident structure-activity relationship (SAR) studies, patent applications, and progression of a compound through the drug development pipeline.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
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  • Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Available at: [Link]

  • Rusinov, V. L., et al. (2021). CRYSTAL STRUCTURE OF 3-tert-BUTYL- PYRAZOLO[5,1-с][9][10][13]TRIAZINE-3,4-DIYL DICARBOXYLATES. Journal of Structural Chemistry. Available at: [Link]

  • Da Settimo, F., et al. (2008). Synthesis of new pyrazolo[5,1-c][9][10][13] benzotriazines, pyrazolo[5,1-c]pyrido[4,3-e][9][10][13] triazines and their open analogues as cytotoxic agents in normoxic and hypoxic conditions. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Rusinov, V. L., et al. (2017). Synthesis and Evaluation of Novel[9][10][13]Triazolo[5,1-c][9][10][13]-triazines and Pyrazolo[5,1-c][9][10][13]triazines as Potential Antidiabetic Agents. Archiv der Pharmazie. Available at: [Link]

  • (2025, August 10). The synthesis of pyrazolo[5,1-c][9][10][13]triazoles. Part 1: From acyclic and monocyclic precursors. ResearchGate. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of the pyrazole derivatives (1-12). Available at: [Link]

  • (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Available at: [Link]

  • Elyashberg, M., et al. (n.d.). Theoretical NMR correlations based Structure Discussion. PMC. Available at: [Link]

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  • (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]

  • Beckmann, P. A., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics. Available at: [Link]

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  • PUBDB. (2025, November 19). Fe3_150k, CCDC 2270542: Experimental Crystal Structure Determination. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

For Immediate Use by Laboratory Professionals As a Senior Application Scientist, it is understood that the integrity of our research and the safety of our personnel are of paramount importance. This guide provides a deta...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, it is understood that the integrity of our research and the safety of our personnel are of paramount importance. This guide provides a detailed protocol for the proper disposal of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride (CAS No. 1955564-51-8), a heterocyclic compound that, due to its hydrazine and pyrazole moieties, requires careful handling and disposal.[1] The procedures outlined herein are designed to ensure compliance with safety regulations and to minimize environmental impact.

Core Principles of Chemical Waste Management

Before delving into the specific protocols for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride, it is crucial to reiterate the foundational principles of laboratory chemical waste management. These practices are the bedrock of a safe and compliant laboratory environment.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for any chemical, detailing its hazards, handling procedures, and disposal guidelines. Always review the SDS thoroughly before working with or disposing of any chemical.

  • Segregation of Waste: Chemical waste must be segregated according to its hazard class.[2] Incompatible wastes should never be mixed, as this can lead to violent reactions or the generation of toxic gases.[2] For instance, acids and bases should be stored separately.[2]

  • Proper Labeling: All waste containers must be clearly and accurately labeled with the full chemical name (no abbreviations or formulas), concentration, and associated hazard pictograms.[3][4]

  • Use of Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times when handling chemical waste.

  • Adherence to Local Regulations: All disposal procedures must comply with local, state, and federal environmental regulations.[5]

Hazard Profile of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride
  • Hydrazine Derivatives: Hydrazine and its derivatives are known to be toxic if swallowed, in contact with skin, or inhaled.[6][7] Many are also considered potential carcinogens.[6][7] They can cause severe skin burns and eye damage.[7] Hydrazine itself is classified as a hazardous waste by the EPA.[8]

  • Pyrazole Derivatives: Pyrazole compounds can be harmful if swallowed and may cause skin and eye irritation.[9][10]

Given these characteristics, 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride must be treated as a hazardous substance.

Quantitative Data Summary

The following table summarizes key information for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride.

PropertyValueSource
CAS Number 1955564-51-8[1]
Molecular Formula C4H10Cl2N4[1]
Molecular Weight 185.05 g/mol [1]

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the recommended procedure for the safe disposal of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride. This procedure should be performed in a certified chemical fume hood.

Step 1: Waste Identification and Segregation
  • Classify as Hazardous Waste: Due to its chemical nature, 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) must be classified as hazardous chemical waste.[9]

  • Segregate: This waste stream should be kept separate from other chemical wastes to avoid potential reactions.

Step 2: Containerization
  • Select a Compatible Container: Use a designated, leak-proof, and sealable hazardous waste container.[9] The container material must be compatible with the chemical.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride".[3][9]

Step 3: Waste Accumulation and Storage
  • Collection: Carefully place all waste materials, including the pure compound and any contaminated disposables, into the labeled hazardous waste container.

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area.[2][3] This area must be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[6] Containers should be inspected weekly for any signs of leakage.[3]

Step 4: Final Disposal
  • Contact Environmental Health and Safety (EHS): Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.

  • Do Not Dispose Down the Drain: Under no circumstances should 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride be disposed of down the sink or in the regular trash.[9][11] This is to prevent environmental contamination.[9]

Spill Management

In the event of a small spill:

  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[7]

  • Contain: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[7]

  • Collect: Carefully sweep the absorbed material into a designated hazardous waste container.[6]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and a disposable cloth. Place the cloth in the contaminated waste container.[6]

For larger spills, contact your institution's EHS office immediately.

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the proper disposal of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride.

DisposalWorkflow start Start: Generation of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride Waste classify Classify as Hazardous Waste start->classify segregate Segregate from Incompatible Wastes classify->segregate containerize Place in Labeled, Compatible Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage spill Spill Occurs storage->spill Potential Event disposal Arrange for Pickup by EHS or Licensed Contractor storage->disposal Container Full small_spill Small Spill: Contain, Absorb, Collect spill->small_spill Yes spill->disposal No small_spill->containerize large_spill Large Spill: Contact EHS large_spill->disposal

Caption: Disposal workflow for 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride.

Alternative Disposal Method: Chemical Neutralization (for Hydrazine Derivatives)

For some hydrazine compounds, chemical neutralization through oxidation is a viable disposal method for small quantities.[7] This process should only be carried out by trained personnel in a chemical fume hood and in strict accordance with a validated protocol from your EHS office.

A common method involves the use of an oxidizing agent like sodium hypochlorite (bleach) or calcium hypochlorite.[5][12] The hydrazine compound is first diluted with water to less than 5%, and then the oxidizing agent is slowly added.[5][12] The reaction typically produces nitrogen gas, water, and salts.[5] However, it is crucial to note that incomplete reactions can sometimes produce hazardous byproducts.[8] Therefore, this method should only be considered after a thorough risk assessment and with explicit approval from your institution's safety office.

References

  • Benchchem. (n.d.). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Benchchem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of (4-methoxycyclohexyl)-hydrazine.
  • Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Safety Data Sheet. (2015, October 6). Hydrazine Hydrate 7.5%.
  • National Center for Biotechnology Information. (n.d.). Production, Import, Use, and Disposal - Toxicological Profile for Hydrazines.
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Handling

A Comprehensive Guide to the Safe Handling of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride

For Researchers, Scientists, and Drug Development Professionals The responsible use of any chemical reagent is foundational to laboratory safety and the integrity of research. This guide provides essential safety and log...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible use of any chemical reagent is foundational to laboratory safety and the integrity of research. This guide provides essential safety and logistical information for the handling and disposal of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride. As a Senior Application Scientist, the following protocols are synthesized from established safety standards for hydrazine compounds and pyrazole derivatives to ensure a self-validating system of laboratory safety.

Hazard Assessment and Engineering Controls

The primary hazards associated with 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride are presumed to be high toxicity, potential carcinogenicity, and skin and eye irritation.[2][3][4] The following engineering controls are mandatory to mitigate these risks:

  • Chemical Fume Hood: All handling, weighing, and experimental procedures involving this compound must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors.[1]

  • Designated Area: The workspace where this compound is handled should be clearly marked with warning signs, and access should be restricted to authorized personnel.[1][5]

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible and regularly tested.[5][6]

Personal Protective Equipment (PPE)

Appropriate PPE is the final barrier between the researcher and the chemical. The following PPE is required when handling 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride.[1][5][6]

Body Part Required PPE Material/Standard Specification
Hands Double-gloving is recommended.Nitrile or Butyl RubberInner glove tucked under the lab coat cuff, outer glove over the cuff. Change gloves immediately if contaminated.[5][6] Butyl rubber is the material of choice for handling hydrazine.[6]
Eyes Safety Goggles and Face ShieldANSI Z87.1-compliantChemical splash goggles are required. A face shield should be worn over the goggles, especially when there is a splash hazard.[5][7]
Body Flame-Resistant Lab Coat and Chemical-Resistant Apron---A flame-resistant lab coat should be worn and fully buttoned. A chemical-resistant apron provides an additional layer of protection.[5]
Respiratory NIOSH-approved Respirator (as needed)ABEK2Hg-P3 filter or positive-pressure supplied-air respiratorA respirator may be necessary for large spills or when engineering controls are not sufficient.[2][6] A full-face mask with an appropriate filter is recommended for short-term interventions.[2]

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_end Execution start Start: Handling 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride assess_op Assess Operation: Weighing, Solution Prep, Reaction? start->assess_op weighing Weighing Solid: - Double Gloves (Nitrile/Butyl) - Safety Goggles & Face Shield - Lab Coat & Apron assess_op->weighing Weighing solution Solution Preparation: - Double Gloves (Nitrile/Butyl) - Safety Goggles & Face Shield - Lab Coat & Apron assess_op->solution Solution Prep reaction Running Reaction: - Double Gloves (Nitrile/Butyl) - Safety Goggles & Face Shield - Lab Coat & Apron assess_op->reaction Reaction Setup spill Large Spill or Insufficient Ventilation: - All previous PPE - NIOSH-approved Respirator assess_op->spill Spill or Poor Ventilation proceed Proceed with Caution in Chemical Fume Hood weighing->proceed solution->proceed reaction->proceed spill->proceed

Safe Handling and Operational Plan

A meticulous and well-planned workflow is crucial to minimize exposure and prevent accidents.

Preparation
  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for related compounds.

  • Designated Workspace: Prepare the work surface within the chemical fume hood by covering it with absorbent, disposable bench paper.[1]

  • Assemble Materials: Gather all necessary glassware, reagents, and waste containers within the fume hood to minimize movement in and out of the controlled area.[1]

  • Wear Appropriate PPE: Don all required personal protective equipment as outlined in the table above.

Step-by-Step Protocol: Weighing and Preparing a Solution
  • Tare the Balance: Place a clean, dry weighing vessel on the analytical balance within the fume hood and tare it.

  • Dispense the Compound: Carefully dispense the desired amount of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride into the weighing vessel. Use the smallest quantity necessary for the experiment.[1] Avoid creating dust.[7][8]

  • Close the Container: Tightly close the main container of the compound immediately after dispensing.[1]

  • Dissolution: Add the solvent to the weighing vessel containing the compound. Ensure the dissolution process is controlled to prevent splashing.

  • Transfer: Carefully transfer the solution to the reaction vessel.

  • Post-Procedure Cleanup: Decontaminate all surfaces and equipment that may have come into contact with the compound.[1] Dispose of all contaminated disposable materials in the designated hazardous waste container.[8]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of it as hazardous waste.[1]

Disposal Plan

Wastes containing hydrazine derivatives are classified as hazardous waste.[9] Adherence to proper disposal protocols is mandatory.

Waste Segregation and Collection
  • Solid Waste: All contaminated solid materials, including gloves, bench paper, and weighing paper, must be collected in a designated, clearly labeled hazardous waste container.[8] The label should read: "Hazardous Waste: 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride".

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.[10]

Spill Management
  • Small Spills: In the event of a small spill within the fume hood, cover the spill with an inert absorbent material such as vermiculite or sand.[8] Gently sweep the mixture into the designated solid hazardous waste container.[8] Avoid creating dust.[8]

  • Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[11]

Decontamination and Destruction

For spills or residual traces on equipment, a dilute solution of sodium hypochlorite (less than 5%) or hydrogen peroxide can be used for decontamination.[6] However, be aware that incomplete reactions can sometimes produce hazardous byproducts.[9] It is always best to consult with your institution's EHS office for specific guidance on decontamination procedures.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[5][12] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air.[5][12] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[13] Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[12] Seek immediate medical attention.[5]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride and ensure a safe and productive laboratory environment.

References

  • Toxicological Profile for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Personal protective equipment for handling Hydrazine, [2-(methylthio)phenyl]-. (n.d.). Benchchem.
  • Performance Chemicals Hydrazine. (n.d.). Arxada.
  • Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-. (n.d.). Benchchem.
  • Hydrazine and Other Corrosive and Flammable PHS. (n.d.). UNC Charlotte.
  • hydrazine (N2H4). (n.d.). GazFinder.
  • Safety and Handling of Hydrazine. (n.d.). DTIC.
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  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

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